Product packaging for Enalapril(Cat. No.:CAS No. 75847-73-3)

Enalapril

Número de catálogo: B1671234
Número CAS: 75847-73-3
Peso molecular: 376.4 g/mol
Clave InChI: GBXSMTUPTTWBMN-XIRDDKMYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Enalapril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used extensively in cardiovascular and metabolic research. It is administered as a prodrug, this compound Maleate, which is rapidly hydrolyzed in vivo to its active metabolite, Enalaprilat . This active form inhibits the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to decreased vasopressor activity and reduced aldosterone secretion . The subsequent vasodilation and modulation of fluid-electrolyte balance facilitate a lower blood pressure and a reduced cardiac workload, making it a valuable compound for studying models of hypertension and heart failure . The onset of pharmacological action occurs within approximately one hour, with effects persisting for at least 24 hours, allowing for sustained experimental observations . Researchers utilize this compound to investigate pathways in cardiovascular physiology, renal function, and the renin-angiotensin-aldosterone system (RAAS). This product is provided with detailed analytical documentation to ensure research reproducibility. This compound is strictly for research applications and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28N2O5 B1671234 Enalapril CAS No. 75847-73-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXSMTUPTTWBMN-XIRDDKMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76095-16-4 (maleate)
Record name Enalapril [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075847733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5022982
Record name Enalapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enalapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 1.64X10+4 mg/L at 25 °C, 2.13e-01 g/L
Record name Enalapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00584
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enalapril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6529
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Enalapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

75847-73-3
Record name Enalapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75847-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enalapril [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075847733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enalapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00584
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enalapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENALAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69PN84IO1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Enalapril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6529
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Enalapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

143-144.5, 143 - 144.5 °C
Record name Enalapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00584
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enalapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pharmacokinetics and Bioavailability of Oral Enalapril: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat, which is responsible for its therapeutic effects. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and enalaprilat is critical for optimizing its clinical use and for the development of new drug formulations.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and its active metabolite, enalaprilat, have been extensively studied. Following oral administration, this compound is rapidly absorbed and subsequently converted to enalaprilat.

Absorption

Oral this compound is well-absorbed from the gastrointestinal tract, with approximately 60% of an administered dose being absorbed.[1][2][3] The absorption of this compound is not significantly affected by the presence of food, allowing for administration without regard to meals.[1][2][4][5][6][7] Peak plasma concentrations of this compound are typically observed within one hour of oral administration.[1][2][3][4][8]

Distribution

The volume of distribution for this compound is reported to be between 1 to 2.4 L/kg.[4] Enalaprilat is distributed into most tissues, but it poorly crosses the blood-brain barrier.[4] Less than 50% of enalaprilat is bound to human plasma proteins.

Metabolism

This compound is a prodrug that undergoes extensive first-pass metabolism in the liver to form its active diacid metabolite, enalaprilat.[2][8] This bioactivation is crucial for the drug's therapeutic effect, as this compound itself is a weak ACE inhibitor. The conversion is mediated by hepatic esterases. Beyond its conversion to enalaprilat, no other significant metabolism of this compound is observed in humans.[2]

Excretion

This compound and enalaprilat are primarily eliminated by the kidneys.[2] Approximately 94% of an administered dose is recovered in the urine and feces as either this compound or enalaprilat.[1][2][3] Urinary excretion accounts for about 61% of the dose, with approximately 40% of this being in the form of enalaprilat. Fecal excretion accounts for the remaining 33%.

The elimination of enalaprilat is characterized by a biphasic pattern. The initial phase has a half-life of 2 to 6 hours, reflecting renal filtration.[8][9] This is followed by a prolonged terminal phase with a half-life of approximately 36 hours, which is attributed to the binding of enalaprilat to ACE.[8][9] However, the effective half-life for accumulation following multiple doses is approximately 11 hours.[2]

Bioavailability

The oral bioavailability of this compound, in terms of the active metabolite enalaprilat, is approximately 40%.[10] This is a result of both incomplete absorption of the parent drug and its first-pass metabolism.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for this compound and enalaprilat following oral administration of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers

ParameterValueReference(s)
Absorption ~60%[1][2][3]
Tmax (Time to Peak Plasma Concentration) ~1 hour[1][2][3][4][8]
Elimination Half-life (t½) 1.3 - 1.6 hours[11][12]

Table 2: Pharmacokinetic Parameters of Enalaprilat in Healthy Adult Volunteers Following Oral this compound Administration

ParameterValueReference(s)
Bioavailability ~40%[10]
Tmax (Time to Peak Plasma Concentration) 3 - 4 hours[1][2][3][6][8]
Effective Half-life (t½) (Multiple Dosing) ~11 hours[2]
Terminal Elimination Half-life (t½) 35 - 38 hours[8]
Protein Binding < 50%

Experimental Protocols

The determination of this compound and enalaprilat concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The following sections detail typical experimental protocols.

Bioequivalence Study Design

A common design for a bioequivalence study of this compound is a single-dose, two-treatment, two-period, crossover study in healthy volunteers.[13][14][15][16]

  • Subjects: Healthy male and non-pregnant, non-lactating female volunteers.[14]

  • Dose: A single oral dose of a 20 mg this compound maleate tablet is often used.[11][13][14]

  • Washout Period: A washout period of at least 7 days separates the two treatment periods.[6][13]

  • Blood Sampling: Venous blood samples are collected at predetermined time points, for example: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[1][3]

Sample Preparation

Plasma samples are typically prepared for analysis using either protein precipitation (PPT) or solid-phase extraction (SPE).

  • Protein Precipitation (PPT):

    • To a 300 µL aliquot of plasma, add 900 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).[17][8]

    • Vortex the mixture for 10 minutes.[17]

    • Centrifuge at 10,000 rpm for 15 minutes.[17]

    • The supernatant is then transferred for LC-MS/MS analysis.[17]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.[4][10]

    • Apply the plasma sample to the cartridge.[4][10]

    • Wash the cartridge with 20 mmol/L HCl and then with petroleum ether.[4]

    • Elute the analytes with methanol.[4]

    • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for injection.[4]

Analytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the simultaneous quantification of this compound and enalaprilat in human plasma.[5][8][10]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Zorbax XDB-ODS C18, 2.1mm × 30mm, 3.5 µm).[5]

    • Mobile Phase: A gradient or isocratic mixture of methanol, water, and formic acid (e.g., 74:24:2 v/v/v).[5]

    • Flow Rate: 0.2 mL/min.[5]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[5][8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5][8]

    • Transitions:

      • This compound: m/z 377 → 234[5][8]

      • Enalaprilat: m/z 349 → 206[5][8]

  • Calibration and Quantification:

    • Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • The linear range is typically from 0.1 to 100 ng/mL for both this compound and enalaprilat.[5][10]

Mandatory Visualizations

This compound Metabolism and Mechanism of Action

The following diagram illustrates the conversion of the prodrug this compound to its active form, enalaprilat, and its subsequent inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).

G cluster_absorption Gastrointestinal Tract cluster_metabolism Liver (First-Pass Metabolism) cluster_action Systemic Circulation & Tissues Oral this compound Oral this compound This compound This compound Oral this compound->this compound Absorption (~60%) Enalaprilat Enalaprilat This compound->Enalaprilat Hepatic Esterases ACE ACE Enalaprilat->ACE Inhibition Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AngiotensinII->Aldosterone

Caption: Metabolic activation of this compound and its role in the RAAS.

Experimental Workflow for a Bioequivalence Study

This diagram outlines the typical workflow for a clinical bioequivalence study of an oral this compound formulation.

G start Subject Screening & Inclusion/Exclusion Criteria randomization Randomization to Treatment Sequence start->randomization period1 Period 1: Administer Test or Reference Formulation randomization->period1 sampling1 Serial Blood Sampling period1->sampling1 washout Washout Period (≥7 days) sampling1->washout period2 Period 2: Administer Crossover Formulation washout->period2 sampling2 Serial Blood Sampling period2->sampling2 analysis Plasma Sample Analysis (LC-MS/MS) sampling2->analysis pk_pd Pharmacokinetic & Statistical Analysis analysis->pk_pd conclusion Bioequivalence Determination pk_pd->conclusion

Caption: Workflow of a two-period crossover bioequivalence study.

Analytical Sample Preparation Logical Flow

This diagram details the logical steps involved in preparing a plasma sample for the quantification of this compound and enalaprilat.

G cluster_extraction Extraction Method start Collect Venous Blood Sample in Anticoagulant Tube centrifuge Centrifuge to Separate Plasma start->centrifuge spike Spike Plasma with Internal Standard centrifuge->spike ppt Protein Precipitation (e.g., with Acetonitrile) spike->ppt spe Solid-Phase Extraction (e.g., C18 cartridge) spike->spe vortex_centrifuge Vortex and Centrifuge ppt->vortex_centrifuge elution Elute Analytes spe->elution supernatant Collect Supernatant vortex_centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject evap_reconstitute Evaporate and Reconstitute elution->evap_reconstitute evap_reconstitute->inject

Caption: Plasma sample preparation for LC-MS/MS analysis.

References

The Hepatic Bioactivation of Enalapril: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the metabolic activation of enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension and heart failure. As a prodrug, this compound's therapeutic efficacy is entirely dependent on its biotransformation into the active metabolite, enalaprilat. This process occurs predominantly in the liver, mediated by a specific enzyme, making the liver's metabolic capacity a critical factor in the drug's pharmacokinetic and pharmacodynamic profile.

Core Mechanism of this compound Activation

This compound is an ethyl ester prodrug that is pharmacologically inactive.[1][2] Its conversion to the active diacid metabolite, enalaprilat, is essential for its therapeutic action of inhibiting the angiotensin-converting enzyme (ACE).[3][4] This bioactivation is a hydrolysis reaction that occurs primarily in the liver.[4][5][6]

The key enzyme responsible for this metabolic step is human liver carboxylesterase 1 (CES1) , a major hydrolase in the liver.[7][8][9][10] Studies using recombinant human enzymes have demonstrated that this compound is readily hydrolyzed by CES1, but not by carboxylesterase 2 (CES2).[8][9] Therefore, the rate and extent of enalaprilat formation are directly dependent on the activity of hepatic CES1. Genetic variations in the CES1 gene can alter the enzyme's catalytic activity, potentially impacting this compound metabolism and patient response.[7][10][11]

Quantitative Data: Pharmacokinetics and Enzyme Kinetics

The conversion of this compound to enalaprilat is a critical step that influences the pharmacokinetic profiles of both the parent drug and its active metabolite.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for this compound and enalaprilat following oral administration of this compound to healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue (Mean ± SD)DoseReference
Cmax (ng/mL) 313.5 ± 139.610 mg[12]
481 ± 18520 mg[13]
Tmax (h) 1.06 ± 0.3010 mg[12]
1.09 ± 0.3320 mg[13]
AUC(0-∞) (ng·h/mL) 450.0 ± 199.510 mg[12]
832 ± 32520 mg[13]
t1/2 (h) 1.6 ± 1.510 mg[12]

Table 2: Pharmacokinetic Parameters of Enalaprilat (after oral this compound)

ParameterValue (Mean ± SD)DoseReference
Cmax (ng/mL) 54.8 ± 29.510 mg[12][14]
72.9 ± 33.620 mg[13]
Tmax (h) 4.6 ± 1.610 mg[12][14]
4.05 ± 1.2220 mg[13]
AUC(0-∞) (ng·h/mL) 266.9 ± 122.710 mg[12][14]
383 ± 15820 mg[13]
t1/2 (h) ~11 (effective)N/A[15]

Note: The effective half-life of enalaprilat is prolonged due to its tight binding to ACE.[15]

Enzyme Kinetics

The hydrolysis of this compound by CES1 has been characterized in vitro. Unlike many enzyme reactions that follow standard Michaelis-Menten kinetics, this compound exhibits substrate inhibition kinetics.[8][9]

Table 3: In Vitro Enzyme Kinetic Parameters for this compound Hydrolysis by CES1

ParameterValueEnzyme SourceReference
Kinetics Model Substrate InhibitionRecombinant human CES1[8][9]
Intrinsic Clearance (CLint) 0.02 mL/min/mg proteinRecombinant human CES1[8][9]

Experimental Protocols

Investigating the hepatic activation of this compound involves a combination of in vitro and in vivo methods, coupled with sensitive analytical techniques.

In Vitro this compound Hydrolysis Assay

This protocol describes a typical experiment to measure the conversion of this compound to enalaprilat using human liver subcellular fractions.

Objective: To determine the rate of enalaprilat formation catalyzed by human liver carboxylesterases.

Materials:

  • Human Liver S9 fractions or microsomes

  • This compound maleate

  • Enalaprilat standard

  • Phosphate buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Acetonitrile (ice-cold)

  • Internal standard for LC-MS/MS analysis (e.g., benazepril, captopril)[16][17]

  • Incubator or water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw human liver S9 fractions on ice. Prepare a stock solution of this compound in the assay buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the liver S9 protein (e.g., 0.2-0.5 mg/mL final concentration), assay buffer, and pre-warmed this compound solution to initiate the reaction.[18][19] Final substrate concentrations may range from 1 to 500 µM to characterize kinetics.[8][19]

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-20 minutes).[8][19] The time should be within the linear range of product formation.

  • Termination: Stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 2 volumes) containing the internal standard. This step also precipitates the proteins.[20]

  • Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 15 minutes) to pellet the precipitated protein.[20]

  • Analysis: Transfer the supernatant to an autosampler vial for analysis.

  • Quantification: Quantify the concentration of the formed enalaprilat using a validated LC-MS/MS method against a standard curve.[16][20]

In Vivo Human Pharmacokinetic Study

This protocol outlines the design of a clinical study to assess the pharmacokinetics of this compound and enalaprilat.

Objective: To characterize the plasma concentration-time profiles of this compound and enalaprilat after oral administration of this compound.

Design:

  • Single-dose, open-label study in healthy volunteers.[12][13]

  • Subjects fast overnight before drug administration.

  • A single oral dose of this compound maleate (e.g., 10 or 20 mg) is administered with water.[13]

Methodology:

  • Dosing: Administer the this compound tablet to subjects.

  • Blood Sampling: Collect serial blood samples (e.g., into heparinized or EDTA tubes) at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C or -80°C until analysis.[21]

  • Sample Analysis: Determine the concentrations of this compound and enalaprilat in the plasma samples using a validated analytical method such as LC-MS/MS or ELISA.[13][20]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both analytes using non-compartmental analysis.

Analytical Quantification Methods

Accurate quantification of this compound and enalaprilat in biological matrices is crucial.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for its high sensitivity and specificity. The method typically involves a sample preparation step like protein precipitation or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection.[16][17][20] The linear range is often between 1-500 ng/mL.[20]

  • ELISA (Enzyme-Linked Immunosorbent Assay): Specific immunoassays have also been developed for the separate quantification of this compound and enalaprilat.[12][13] These methods offer an alternative to chromatographic techniques and can be used for pharmacokinetic studies.

Visualizations

Signaling and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in this compound activation.

Enalapril_Metabolism cluster_ingestion Oral Administration cluster_liver Liver Hepatocyte cluster_action Systemic Circulation / Target Enalapril_Drug This compound (Prodrug) CES1 Carboxylesterase 1 (CES1) Enalapril_Drug->CES1 Absorption Enalapril_Metabolite Enalaprilat (Active Metabolite) ACE Angiotensin-Converting Enzyme (ACE) Enalapril_Metabolite->ACE Inhibition CES1->Enalapril_Metabolite Hydrolysis Effect Therapeutic Effect (Blood Pressure Reduction) ACE->Effect

Caption: Metabolic activation pathway of this compound in the liver.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare Reagents (Liver S9, this compound, Buffer) B 2. Initiate Reaction (Combine Reagents) A->B C 3. Incubate at 37°C B->C D 4. Terminate Reaction (Add Acetonitrile + IS) C->D E 5. Centrifuge to Remove Protein D->E F 6. Collect Supernatant E->F G 7. Quantify Enalaprilat (LC-MS/MS) F->G

Caption: Experimental workflow for an in vitro this compound hydrolysis assay.

PK_Study_Workflow cluster_clinical Clinical Phase cluster_lab Bioanalytical Phase cluster_data Data Analysis P1 1. Recruit Healthy Volunteers P2 2. Administer Single Oral Dose of this compound P1->P2 P3 3. Collect Serial Blood Samples P2->P3 L1 4. Separate Plasma from Blood P3->L1 L2 5. Sample Preparation (e.g., Protein Precipitation) L1->L2 L3 6. Quantify this compound & Enalaprilat (LC-MS/MS) L2->L3 D1 7. Plot Concentration vs. Time Curves L3->D1 D2 8. Calculate PK Parameters (Cmax, Tmax, AUC) D1->D2

Caption: Workflow for a human pharmacokinetic study of this compound.

References

Renin-angiotensin-aldosterone system inhibition by enalapril

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Renin-Angiotensin-Aldosterone System (RAAS) Inhibition by Enalapril

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) by this compound, an angiotensin-converting enzyme (ACE) inhibitor. This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat, which effectively blocks the conversion of angiotensin I to angiotensin II.[1] This inhibition leads to vasodilation and reduced aldosterone secretion, making this compound a cornerstone therapy for hypertension and heart failure.[2][3] This guide details the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound, presents quantitative data from clinical studies in structured tables, outlines key experimental protocols for RAAS assessment, and provides visualizations of the core signaling pathways and experimental workflows.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[4][5] The system is initiated by the release of renin from the kidneys in response to stimuli such as low blood pressure or low sodium levels.[4] Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form the inactive decapeptide angiotensin I.[5] Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, then converts angiotensin I into the potent vasoconstrictor, angiotensin II.[6][7]

Angiotensin II exerts its effects by binding to AT1 and AT2 receptors, leading to:

  • Vasoconstriction: Direct constriction of arterioles and venules, increasing vascular resistance.[1][8]

  • Aldosterone Release: Stimulation of the adrenal cortex to secrete aldosterone, which promotes sodium and water retention by the kidneys.[1][5]

  • Sympathetic Nervous System Activation: Enhancement of norepinephrine release and inhibition of its reuptake.[8]

  • Cellular Growth: Stimulation of hypertrophy in vascular smooth muscle and cardiac myocytes.[8]

This compound: Pharmacokinetic and Pharmacodynamic Profile

This compound is a second-generation ACE inhibitor administered as a maleate salt.[9] It is a prodrug, meaning it is pharmacologically inactive until it undergoes biotransformation.[1][8]

Pharmacokinetics:

  • Absorption: Following oral administration, approximately 60% of the this compound dose is absorbed from the gastrointestinal tract.[9] Peak serum concentrations of this compound are observed within about one hour.[9][10] Food intake does not significantly influence its absorption.[10]

  • Metabolism: this compound is rapidly hydrolyzed in the liver to its active diacid metabolite, enalaprilat.[1] Enalaprilat is a much more potent ACE inhibitor than its parent compound.[9]

  • Distribution: Enalaprilat penetrates most tissues, including the heart, kidneys, and brain.[11]

  • Excretion: The primary route of elimination is renal, with about 94% of the dose recovered in urine and feces as either this compound or enalaprilat.[9] The effective half-life for the accumulation of enalaprilat is approximately 14 hours.[9]

Pharmacodynamics: The primary pharmacodynamic effect of this compound is the competitive inhibition of ACE.[8] This leads to a series of downstream effects that collectively lower blood pressure and reduce cardiac workload. While the primary mechanism is RAAS suppression, this compound is also effective in patients with low-renin hypertension, suggesting other potential modes of action.[9]

Mechanism of Action: ACE Inhibition

Enalaprilat competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[2][9] This action interrupts the RAAS cascade, resulting in:

  • Decreased Angiotensin II Levels: This is the central effect, leading to reduced vasoconstriction and consequently, a decrease in peripheral vascular resistance and blood pressure.[2][7]

  • Decreased Aldosterone Secretion: The reduction in angiotensin II leads to decreased aldosterone release from the adrenal cortex.[9] This results in reduced sodium and water retention and a small increase in serum potassium.[5][9]

  • Increased Plasma Renin Activity: The drop in angiotensin II removes the negative feedback loop on renin secretion, leading to an increase in plasma renin activity.[2][9]

  • Increased Bradykinin Levels: ACE is also identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[2][9] By inhibiting this enzyme, this compound increases bradykinin levels, which may further contribute to its antihypertensive effects through vasodilation.[1][2]

Quantitative Data: Effects on RAAS and Hemodynamics

The clinical efficacy of this compound has been quantified across numerous studies. The following tables summarize key findings.

Table 1: Pharmacokinetic Parameters of this compound and Enalaprilat

Parameter This compound Enalaprilat (Active Metabolite) Source(s)
Oral Absorption ~60% Poorly absorbed orally [9]
Time to Peak Concentration (Tmax) ~1 hour 3 to 4 hours [9]
Metabolism Hydrolyzed in the liver Active form [1]
Effective Half-Life (accumulation) N/A ~14 hours [9]

| Primary Excretion Route | Renal | Renal |[9] |

Table 2: Hemodynamic Effects of this compound Monotherapy in Hypertensive Patients

Study Population This compound Dose Baseline BP (mmHg) Post-Treatment BP (mmHg) Absolute Reduction (mmHg) Source(s)
Essential Hypertension 20 mg/day Not specified Not specified Significant and progressive reduction [12]
Mild/Moderate Hypertension 20-40 mg/day Not specified Not specified Normalized BP in 88% (mild) and 50% (moderate) [13]
Hypertension with LVH Up to 40 mg/day Not specified Not specified Systolic: -24.7, Diastolic: -13.4 [14]

| Newly Diagnosed Hypertensives | 10 mg/day | Aortic Systolic: 148 ± 3 | Aortic Systolic: 138 ± 2 | Aortic Systolic: -10 |[15] |

Table 3: Hormonal Effects of this compound Therapy

Parameter Baseline Level Post-Treatment Level Percent Change Study Duration Source(s)
Plasma Angiotensin II 12.42 ± 2.15 pg/mL 5.45 ± 1.68 pg/mL ~56% decrease 120 days [12]
Plasma Norepinephrine 311 ± 34 pg/mL 197 ± 33 pg/mL ~37% decrease 120 days [12]
Plasma Renin Activity Increased throughout study Increased throughout study N/A (Increase noted) 9 months [14]

| Serum Aldosterone | Remained relatively unchanged | Remained relatively unchanged | "Aldosterone escape" noted | 9 months |[14] |

Note: Long-term this compound therapy can lead to "aldosterone escape" or breakthrough, where aldosterone levels return to near-baseline despite continued ACE inhibition.[8][16]

Key Experimental Protocols

The assessment of this compound's effect on the RAAS involves precise and reproducible methodologies.

5.1 Measurement of RAAS Components

  • Objective: To quantify the levels of renin, angiotensin II, and aldosterone in plasma.

  • Protocol Outline:

    • Sample Collection: Collect whole blood samples in pre-chilled tubes containing EDTA. For plasma renin activity, samples must be kept on ice and processed promptly to prevent artefactual changes.

    • Plasma Separation: Centrifuge the blood at 4°C to separate plasma. Store plasma at -80°C until analysis.

    • Quantification:

      • Renin: Measure active plasma renin and total renin using immunoradiometric assays (IRMA) or enzyme-linked immunosorbent assays (ELISA).[17]

      • Angiotensin II: Quantify using radioimmunoassay (RIA) or, for higher specificity and accuracy, liquid chromatography-mass spectrometry (LC-MS).[12][18]

      • Aldosterone: Measure plasma aldosterone concentration via RIA or chemiluminescent immunoassay.[12][17]

    • Data Normalization: For urinary measurements, biomarker levels (e.g., renin, angiotensinogen) should be indexed to urine creatinine to account for variations in urine concentration.[17]

5.2 Assessment of Hemodynamic Response

  • Objective: To measure changes in systolic and diastolic blood pressure.

  • Protocol Outline:

    • Patient Preparation: Patients should be rested in a quiet room for at least 5-10 minutes before measurement. Avoid caffeine, exercise, and smoking for at least 30 minutes prior.

    • Measurement Technique (Ambulatory Blood Pressure Monitoring - ABPM):

      • Fit the patient with a portable, automated cuff device that records blood pressure at regular intervals (e.g., every 20-30 minutes) over a 24-hour period.[15]

      • This method provides data on mean blood pressure, diurnal variation, and drug efficacy over the entire dosing interval, avoiding "white coat" effects.

    • Measurement Technique (Office-Based):

      • Use a calibrated sphygmomanometer with an appropriately sized cuff.

      • Take at least two readings, 1-2 minutes apart, and average the results. Measurements should be taken in both supine and standing positions to check for orthostatic hypotension.[9]

    • Data Analysis: Compare baseline blood pressure readings with those taken at specified intervals during this compound treatment (e.g., 4 hours, 14 days, 120 days).[12]

Visualizing Pathways and Workflows

Diagram 1: The Renin-Angiotensin-Aldosterone System (RAAS) Cascade

RAAS_Pathway Liver Liver Angiotensinogen Angiotensinogen Liver->Angiotensinogen Renin Renin Angiotensinogen->Renin Kidney Kidney (JGA) Kidney->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I cleaves ACE ACE Angiotensin_I->ACE Lungs Lungs Lungs->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II converts Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Vasoconstriction Systemic Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction causes Aldosterone Aldosterone Adrenal_Gland->Aldosterone releases Na_Retention Sodium & Water Retention (Increased Blood Volume) Aldosterone->Na_Retention promotes

Caption: Overview of the RAAS cascade from renin release to downstream effects.

Diagram 2: Mechanism of this compound (Enalaprilat) Inhibition

Enalapril_Mechanism Angiotensin_I Angiotensin I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE substrate for Angiotensin_II Angiotensin II ACE->Angiotensin_II converts to Vasodilation Vasodilation (Reduced Blood Pressure) Reduced_Aldosterone Reduced Aldosterone (Decreased Na+ Retention) Enalaprilat Enalaprilat (Active Metabolite) Block Enalaprilat->Block competitively inhibits Block->ACE Block->Vasodilation leads to Block->Reduced_Aldosterone leads to

Caption: Enalaprilat competitively inhibits ACE, blocking Angiotensin II production.

Diagram 3: General Workflow for Clinical Efficacy Assessment

Clinical_Workflow Patient_Screening Patient Screening (e.g., Essential Hypertension) Baseline_Measurements Baseline Measurements - 24h ABPM - Plasma RAAS markers - Serum Creatinine Patient_Screening->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Enalapril_Group This compound Treatment Arm (e.g., 20 mg/day) Randomization->Enalapril_Group Placebo_Group Placebo/Control Arm Randomization->Placebo_Group Follow_Up Follow-Up Assessments (e.g., Day 14, Day 120) Enalapril_Group->Follow_Up Placebo_Group->Follow_Up Data_Analysis Data Analysis - Compare BP change - Compare hormonal change - Statistical tests (t-test, ANOVA) Follow_Up->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

Caption: A typical workflow for a clinical trial assessing this compound's efficacy.

Conclusion

This compound is a highly effective inhibitor of the renin-angiotensin-aldosterone system. Its action as a prodrug, converted to the potent ACE inhibitor enalaprilat, ensures reliable interruption of the RAAS cascade. By decreasing angiotensin II levels, this compound reduces blood pressure through both direct vasodilation and modulation of fluid volume via aldosterone suppression. The wealth of quantitative data confirms its significant hemodynamic and hormonal effects, solidifying its role as a first-line agent in the management of cardiovascular diseases such as hypertension and heart failure.[3][13] Further research into tissue-specific ACE inhibition and long-term effects on aldosterone regulation continues to refine our understanding of its comprehensive therapeutic benefits.

References

Enalapril's Influence on Bradykinin and Substance P: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, exerts its antihypertensive effects primarily by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. However, its mechanism of action extends beyond the renin-angiotensin-aldosterone system (RAAS). ACE, also known as kininase II, is a key enzyme in the degradation of bradykinin and substance P, two potent neuropeptides with significant physiological effects. This technical guide provides an in-depth analysis of the effects of this compound on bradykinin and substance P levels, detailing the underlying biochemical pathways, summarizing quantitative data from clinical studies, and outlining the experimental protocols used to generate this data.

Core Mechanism: Inhibition of Kininase II

This compound is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[1] Enalaprilat is a potent inhibitor of ACE, preventing the proteolytic cleavage of angiotensin I to angiotensin II.[1] Crucially, ACE is identical to kininase II, an enzyme responsible for the inactivation of bradykinin and, to some extent, substance P.[2] By inhibiting this enzyme, this compound leads to an accumulation of these peptides, which contributes to both its therapeutic effects and some of its characteristic side effects.

Quantitative Effects of this compound on Bradykinin and Substance P Levels

The administration of this compound has been shown to significantly alter the levels and activity of bradykinin and substance P. The following tables summarize key quantitative findings from various studies.

ParameterControl/PlaceboThis compound TreatmentFold ChangeStudy PopulationSample TypeCitation
Bradykinin Half-life 34 seconds~426 seconds (in vitro with enalaprilat)~12.5Healthy VolunteersPlasma[3]
Bradykinin Half-life Baseline~5-fold increase (oral this compound)~5Healthy VolunteersPlasma[3]
Bradykinin-induced Vasodilation (Forearm Blood Flow) Peak: 230±46%Peak: 357±67%~1.55Patients with Heart Failure-[4]

Table 1: Quantitative Effects of this compound on Bradykinin

ParameterControl (No Cough)This compound (With Cough)Fold ChangeStudy PopulationSample TypeCitation
Substance P Concentration 0.9 (0.5) fmol/ml16.6 (3.0) fmol/ml (off this compound)~18.4Hypertensive PatientsInduced Sputum[5]
Substance P Concentration 0.9 (0.5) fmol/ml17.9 (3.2) fmol/ml (on this compound)~19.9Hypertensive PatientsInduced Sputum[5]

Table 2: Quantitative Effects of this compound on Substance P

Signaling Pathways

The physiological effects of elevated bradykinin and substance P levels are mediated through their respective G-protein coupled receptors. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.

RAAS_KKS cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_KKS Kinin-Kallikrein System (KKS) Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Aldosterone Aldosterone AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Na_H2O_Retention Na+/H2O Retention Aldosterone->Na_H2O_Retention HMWK High-Molecular-Weight Kininogen Bradykinin Bradykinin HMWK->Bradykinin Kallikrein Inactive_Fragments_BK Inactive Fragments Bradykinin->Inactive_Fragments_BK ACE (Kininase II) B2R_BK B2 Receptor Bradykinin->B2R_BK Vasodilation_BK Vasodilation B2R_BK->Vasodilation_BK Inflammation_BK Inflammation B2R_BK->Inflammation_BK This compound This compound This compound->AngiotensinI Inhibits This compound->Bradykinin Inhibits Degradation

Figure 1: this compound's dual action on RAAS and KKS.

Bradykinin_Signaling Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Gq Gαq B2R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C DAG->PKC activates eNOS eNOS Ca2_release->eNOS activates Inflammation Inflammation PKC->Inflammation NO Nitric Oxide eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation

Figure 2: Bradykinin B2 receptor signaling pathway.

SubstanceP_Signaling SubstanceP SubstanceP NK1R Neurokinin 1 Receptor (GPCR) SubstanceP->NK1R Gq_SP Gαq NK1R->Gq_SP activates PLC_SP Phospholipase C Gq_SP->PLC_SP activates PIP2_SP PIP2 PLC_SP->PIP2_SP hydrolyzes IP3_SP IP3 PIP2_SP->IP3_SP DAG_SP DAG PIP2_SP->DAG_SP Ca2_release_SP Ca²⁺ Release (from ER) IP3_SP->Ca2_release_SP PKC_SP Protein Kinase C DAG_SP->PKC_SP activates Pain_Transmission Pain Transmission Ca2_release_SP->Pain_Transmission MAPK MAPK Pathway PKC_SP->MAPK NFkB NF-κB Activation MAPK->NFkB Neurogenic_Inflammation Neurogenic Inflammation NFkB->Neurogenic_Inflammation

Figure 3: Substance P NK1 receptor signaling pathway.

Experimental Protocols

The quantification of bradykinin and substance P in biological matrices requires sensitive and specific analytical methods. The most commonly employed techniques are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).

Measurement of Bradykinin by Radioimmunoassay (RIA)

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled bradykinin (e.g., ¹²⁵I-bradykinin) competes with the unlabeled bradykinin in the sample for a limited number of binding sites on a specific anti-bradykinin antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled bradykinin in the sample.

General Protocol:

  • Sample Collection and Preparation: Blood is collected in tubes containing protease inhibitors to prevent ex vivo degradation of bradykinin. Plasma is separated by centrifugation at low temperatures.

  • Assay Procedure:

    • A standard curve is prepared using known concentrations of unlabeled bradykinin.

    • Standards, control samples, and unknown plasma samples are incubated with a specific anti-bradykinin antibody and a fixed amount of ¹²⁵I-labeled bradykinin.

    • After incubation, the antibody-bound bradykinin is separated from the free bradykinin, often by precipitation with a second antibody or protein A/G.

    • The radioactivity of the precipitate is measured using a gamma counter.

  • Data Analysis: The concentration of bradykinin in the samples is determined by comparing the measured radioactivity to the standard curve.

RIA_Workflow Start Sample Collection (Plasma with Protease Inhibitors) Incubation Incubation: - Sample/Standard - Anti-Bradykinin Antibody - ¹²⁵I-Bradykinin Start->Incubation Separation Separation of Bound and Free Bradykinin (e.g., Second Antibody Precipitation) Incubation->Separation Measurement Measurement of Radioactivity (Gamma Counter) Separation->Measurement Analysis Data Analysis (Comparison to Standard Curve) Measurement->Analysis End Bradykinin Concentration Determined Analysis->End

Figure 4: General workflow for Bradykinin RIA.
Measurement of Substance P by Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: Competitive ELISA is commonly used for substance P quantification. In this assay, substance P in the sample competes with a fixed amount of enzyme-labeled substance P for binding to a limited number of anti-substance P antibody-coated wells. The amount of color produced by the enzyme-substrate reaction is inversely proportional to the concentration of substance P in the sample.

General Protocol:

  • Sample Collection and Preparation: Similar to bradykinin, blood is collected with protease inhibitors, and plasma is separated.

  • Assay Procedure:

    • A standard curve is prepared with known concentrations of substance P.

    • Standards, controls, and samples are added to microplate wells pre-coated with an anti-substance P antibody.

    • A fixed amount of enzyme-conjugated substance P (e.g., HRP-substance P) is added to each well.

    • The plate is incubated to allow for competitive binding.

    • The wells are washed to remove unbound reagents.

    • A substrate solution is added, which is converted by the bound enzyme into a colored product.

    • The reaction is stopped, and the absorbance is measured using a microplate reader.

  • Data Analysis: The concentration of substance P in the samples is calculated from the standard curve.

ELISA_Workflow Start Sample Collection (Plasma with Protease Inhibitors) Addition Addition to Antibody-Coated Plate: - Sample/Standard - Enzyme-Labeled Substance P Start->Addition Incubation Competitive Binding Incubation Addition->Incubation Washing Washing to Remove Unbound Reagents Incubation->Washing Substrate_Addition Addition of Substrate Washing->Substrate_Addition Color_Development Color Development Substrate_Addition->Color_Development Measurement Measurement of Absorbance (Microplate Reader) Color_Development->Measurement Analysis Data Analysis (Comparison to Standard Curve) Measurement->Analysis End Substance P Concentration Determined Analysis->End

Figure 5: General workflow for Substance P ELISA.

Discussion and Implications

The inhibition of kininase II by this compound leads to a significant increase in the circulating levels and biological activity of bradykinin and substance P. This accumulation has important clinical implications. The vasodilatory effects of bradykinin contribute to the antihypertensive action of this compound, providing a therapeutic benefit beyond the blockade of the RAAS.[4]

However, the increased levels of these peptides are also implicated in some of the well-known side effects of ACE inhibitors. The accumulation of bradykinin and substance P in the respiratory tract is a leading hypothesis for the mechanism behind the persistent dry cough experienced by a subset of patients on this compound.[5] Furthermore, the potent vasodilatory and permeability-increasing effects of bradykinin are thought to be the primary cause of angioedema, a rare but serious adverse effect of ACE inhibitors.

Conclusion

This compound's inhibition of angiotensin-converting enzyme has a dual consequence: the intended reduction of angiotensin II and the concurrent accumulation of bradykinin and substance P. This technical guide has provided a comprehensive overview of the quantitative effects of this compound on these neuropeptides, detailed the experimental methodologies used for their measurement, and illustrated the key signaling pathways involved. A thorough understanding of these mechanisms is crucial for researchers and drug development professionals working to optimize the therapeutic benefits of ACE inhibitors while minimizing their adverse effects. Future research may focus on developing more targeted therapies that can selectively modulate the RAAS without impacting the kinin-kallikrein system.

References

Molecular structure and chemical properties of enalapril maleate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Enalapril Maleate: Molecular Structure, Chemical Properties, and Analysis

Introduction

This compound maleate is a potent and widely prescribed medication belonging to the angiotensin-converting enzyme (ACE) inhibitor class of drugs.[1][2][3] It is a prodrug that, after oral administration, is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][4][5][6] Enalaprilat is a powerful inhibitor of the angiotensin-converting enzyme, playing a crucial role in the management of hypertension (high blood pressure) and symptomatic congestive heart failure.[2][5][7] Its efficacy stems from its ability to modulate the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation.[8][9] This guide provides a comprehensive technical overview of this compound maleate's molecular structure, chemical properties, mechanism of action, synthesis, and analytical methodologies for an audience of researchers and drug development professionals.

Molecular Structure and Chemical Properties

This compound maleate is the maleate salt of this compound.[10] this compound itself is a derivative of two amino acids, L-alanine and L-proline.[8] Chemically, it is described as (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid, combined with (Z)-but-2-enedioic acid (maleic acid).[10][11] The molecule possesses three chiral centers, leading to the potential for multiple diastereomeric forms.[12] The presence of an ethyl ester group enhances its gastrointestinal absorption, a key feature of its prodrug design.[8]

Physicochemical Properties

This compound maleate is a white to off-white crystalline powder.[4][8] Its solubility and other key properties are critical for its formulation and bioavailability.

PropertyValueReference
Molecular Formula C₂₀H₂₈N₂O₅ · C₄H₄O₄[1][2]
Molecular Weight 492.52 g/mol [2][4][10]
IUPAC Name (Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid[10][11]
CAS Number 76095-16-4[2][10]
Melting Point 143-144.5 °C[8]
Appearance White to off-white crystalline powder[4][8]
Solubility Sparingly soluble in water; Soluble in ethanol; Freely soluble in methanol; ≥23.15 mg/mL in DMSO[4][11]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The primary therapeutic effects of this compound are derived from the suppression of the Renin-Angiotensin-Aldosterone System (RAAS).[4][6] The RAAS is a hormonal cascade that regulates blood pressure and fluid balance.[5][9]

  • Activation: In response to low blood pressure or other stimuli, the kidneys release the enzyme renin.

  • Angiotensin I Formation: Renin cleaves angiotensinogen, a plasma globulin, to form the inactive decapeptide, angiotensin I.

  • Angiotensin II Conversion: Angiotensin-Converting Enzyme (ACE), a peptidyl dipeptidase, converts angiotensin I to the highly potent vasoconstrictor, angiotensin II.[4][6][13]

  • Physiological Effects of Angiotensin II:

    • Vasoconstriction: Directly causes blood vessels to constrict, increasing blood pressure.[5]

    • Aldosterone Release: Stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[4][5][6]

This compound is a prodrug, and upon oral administration, it is hydrolyzed to its active form, enalaprilat.[5] Enalaprilat competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[5][9] This inhibition leads to:

  • Decreased Angiotensin II Levels: Resulting in vasodilation (widening of blood vessels) and reduced vascular resistance.[9][13]

  • Decreased Aldosterone Secretion: Leading to reduced sodium and water retention.[4][6]

  • Increased Bradykinin Levels: ACE is also responsible for degrading bradykinin, a potent vasodilator. Inhibition of ACE increases bradykinin levels, which further contributes to the blood pressure-lowering effect.[5][6]

The net effect is a reduction in blood pressure and a decrease in the workload of the heart.

Caption: Mechanism of action of enalaprilat in the RAAS pathway.

Pharmacological and Pharmacokinetic Properties

This compound is well-absorbed orally, with peak concentrations achieved in about one hour.[14] It is then metabolized into enalaprilat, which reaches its peak concentration three to four hours after an oral dose of this compound maleate.[6] The effective half-life for the accumulation of enalaprilat is approximately 11 hours.[6]

ParameterThis compoundEnalaprilatReference
Tmax (Time to Peak Conc.) ~1.06 - 1.13 h~4.3 - 4.6 h[15]
Cmax (Peak Concentration) ~310.1 - 313.5 ng/mL~54.8 - 57.2 ng/mL[15]
t½ (Half-life) ~1.3 - 1.6 h~11 h (effective)[6][15]
Metabolism Hydrolyzed in the liver to enalaprilatActive metabolite[1][4][5]
Excretion Primarily renalPrimarily renal[6][14]
Oral Bioavailability ~60% (as this compound)~40% (from this compound)[16]

Chemical Synthesis

The synthesis of this compound maleate is a multi-step process. A common approach involves the reductive alkylation of a dipeptide, L-alanyl-L-proline, with ethyl 2-oxo-4-phenylbutyrate.[17] This key step forms the this compound base with high stereoselectivity. The final step is the reaction of the this compound base with maleic acid to form the stable maleate salt, which improves the drug's handling and formulation properties.[12]

Synthesis_Workflow Start Starting Materials: L-Alanyl-L-Proline & Ethyl 2-oxo-4-phenylbutyrate Step1 Reductive Alkylation (e.g., over Raney Nickel) Start->Step1 Intermediate This compound Base (Crude Product) Step1->Intermediate Step2 Purification Intermediate->Step2 PurifiedBase Purified this compound Base Step2->PurifiedBase Step3 Salt Formation PurifiedBase->Step3 EndProduct This compound Maleate Step3->EndProduct MaleicAcid Maleic Acid MaleicAcid->Step3

Caption: Generalized workflow for the synthesis of this compound maleate.

Experimental Analysis and Protocols

The quantitative analysis of this compound maleate and its impurities is crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most widely used and official method.[18]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate this compound maleate from its main degradation products, enalaprilat (from hydrolysis) and diketopiperazine (from intramolecular cyclization).

Typical Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector is standard.

  • Stationary Phase (Column): A reversed-phase C18 or C8 column is commonly employed. For example, a Hewlett Zorbax SB-C18 (150 x 4.6 mm, 5µm) or a Grace Platinum C8 EPS (250 x 4.6 mm, 5 µm) has been shown to be effective.[7][19]

  • Mobile Phase: A mixture of an acidic phosphate buffer and an organic solvent (typically acetonitrile) is used. A common composition is acetonitrile and 0.025 M phosphate buffer (pH adjusted to ~2.2 - 3.0) in a ratio around 25:75 or 30:70 (v/v).[7][19]

  • Flow Rate: A flow rate of 0.8 to 2.0 mL/min is typical.[7][19]

  • Detection: UV detection at a wavelength of 210 nm or 215 nm provides good sensitivity for this compound and its related substances.[7][19]

  • Column Temperature: Maintaining a controlled column temperature, for instance at 50°C or 55°C, can optimize separation and peak shape.[20]

  • Sample Preparation: Tablets are crushed, and a precise amount of powder is dissolved in the mobile phase or a suitable diluent, filtered, and then injected into the HPLC system.

  • Quantification: The concentration is determined by comparing the peak area of the analyte to that of a reference standard of known concentration. The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[7]

QC_Workflow start This compound Maleate Tablet Batch sampling Sample Collection start->sampling prep Sample Preparation (Weighing, Dissolving, Filtering) sampling->prep hplc HPLC Analysis (Inject Sample & Standard) prep->hplc data Data Acquisition (Chromatogram) hplc->data calc Calculation (Compare Peak Areas) data->calc spec Compare Results to Specifications calc->spec pass Batch Release spec->pass Pass fail Investigation / Rejection spec->fail Fail

Caption: Logical workflow for HPLC quality control of this compound maleate tablets.

Other Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used for structural elucidation and confirmation.[21] Quantitative NMR (qNMR) has also been developed for the assay of this compound maleate in pharmaceutical preparations.[22]

  • Infrared (IR) Spectroscopy: FTIR spectroscopy helps in identifying functional groups and confirming the chemical structure of the molecule.[21][23]

  • Mass Spectrometry (MS): LC-MS is used for molecular weight confirmation and for the sensitive quantification of this compound and enalaprilat in biological matrices.[21]

Stability Profile

The chemical stability of this compound maleate is a critical factor in its formulation and storage. The drug is susceptible to two primary degradation pathways, the rates of which are highly pH-dependent.[17][24][25]

  • Hydrolysis: Under acidic conditions (below pH 5), the ethyl ester group of this compound is hydrolyzed to form the diacid active metabolite, enalaprilat .[25]

  • Intramolecular Cyclization: Under neutral to alkaline conditions (above pH 5), this compound undergoes internal cyclization to form an inactive degradation product, diketopiperazine .[25]

Stability studies have shown that this compound maleate as a pure substance is relatively stable.[24][26] However, its stability in tablet formulations can be significantly influenced by excipients.[24][25] For instance, formulations with a basic drug-matrix can accelerate degradation compared to those with an acidic matrix.[24] The presence of moisture and exposure to high temperatures also accelerates degradation.[24][26] Therefore, careful selection of excipients and control of the formulation's micro-pH are essential for ensuring the stability and shelf-life of this compound maleate products.[27]

References

Enalapril's Role in Modulating Vascular Endothelial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive technical overview of the mechanisms through which enalapril, an angiotensin-converting enzyme (ACE) inhibitor, modulates vascular endothelial function. This compound's therapeutic effects extend beyond blood pressure reduction, directly impacting the endothelium's physiological state. Its primary mechanism involves the inhibition of angiotensin-converting enzyme, which simultaneously decreases the production of the potent vasoconstrictor and pro-oxidant, angiotensin II, and inhibits the degradation of the vasodilator, bradykinin.[1][2][3] This dual action leads to enhanced bioavailability of nitric oxide (NO), a critical mediator of endothelial health, and a reduction in oxidative stress. This guide details the underlying signaling pathways, presents quantitative data from clinical and preclinical studies, and provides standardized protocols for key experimental assessments relevant to researchers, scientists, and drug development professionals in the cardiovascular field.

Introduction: The Vascular Endothelium

The vascular endothelium is a dynamic monolayer of cells lining the interior surface of blood vessels. It acts as a critical interface between the blood and the vessel wall, regulating vascular tone, inflammation, coagulation, and cell growth. A healthy endothelium is characterized by the production of vasodilators, most notably nitric oxide (NO), which maintains vascular homeostasis. Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases, characterized by reduced NO bioavailability, increased oxidative stress, and a pro-inflammatory, pro-thrombotic state.[4] Angiotensin II is a key contributor to endothelial dysfunction, promoting vasoconstriction and the production of reactive oxygen species (ROS).[4][5]

This compound: Core Mechanism of Action

This compound is an orally administered prodrug that is rapidly hydrolyzed in the liver to its active metabolite, enalaprilat.[1][3][6] Enalaprilat is a potent inhibitor of angiotensin-converting enzyme (ACE), also known as kininase II.[1][7] This inhibition is central to its effects on the vascular endothelium.

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Enalaprilat competitively binds to ACE, preventing the conversion of angiotensin I to angiotensin II.[2][6] The resulting decrease in angiotensin II levels leads to reduced vasoconstriction, decreased aldosterone secretion, and diminished oxidative stress.[1][6][8]

  • Potentiation of the Kallikrein-Kinin System: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[1][3] By inhibiting ACE, this compound increases the local concentration and half-life of bradykinin.[9][10] Bradykinin stimulates B2 receptors on endothelial cells, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.[4][9]

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kinin Kallikrein-Kinin System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction & Oxidative Stress (ROS) AngiotensinII->Vasoconstriction Bradykinin Bradykinin Inactive Inactive Peptides Bradykinin->Inactive ACE (Kininase II) Vasodilation Vasodilation (NO, PGI2) Bradykinin->Vasodilation This compound This compound (Enalaprilat) This compound->AngiotensinI Inhibits This compound->Bradykinin Inhibits Degradation

Caption: Dual mechanism of this compound on RAAS and Kinin systems.

Key Modulatory Effects on Endothelial Function

Enhancement of Nitric Oxide (NO) Bioavailability

This compound enhances NO bioavailability through two primary pathways:

  • Increased Bradykinin-Mediated NO Production: By preventing bradykinin degradation, this compound promotes sustained activation of endothelial B2 receptors, leading to increased eNOS activity and NO synthesis.[4][9]

  • Reduced NO Scavenging by Reactive Oxygen Species (ROS): Angiotensin II stimulates NADPH oxidase in endothelial and vascular smooth muscle cells, a major source of the superoxide anion (O₂⁻).[4][8] Superoxide rapidly reacts with NO to form peroxynitrite (ONOO⁻), a highly damaging oxidant, thereby reducing the bioavailability of functional NO. By decreasing angiotensin II levels, this compound reduces superoxide production, thus preserving the NO pool.[4][11]

This compound This compound ACE ACE This compound->ACE inhibits AngII Angiotensin II ACE->AngII produces Bradykinin Bradykinin ACE->Bradykinin degrades NADPH_Oxidase NADPH Oxidase AngII->NADPH_Oxidase activates eNOS eNOS Bradykinin->eNOS activates Superoxide Superoxide (O₂⁻) NADPH_Oxidase->Superoxide produces NO Nitric Oxide (NO) eNOS->NO produces Peroxynitrite Peroxynitrite (ONOO⁻) Superoxide->Peroxynitrite NO->Peroxynitrite Inactivation Vasodilation Vasodilation NO->Vasodilation promotes EndoDysfunction Endothelial Dysfunction Peroxynitrite->EndoDysfunction causes

Caption: this compound's influence on the NO and ROS balance.
Attenuation of Oxidative Stress

Beyond preserving NO, the reduction in angiotensin II-mediated NADPH oxidase activity directly lowers the overall burden of reactive oxygen species in the vasculature.[8][12] This antioxidant effect helps protect endothelial cells from oxidative damage, reduces inflammation, and improves the overall function of the vessel wall.[11] Studies have shown that this compound can preserve endothelial function after exposure to ROS, an effect related to superoxide anion scavenging.[11]

Quantitative Data on this compound's Endothelial Effects

The following tables summarize quantitative data from various studies investigating the impact of this compound on markers of endothelial function.

Table 1: Effect of this compound on Flow-Mediated Dilation (FMD) in Humans

Study Population This compound Dose Duration Baseline FMD (%) Post-Treatment FMD (%) Finding
Migraine Patients[13] 10 mg/day 2 months - - FMD significantly increased (p=0.002) vs. placebo.
Newly Diagnosed Hypertensives[14] 10 mg/day 4 weeks 6.7 ± 0.6 8.8 ± 0.8 This compound significantly improved FMD, while lisinopril did not.

| Hypertensive Patients[15] | - | > 1 year | - | 7.9 ± 0.9 | FMD in treated patients was significantly lower than in normotensive controls (13.5 ± 1.1%). |

Table 2: Effect of this compound on Nitric Oxide Metabolites

Study Population This compound Dose Duration Parameter Measured Change Finding
Migraine Patients[13] 10 mg/day 2 months Serum Total Nitrite Increased (p=0.000) This compound significantly increased NO metabolites vs. placebo.
Normotensive Subjects[16] Single 10mg dose 8 hours Exhaled NO Release Rate +58% at 4 hours This compound significantly increased exhaled NO (p<0.01).

| Hypertensive Subjects[16] | Single 10mg dose | 8 hours | Exhaled NO Release Rate | No significant change | The effect on exhaled NO was not observed in hypertensives. |

Table 3: Effect of this compound on Hemodynamics and Vasoactivity

Study Model This compound Treatment Parameter Control/Baseline This compound-Treated Finding
Heart Failure Patients[7][17] 10 mg BID Peak Vasodilation to Bradykinin 230 ± 46% (with Losartan) 357 ± 67% This compound significantly potentiated bradykinin-induced vasodilation.
Fructose-fed Hypertensive Rats[18] 20 mg/kg Blood Pressure (mm Hg) 137 ± 2 105 ± 7 This compound significantly reduced blood pressure.
L-NAME Hypertensive Rats[12] 20 mg/L Blood Pressure Increase +47% +9% (reduction of HTN) This compound attenuated hypertension development.

| L-NAME Hypertensive Rats[12] | 20 mg/L | Lipid Peroxidation (TBARS) | +177% | - | this compound treatment reduced glutathione peroxidase levels. |

Detailed Experimental Protocols

Assessment of Endothelium-Dependent Vasodilation: Flow-Mediated Dilation (FMD)

This non-invasive technique uses high-resolution ultrasound to measure the change in brachial artery diameter in response to an increase in shear stress induced by reactive hyperemia.[19][20]

FMD_Workflow Prep 1. Patient Preparation - Fasting (8-12h) - Avoid caffeine, alcohol, exercise - Rest supine for 10-15 min Baseline 2. Baseline Measurement - Scan brachial artery longitudinally - Record baseline diameter and blood flow velocity for 1 min Prep->Baseline Occlusion 3. Arterial Occlusion - Inflate cuff on forearm (distal to probe) to >200 mmHg or >50 mmHg above systolic BP - Maintain occlusion for 5 minutes Baseline->Occlusion Deflation 4. Cuff Deflation - Rapidly deflate cuff to induce reactive hyperemia Occlusion->Deflation Post 5. Post-Deflation Recording - Continuously record artery diameter and blood flow velocity for 3 minutes post-deflation Deflation->Post Analysis 6. Data Analysis - Measure peak artery diameter - FMD (%) = [(Peak Diam - Base Diam) / Base Diam] * 100 Post->Analysis

Caption: Standardized workflow for Flow-Mediated Dilation (FMD).

Methodology:

  • Patient Preparation: The subject should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.[21] Subjects should avoid exercise, caffeine, and smoking prior to the measurement.[22]

  • Imaging: A high-resolution ultrasound scanner with a linear array transducer (>7.5 MHz) is used to obtain a longitudinal image of the brachial artery, 2-10 cm above the antecubital fossa.[21][23]

  • Baseline Recording: Once optimal images are obtained, baseline vessel diameter and Doppler blood flow velocity are recorded for at least one minute.

  • Ischemia Induction: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to at least 50 mmHg above systolic blood pressure (typically 200-250 mmHg) for 5 minutes.[21][23]

  • Reactive Hyperemia: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) that increases shear stress on the endothelium.

  • Post-Deflation Recording: The brachial artery diameter is continuously recorded for up to 3 minutes following cuff deflation to capture the maximal dilation.[23]

  • Calculation: FMD is expressed as the maximum percentage increase in artery diameter from the baseline measurement.[21]

  • Endothelium-Independent Dilation (Optional): After a 15-minute rest period, a sublingual dose of nitroglycerin (e.g., 0.2-0.4 mg) can be administered to assess the artery's ability to dilate independent of the endothelium.[21]

Quantification of Nitric Oxide Production: Griess Assay

This colorimetric assay is a common indirect method to quantify NO by measuring its stable breakdown product, nitrite (NO₂⁻), in biological fluids (e.g., plasma, serum, cell culture media).[24][25]

Griess_Assay_Workflow Sample 1. Sample Collection (e.g., Plasma, Media) Nitrate_Reduction 2. Nitrate to Nitrite Conversion - Incubate sample with nitrate reductase enzyme - (Converts NO₃⁻ to NO₂⁻) Sample->Nitrate_Reduction Griess_Reagent 3. Diazotization Reaction - Add Griess Reagent I (Sulfanilamide) to the sample Nitrate_Reduction->Griess_Reagent Azo_Formation 4. Coupling Reaction - Add Griess Reagent II (NED) to form a colored azo compound Griess_Reagent->Azo_Formation Measurement 5. Spectrophotometry - Measure absorbance at ~540 nm Azo_Formation->Measurement Quantification 6. Quantification - Compare absorbance to a standard curve of known nitrite concentrations Measurement->Quantification

Caption: Experimental workflow for the Griess Assay.

Methodology:

  • Sample Preparation: Biological samples are collected. If plasma is used, anticoagulants like EDTA or citrate are recommended.[26] Protein may need to be removed via ultrafiltration or precipitation as it can interfere with the assay.

  • Nitrate Reduction (Optional but recommended): Since NO is oxidized to both nitrite (NO₂⁻) and nitrate (NO₃⁻) in vivo, total NO production is best estimated by measuring both. Samples are incubated with nitrate reductase and its cofactor (e.g., NADPH) to convert all nitrate into nitrite.[25]

  • Griess Reaction:

    • Step 1 (Diazotization): An acidic solution of sulfanilamide (Griess Reagent I) is added to the sample. The sulfanilamide reacts with nitrite to form a diazonium salt.[25]

    • Step 2 (Coupling): N-(1-Naphthyl)ethylenediamine (NED, Griess Reagent II) is added. The diazonium salt couples with NED to form a stable, magenta-colored azo compound.[25]

  • Measurement: The absorbance of the colored product is measured using a spectrophotometer at approximately 540 nm.

  • Quantification: The nitrite concentration in the sample is determined by comparing its absorbance to a standard curve generated from known concentrations of sodium nitrite. The detection limit is typically in the low micromolar range (~0.5 µM).[25]

Measurement of Vascular Reactive Oxygen Species (ROS)

Several methods exist to detect ROS, particularly superoxide, in vascular tissues. Chemiluminescence is a widely used technique.[27]

Methodology (Lucigenin-Enhanced Chemiluminescence for Superoxide):

  • Tissue Preparation: Vascular rings or homogenates are prepared and placed in a physiological buffer.

  • Dark Adaptation: Samples are dark-adapted in the chamber of a luminometer to minimize background noise.

  • Probe Addition: A low concentration of lucigenin (e.g., 5 µmol/L) is added to the sample. Higher concentrations can artifactually generate superoxide and should be avoided.[27]

  • Substrate Addition: If measuring enzyme activity (e.g., NADPH oxidase), the substrate (e.g., NADPH, 100 µmol/L) is added to initiate the reaction.[28]

  • Signal Detection: The luminometer measures the photons emitted as lucigenin is oxidized by superoxide. The signal is recorded over time.

  • Specificity Control: To confirm the signal is specific to superoxide, the assay is repeated in the presence of superoxide dismutase (SOD), an enzyme that scavenges superoxide. A significant reduction in the chemiluminescent signal in the presence of SOD confirms the specificity of the measurement.[29]

  • Quantification: The signal is typically expressed as relative light units (RLU) per second per milligram of tissue.

Conclusion

This compound modulates vascular endothelial function through a potent, dual mechanism: suppression of the vasoconstrictor/pro-oxidant axis of the renin-angiotensin system and potentiation of the vasodilator/protective kallikrein-kinin system.[1][3] This leads to a favorable shift in the vascular environment, characterized by increased nitric oxide bioavailability and reduced oxidative stress. These endothelial-protective effects are fundamental to its therapeutic benefits in hypertension and heart failure, contributing to improved vascular health beyond simple blood pressure reduction. The experimental protocols detailed herein provide a standardized framework for researchers to further investigate and quantify the nuanced effects of ACE inhibitors on the complex biology of the vascular endothelium.

References

An In-depth Technical Guide to the Cellular and Molecular Targets of Enalaprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and molecular interactions of enalaprilat, the active metabolite of the prodrug enalapril. Enalaprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE) and is widely used in the management of hypertension and heart failure. This document delves into its primary molecular target, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Primary Molecular Target: Angiotensin-Converting Enzyme (ACE)

Enalaprilat exerts its therapeutic effects primarily through the competitive inhibition of Angiotensin-Converting Enzyme (ACE), also known as kininase II.[1] ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System.[2][3]

Mechanism of Inhibition

Enalaprilat acts as a competitive inhibitor of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] The inhibition of ACE leads to decreased plasma levels of angiotensin II, which in turn reduces vasoconstriction and aldosterone secretion.[3] The reduction in aldosterone levels contributes to a decrease in sodium and water retention. Furthermore, the inhibition of kininase II activity by enalaprilat leads to an increase in the levels of bradykinin, a potent vasodilator.[2]

Quantitative Analysis of Enalaprilat-ACE Interaction

The inhibitory potency of enalaprilat on ACE has been quantified in numerous studies. The following table summarizes key quantitative data, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

ParameterValueOrganism/SystemReference
IC50 1.94 nMHuman Endothelial ACE[4][5]
IC50 2.4 nMNot Specified[6]
Ki ~0.1 nMSerum ACE[7]
Ki ~0.174 µMACE with Angiotensin I as substrate[8]

Downstream Signaling Pathways

The inhibition of ACE by enalaprilat triggers a cascade of downstream signaling events, primarily through the modulation of the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System.

The Renin-Angiotensin-Aldosterone System (RAAS)

Enalaprilat's primary mechanism of action is the disruption of the RAAS. By inhibiting ACE, it prevents the formation of angiotensin II, a key effector molecule in this pathway.

RAAS_Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Renin Renin ACE ACE Enalaprilat Enalaprilat Enalaprilat->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of enalaprilat.

The Kallikrein-Kinin System and Bradykinin Signaling

ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[2] By inhibiting ACE, enalaprilat increases the local concentration of bradykinin, which then acts on its receptors (B1 and B2) to promote vasodilation, partly through the release of nitric oxide (NO) and prostacyclin.[9][10]

Bradykinin_Pathway cluster_kallikrein cluster_ace_brady Kininogen High Molecular Weight Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments B2_Receptor B2 Receptor Bradykinin->B2_Receptor NO_Synthase eNOS Activation B2_Receptor->NO_Synthase Vasodilation Vasodilation NO_Synthase->Vasodilation Kallikrein Kallikrein ACE ACE (Kininase II) Enalaprilat Enalaprilat Enalaprilat->ACE Inhibits

Caption: The Kallikrein-Kinin System and the potentiating effect of enalaprilat.

Other Cellular and Molecular Effects

Beyond its primary effects on the RAAS and Kallikrein-Kinin System, enalaprilat has been shown to influence other cellular processes that contribute to its therapeutic benefits.

Effects on Nitric Oxide Synthase (eNOS)

Enalaprilat can enhance the activity of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a potent vasodilator.[11][12][13] This effect is thought to be mediated by both the reduction in angiotensin II (which can increase oxidative stress and uncouple eNOS) and the potentiation of bradykinin signaling.[12]

Cardiac and Renal Protective Effects

Long-term treatment with this compound has been shown to attenuate cardiac remodeling and left ventricular dysfunction following myocardial infarction.[14][15][16] At the molecular level, enalaprilat can reduce the expression of transforming growth factor-beta 1 (TGF-β1) and fibronectin in the kidney, which are key mediators of fibrosis.[17][18] These effects contribute to the renoprotective properties of ACE inhibitors.

Experimental Protocols

The characterization of enalaprilat's molecular interactions relies on a variety of in vitro and in vivo experimental techniques.

ACE Activity Assay

A common method to determine ACE inhibitory activity is a fluorometric assay.[19]

  • Principle: A synthetic, fluorogenic ACE substrate is used. The cleavage of this substrate by ACE results in a fluorescent product. The rate of fluorescence increase is directly proportional to ACE activity.

  • Protocol Outline:

    • Prepare a reaction buffer (e.g., Tris-HCl with ZnCl2).

    • Add ACE enzyme solution to the wells of a microplate.

    • Add various concentrations of the inhibitor (enalaprilat) to the respective wells. A control with no inhibitor is also included.

    • Pre-incubate the enzyme and inhibitor.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a microplate reader at appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

ACE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, ACE, Enalaprilat, Substrate) Start->Prepare_Reagents Add_ACE_Inhibitor Add ACE and Enalaprilat to Microplate Wells Prepare_Reagents->Add_ACE_Inhibitor Pre_Incubate Pre-incubate Add_ACE_Inhibitor->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro ACE activity assay.

Measurement of Renin and Aldosterone

To assess the in vivo effects of enalaprilat on the RAAS, plasma renin activity (PRA) and aldosterone concentrations are measured.[20][21]

  • Plasma Renin Activity (PRA): This assay measures the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample.[20] The generated angiotensin I is then quantified, typically by radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Aldosterone Measurement: Plasma aldosterone levels are commonly determined by RIA or LC-MS.[22]

Sample Collection and Handling are Critical:

  • Patient posture (supine vs. upright) and dietary sodium intake can significantly influence results.[21]

  • Blood samples for renin measurement should be handled carefully to avoid cryoactivation of prorenin, which can lead to falsely elevated results.[23]

Bradykinin Measurement

Bradykinin levels can be quantified in biological fluids using competitive enzyme immunoassays (EIA) or radioimmunoassays (RIA). These assays utilize antibodies specific for bradykinin to measure its concentration.

Off-Target Effects and Other Considerations

While enalaprilat is highly selective for ACE, it is important for researchers to be aware of potential off-target effects and other molecular interactions. Some studies have suggested that ACE inhibitors may have effects that are independent of their actions on the RAAS and bradykinin.[24] For instance, there is evidence that ACE inhibitors can act as allosteric enhancers of kinin B1 and B2 receptor function.[24] Additionally, enalaprilat has been shown to not directly interact with angiotensin II receptors.[25]

Conclusion

Enalaprilat's therapeutic efficacy is rooted in its potent and specific inhibition of Angiotensin-Converting Enzyme. This targeted action leads to a multifaceted modulation of key physiological systems, most notably the Renin-Angiotensin-Aldosterone System and the Kallikrein-Kinin System. A thorough understanding of these cellular and molecular targets, coupled with robust experimental methodologies, is crucial for the continued development and optimization of ACE inhibitors and related cardiovascular therapies. This guide provides a foundational resource for professionals engaged in this critical area of research.

References

Methodological & Application

Application Note: Simultaneous Quantification of Enalapril and Enalaprilat using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and congestive heart failure.[1][2][3] It is a prodrug that is rapidly metabolized in the liver to its active form, enalaprilat.[2] Enalaprilat is the potent inhibitor of ACE, responsible for the therapeutic effects of the drug.[3][4] Given that this compound is administered orally and is converted to enalaprilat, it is crucial to have a reliable analytical method for the simultaneous quantification of both compounds in biological matrices and pharmaceutical formulations.[5] This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of this compound and its active metabolite, enalaprilat. The method is suitable for pharmacokinetic studies, bioequivalence studies, and quality control of pharmaceutical dosage forms.[1][6]

Experimental Protocol

1. Materials and Reagents

  • This compound Maleate Reference Standard

  • Enalaprilat Dihydrate Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (AR Grade)

  • Ammonium Acetate (AR Grade)

  • Water (Milli-Q or equivalent)

  • Human Plasma (for bioanalytical applications)

2. Instrumentation and Chromatographic Conditions

A variety of HPLC systems equipped with a UV or a mass spectrometric detector can be used. The following table summarizes a typical set of conditions for the separation and quantification of this compound and enalaprilat.

ParameterCondition 1 (UV Detection)Condition 2 (MS/MS Detection)
HPLC System Agilent 1260 Infinity II or equivalentShimadzu LC-20AD or equivalent[1]
Column C18 column (e.g., ZORBAX Eclipse XDB-C18, 4.6 x 250 mm, 5 µm)[2]C18 analytical column (e.g., Phenomenex Kinetex, 3.0 x 50 mm, 5 µm)[1]
Mobile Phase Acetonitrile: 20 mM Phosphate Buffer pH 2.2 (25:75 v/v)[6][7]A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol[1]
Elution Mode IsocraticGradient
Flow Rate 1.2 mL/min[2]0.5 mL/min[1]
Column Temp. 55°C[2]Ambient
Injection Vol. 10 µL10 µL[1]
Detector UV at 215 nm[6][7]Triple Quadrupole Mass Spectrometer[1]
Run Time < 9 minutes[6]3 minutes[1]

3. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound maleate and enalaprilat dihydrate in 10 mL of methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.1 ng/mL to 200 ng/mL for this compound and 1.0 ng/mL to 100 ng/mL for enalaprilat.[8][9]

4. Sample Preparation (for Human Plasma)

A common and effective method for extracting this compound and enalaprilat from human plasma is protein precipitation.[1]

  • To 300 µL of human plasma in a microcentrifuge tube, add a known amount of internal standard (e.g., benazepril or tolbutamide).[1][5]

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.[5]

  • Inject the reconstituted sample into the HPLC system.

Solid-phase extraction (SPE) is another widely used technique for sample clean-up and concentration.[5][8]

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters are typically assessed:

ParameterTypical Results
Linearity (r²) > 0.998 for both this compound and enalaprilat over the concentration range.[5][8]
Limit of Quantification (LOQ) 0.1 ng/mL for this compound and enalaprilat with MS/MS detection.[9] 0.2 ng/mL for this compound and 1.0 ng/mL for enalaprilat are also reported.[8]
Accuracy (% Recovery) Typically between 89% and 105%.[8]
Precision (% RSD) Intra- and inter-day precision should be less than 15%.[8]
Specificity No interference from endogenous plasma components at the retention times of the analytes.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis Sample Plasma Sample Collection Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Standard Standard Solution Preparation Standard->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of This compound & Enalaprilat Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the quantification of this compound and enalaprilat.

Conclusion

This application note provides a detailed protocol for the simultaneous quantification of this compound and its active metabolite, enalaprilat, using HPLC with either UV or MS/MS detection. The method is sensitive, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals involved in the study of this compound. The provided experimental workflow and tabulated data offer a clear and concise guide for the implementation of this analytical method.

References

Application Notes and Protocols for Enalapril Administration in Spontaneously Hypertensive Rat (SHR) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of enalapril in spontaneously hypertensive rat (SHR) models, a common preclinical model for studying hypertension and cardiovascular disease.

Application Notes

This compound is a potent and widely used angiotensin-converting enzyme (ACE) inhibitor.[1][2] It is a prodrug that is hydrolyzed in vivo to its active metabolite, enalaprilat, which inhibits ACE.[1][2] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] By blocking this conversion, this compound leads to vasodilation and a reduction in blood pressure.[1] In SHR models, this compound has been shown to not only lower blood pressure but also to induce the regression of cardiac hypertrophy, reduce cardiac fibrosis, and normalize various physiological parameters associated with hypertension.[3][4][5][6]

The administration of this compound in SHR models is a valuable tool for:

  • Investigating the pathophysiology of hypertension.

  • Evaluating the efficacy of novel antihypertensive agents.

  • Studying the mechanisms of cardiac remodeling and its reversal.

  • Assessing the impact of RAAS inhibition on various organ systems.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound administration in SHR models as reported in various studies.

Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in SHR

DosageTreatment DurationAge of RatsSBP ReductionReference
10 mg/kg/day11 months3 months old~38 mmHg (from 237 mmHg to 199 mmHg)[4]
20 mg/kg/day5 weeksNot specifiedSignificant reduction[3][7]
25 mg/kg/day16 weeks (from 4 to 20 weeks of age)4 weeks old~63 mmHg (from 185 mmHg to 120 mmHg)[8]
25 mg/kg/day14 daysAdultSignificant reduction in SHR, not WKY[9]
30 mg/kg/day4 weeks9 weeks old~60 mmHg (from 156 mmHg to 96 mmHg)[10]
10 mg/kg/day28 daysNot specifiedSignificant reduction in Mean Arterial Pressure (MAP)[11]
25 mg/kg/day8 weeks (from 4 to 12 weeks of age)4 weeks oldSignificant reduction[12]

Table 2: Effect of this compound on Cardiac Hypertrophy in SHR

DosageTreatment DurationKey FindingsReference
10 mg/kg/day11 months18% decrease in left ventricular weight.[4]
20 mg/kg/day5 weeksComplete regression of cardiac hypertrophy.[3][7]
25 mg/kg/day16 weeksSignificantly lower Left Ventricle to Body Weight (LV/BW) ratio.[8]
10 and 30 mg/kg/day6 weeksSignificant decrease in left ventricular weight.[13]
3 mg/kg/day6 weeksSignificant decrease in LV/BW ratio without blood pressure reduction.[13]

Experimental Protocols

Protocol 1: Long-Term Oral Administration of this compound in Drinking Water

This protocol is adapted from studies investigating the chronic effects of this compound on blood pressure and cardiac remodeling.[3][7][8][12][14][15]

1. Animal Model:

  • Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Age of initiation can vary, for example, starting at 4 weeks of age to study the prevention of hypertension development, or in adult rats to study the reversal of established hypertension.[8][12]

2. This compound Maleate Solution Preparation:

  • Dissolve this compound maleate in the drinking water at a concentration calculated to provide the desired daily dosage (e.g., 10-30 mg/kg/day).[3][8][12][14]

  • The concentration should be adjusted based on the average daily water consumption of the rats. It is recommended to measure water intake for a few days prior to the experiment to ensure accurate dosing.

  • Prepare fresh this compound solution regularly (e.g., every 2-3 days) to ensure stability.

3. Administration:

  • Provide the this compound-containing drinking water ad libitum.

  • House rats in individual or small group cages to monitor water consumption and ensure consistent dosing.

  • The control group should receive regular drinking water.

4. Monitoring and Measurements:

  • Blood Pressure: Measure systolic blood pressure and heart rate at regular intervals (e.g., weekly) using a non-invasive tail-cuff method in conscious rats.[12]

  • Body Weight: Record body weight weekly.[8]

  • Cardiac Hypertrophy: At the end of the study, euthanize the animals and excise the heart. Dissect the left ventricle and weigh it. Calculate the left ventricle to body weight ratio (LV/BW) as an index of cardiac hypertrophy.[8]

  • Biochemical Analyses: Collect blood samples for measuring plasma renin activity, angiotensin II levels, and other relevant biomarkers.[9]

5. Histological Analysis:

  • Fix heart tissue in formalin and embed in paraffin for histological sectioning.

  • Stain sections with hematoxylin and eosin (H&E) to assess cardiomyocyte size and with Masson's trichrome or Picrosirius red to quantify interstitial fibrosis.

Protocol 2: Short-Term Aggressive Antihypertensive Treatment

This protocol is designed to induce rapid changes in ventricular remodeling.[14]

1. Animal Model:

  • Male SHR, with treatment initiated at 15 or 40 weeks of age.[14]

2. Treatment Regimen:

  • Administer this compound at a dose of 30 mg/kg/day in the drinking water.[14]

  • Concurrently, provide a low-sodium chow (0.04% Na+) to enhance the antihypertensive effect of this compound.[14]

  • From day 6 to day 14 of treatment, allow access to standard chow (0.4% Na+) for 4 hours per day to control blood pressure at approximately 50% below pre-treatment levels.[14]

  • A treatment cycle can consist of a 14-day period on this compound followed by a 14-day drug-free period to study the reversibility of the effects.[14]

3. Measurements:

  • Monitor blood pressure closely throughout the treatment period.

  • At the end of the treatment or drug-free periods, collect heart tissue for analysis of mitochondrial parameters, gene expression, and enzyme activities as described in the source study.[14]

Visualizations

Enalapril_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converted by Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Renin Renin Renin->Angiotensinogen converts ACE Angiotensin-Converting Enzyme (ACE) Decreased_BP Decreased Blood Pressure This compound This compound (Prodrug) Enalaprilat Enalaprilat (Active) This compound->Enalaprilat Hydrolysis Enalaprilat->ACE inhibits Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP

Caption: Mechanism of action of this compound in the renin-angiotensin system.

Experimental_Workflow Start Start: Acclimatization of SHR Baseline Baseline Measurements (Blood Pressure, Body Weight) Start->Baseline Grouping Randomization into Control and This compound Treatment Groups Baseline->Grouping Treatment This compound Administration (e.g., in drinking water) Grouping->Treatment Monitoring Weekly Monitoring (Blood Pressure, Body Weight, Water Intake) Treatment->Monitoring Monitoring->Treatment Continue for defined duration Termination End of Treatment Period: Euthanasia and Tissue Collection Monitoring->Termination Analysis Data Analysis: - Hemodynamic Parameters - Cardiac Hypertrophy Assessment - Histology - Biochemical Assays Termination->Analysis End End of Study Analysis->End

Caption: General experimental workflow for this compound studies in SHR models.

References

Application Notes and Protocols for Spectrophotometric Assay of Enalapril Maleate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantitative determination of enalapril maleate in pharmaceutical formulations using various spectrophotometric methods. The described methods are suitable for quality control and research laboratories.

Method 1: Direct UV Spectrophotometry

This method is based on the direct measurement of the ultraviolet absorbance of this compound maleate. It is a simple, rapid, and cost-effective technique suitable for routine analysis.

Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer (double or single beam)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Ultrasonic bath

  • pH meter

2. Reagents and Solutions:

  • This compound Maleate Reference Standard: Of known purity.

  • Phosphate Buffer (pH 4.0): Prepare by mixing appropriate volumes of a phosphoric acid solution and a sodium dihydrogen phosphate monohydrate solution to achieve a pH of 4.0.[1]

  • Pharmaceutical Formulations: Commercially available this compound maleate tablets.

3. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of this compound maleate reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in about 70 mL of phosphate buffer (pH 4.0) with the aid of an ultrasonic bath for 10 minutes.

  • Dilute to the mark with the same buffer to obtain a stock solution of 100 µg/mL.

4. Preparation of Calibration Curve:

  • From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 20 µg/mL by diluting with phosphate buffer (pH 4.0).[1]

  • Measure the absorbance of each working standard solution at 208 nm against the phosphate buffer (pH 4.0) as a blank.[1]

  • Plot a calibration curve of absorbance versus concentration.

5. Preparation of Sample Solution:

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 2.5 mg of this compound maleate and transfer it to a 25 mL volumetric flask.[1]

  • Add approximately 20 mL of phosphate buffer (pH 4.0) and sonicate for 15 minutes to ensure complete dissolution of the drug.[1]

  • Dilute to the mark with the same buffer.

  • Filter the solution through a suitable filter paper.

  • From the filtrate, prepare a working sample solution with a final concentration within the calibration curve range (e.g., 10 µg/mL) by diluting with phosphate buffer (pH 4.0).[1]

6. Analysis of Sample Solution:

  • Measure the absorbance of the final sample solution at 208 nm against the phosphate buffer (pH 4.0) as a blank.

  • Determine the concentration of this compound maleate in the sample solution from the calibration curve.

Quantitative Data Summary
ParameterResultReference
Wavelength (λmax)208 nm[1]
Linearity Range1 - 20 µg/mL[1]
Limit of Detection (LOD)0.3721 µg/mL[1][2]
Limit of Quantitation (LOQ)0.9019 µg/mL[1][2]
Recovery98.66 - 102.46%[1]
Precision (RSD%)< 2%[1]

Experimental Workflow

experimental_workflow_uv cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock_prep Prepare Standard Stock Solution (100 µg/mL) cal_prep Prepare Calibration Standards (1-20 µg/mL) stock_prep->cal_prep measure_cal Measure Absorbance of Standards at 208 nm cal_prep->measure_cal sample_prep Prepare Sample Solution from Tablets measure_sample Measure Absorbance of Sample at 208 nm sample_prep->measure_sample plot_cal Plot Calibration Curve (Absorbance vs. Concentration) measure_cal->plot_cal calc_conc Calculate this compound Concentration in Sample measure_sample->calc_conc plot_cal->calc_conc

Caption: Workflow for Direct UV Spectrophotometric Assay of this compound Maleate.

Method 2: Colorimetric Assay via Charge-Transfer Complexation

This method is based on the formation of a colored charge-transfer complex between this compound maleate (as an electron donor) and a π-acceptor reagent. This results in a colored product that can be quantified using a visible spectrophotometer.

Experimental Protocol

1. Instrumentation:

  • Visible Spectrophotometer

  • Glass cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

2. Reagents and Solutions:

  • This compound Maleate Reference Standard

  • Acceptor Reagents:

    • p-Chloranilic acid (pCA): Prepare a solution in a 1,4-dioxan-methanol mixture.[3]

    • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Prepare a 0.05% solution in an acetonitrile-1,4-dioxane mixture.[3]

    • Iodine: Prepare a 0.1% solution in an acetonitrile-dichloromethane mixture.[3]

  • Solvents: Methanol, Acetonitrile, 1,4-Dioxane, Dichloromethane (all analytical grade).

3. General Procedure for Complex Formation:

  • Standard Solutions: Prepare standard solutions of this compound maleate in the appropriate solvent for each acceptor (methanol for pCA, acetonitrile for DDQ and Iodine).[3]

  • Reaction:

    • Transfer aliquots of the standard or sample solution to a series of volumetric flasks.

    • Add a specified volume of the acceptor reagent solution.

    • Dilute to the final volume with the appropriate solvent.

    • Allow the reaction to proceed at room temperature for the specified time.

  • Measurement: Measure the absorbance of the resulting colored complex at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner without the drug.

4. Specific Conditions for Different Acceptors:

AcceptorSolvent SystemλmaxLinearity Range (µg/mL)
p-Chloranilic acid (pCA)1,4-Dioxan-Methanol510 nm20 - 560
DDQAcetonitrile-1,4-Dioxane460 nm5 - 75
IodineAcetonitrile-Dichloromethane365 nm10 - 200
Reaction Principle

The secondary amino group in this compound maleate acts as an electron donor, forming a charge-transfer complex with the electron-accepting reagent. This interaction results in the formation of a colored product.

charge_transfer This compound This compound Maleate (Electron Donor) complex Colored Charge-Transfer Complex This compound->complex Donates Electron acceptor π-Acceptor (e.g., pCA, DDQ, Iodine) acceptor->complex Accepts Electron

Caption: Charge-Transfer Complex Formation.

Method 3: Colorimetric Assay via Oxidative Coupling Reaction

This method involves the oxidation of this compound maleate, followed by a coupling reaction to produce a colored compound.

Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer

  • Glass cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

2. Reagents and Solutions:

  • This compound Maleate Reference Standard

  • Potassium Permanganate (KMnO4): 0.5% (w/v) aqueous solution.[4]

  • Sulphuric Acid (H2SO4): Concentrated.

  • Distilled Water

3. Preparation of Standard Stock Solution:

  • Prepare a 1000 µg/mL stock solution of this compound maleate by dissolving 100 mg of the drug in 100 mL of distilled water.[4]

4. Procedure for Color Development:

  • From the stock solution, prepare working standards in the range of 250-500 µg/mL.[5]

  • To an aliquot of the standard or sample solution in a volumetric flask, add a specific volume of concentrated sulphuric acid and 0.5% potassium permanganate solution.

  • Allow the reaction to proceed at room temperature for about 10 minutes.[4]

  • Measure the absorbance of the solution at 267 nm against a reagent blank.[4][5]

Quantitative Data Summary
ParameterResultReference
Wavelength (λmax)267 nm[4][5]
Linearity Range250 - 500 µg/mL[5]
LOD2.21 µg/mL
LOQ6.65 µg/mL

Reaction Workflow

oxidative_coupling This compound This compound Maleate oxidation Oxidation Reaction (Room Temperature, 10 min) This compound->oxidation reagents KMnO4 + H2SO4 reagents->oxidation product Colored Product oxidation->product measurement Measure Absorbance at 267 nm product->measurement

Caption: Oxidative Coupling Reaction Workflow.

Method 4: Colorimetric Assay via Reaction with 1,2-Naphthoquinone-4-Sulphonate (NQS)

This method is based on the reaction of this compound maleate with NQS in an alkaline medium to form a colored product.

Experimental Protocol

1. Instrumentation:

  • Visible Spectrophotometer

  • Glass cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • pH meter

2. Reagents and Solutions:

  • This compound Maleate Reference Standard

  • 1,2-Naphthoquinone-4-Sulphonate (NQS): 0.5% (w/v) aqueous solution, freshly prepared and protected from light.[6]

  • Buffer Solution (pH 12): Prepared using sodium hydroxide and disodium hydrogen phosphate.[6]

  • Sodium Hydroxide (NaOH): 0.1 M solution.

3. Preparation of Standard Stock Solution:

  • Prepare a 250 µg/mL stock solution by dissolving 25 mg of this compound maleate in 10 mL of distilled water with 1 mL of 0.1 M NaOH, then diluting to 100 mL with distilled water.[6]

4. Procedure for Color Development:

  • Transfer 1 mL of the 250 µg/mL this compound standard or an appropriate dilution of the sample solution into a 10 mL volumetric flask.[6]

  • Add 1 mL of 0.5% NQS solution and 1 mL of pH 12 buffer.[6]

  • Dilute to the mark with deionized water.

  • Measure the absorbance of the deep red product at 518 nm against a reagent blank.[6]

Quantitative Data Summary
ParameterResultReference
Wavelength (λmax)518 nm[6]
Linearity Range5 - 47.5 µg/mL[6]
Limit of Detection (LOD)0.3351 µg/mL[6]
Limit of Quantitation (LOQ)1.1173 µg/mL[6]
Molar Ratio (this compound:NQS)1:1[6]

Reaction Scheme

nqs_reaction This compound This compound Maleate product Deep Red Product This compound->product nqs NQS Reagent nqs->product pH 12

Caption: Reaction of this compound with NQS.

References

Application Note: Simultaneous Determination of Enalapril and its Active Metabolite Enalaprilat in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive overview of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of enalapril and its active metabolite, enalaprilat, in human plasma. This compound is a prodrug that is hydrolyzed in the body to the active angiotensin-converting enzyme (ACE) inhibitor, enalaprilat.[1][2] Monitoring both compounds is crucial for pharmacokinetic and bioequivalence studies.[3][4] This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of reported quantitative performance data.

Introduction

This compound is a widely prescribed medication for the treatment of hypertension and congestive heart failure.[1][5] Following oral administration, it undergoes in-vivo biotransformation to enalaprilat, which is the pharmacologically active moiety responsible for inhibiting the angiotensin-converting enzyme.[1][5] The accurate and simultaneous measurement of both this compound and enalaprilat in plasma is essential for assessing the pharmacokinetic profile and establishing the bioequivalence of different drug formulations.[3][6] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3][6][7]

Biotransformation of this compound

This compound is a prodrug that is metabolised in the liver via hydrolysis of its ester group to form the active dicarboxylate-containing ACE inhibitor, enalaprilat.[1][8]

G This compound This compound (Prodrug) Hydrolysis Hepatic Hydrolases This compound->Hydrolysis Enalaprilat Enalaprilat (Active Metabolite) Hydrolysis->Enalaprilat

Figure 1: Biotransformation of this compound to Enalaprilat.

Experimental Protocols

Several well-established methods for the simultaneous analysis of this compound and enalaprilat in plasma are available. The following sections detail two common sample preparation techniques: protein precipitation and solid-phase extraction (SPE).

Method 1: Protein Precipitation

This method is rapid and straightforward, making it suitable for high-throughput analysis.[3][6]

Materials:

  • Human plasma

  • This compound and Enalaprilat reference standards

  • Internal Standard (IS) (e.g., Tolbutamide, Benazepril)[6][8]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Water (Milli-Q or equivalent)

Procedure:

  • Prepare stock solutions of this compound, enalaprilat, and the internal standard in methanol.

  • Spike drug-free human plasma with working solutions to prepare calibration standards and quality control (QC) samples.[6]

  • To 300 µL of plasma sample (calibrator, QC, or unknown), add 900 µL of ice-cold acetonitrile containing the internal standard.[3][6]

  • Vortex the mixture for 10 minutes to precipitate proteins.[6]

  • Centrifuge at 10,000 rpm for 15 minutes.[6]

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.[6]

Method 2: Solid-Phase Extraction (SPE)

SPE offers cleaner extracts compared to protein precipitation, which can minimize matrix effects and improve sensitivity.[8]

Materials:

  • Human plasma

  • This compound and Enalaprilat reference standards

  • Internal Standard (IS) (e.g., Benazepril)[8]

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonia solution

  • Water (Milli-Q or equivalent)

  • SPE cartridges (e.g., Thermo Scientific SOLA)[8]

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[8]

  • Loading: Load the plasma sample onto the conditioned cartridge.[8]

  • Washing: Wash the cartridge with 200 µL of 0.1% formic acid in water to remove interferences.[8]

  • Elution: Elute the analytes with 2 x 200 µL of 2% ammonia solution in methanol.[8]

  • Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 200 µL of 90:10 (v/v) water/methanol).[8]

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis Workflow

The general workflow for the LC-MS/MS analysis of this compound and enalaprilat in plasma is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Calibrator, QC, or Unknown) Spike Spike with Internal Standard Plasma->Spike Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Figure 2: General experimental workflow for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize typical LC and MS conditions used for the analysis of this compound and enalaprilat.

Table 1: Liquid Chromatography Conditions

ParameterCondition 1Condition 2
Column Thermo Scientific Hypersil GOLD 1.9µm 50 x 2.1mm[8]Eclipse C18 column (4.6 × 100 mm, 5 μm)
Mobile Phase A 0.1% Formic acid in Water[6]0.01% Formic acid
Mobile Phase B 0.1% Formic acid in Methanol[6]Acetonitrile
Flow Rate 0.5 mL/min[6]0.7 mL/min
Gradient/Isocratic Gradient[6]Isocratic (70:30, v/v Acetonitrile:0.01% Formic acid)
Injection Volume 5.0 µLNot specified
Run Time ~1-3 minutes[6][8]Not specified

Table 2: Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[6][7]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions
This compoundm/z 377 → 234[7]
Enalaprilatm/z 349 → 206[7]

Quantitative Data Summary

The performance of the LC-MS/MS methods for the simultaneous determination of this compound and enalaprilat has been validated in several studies. A summary of the reported quantitative data is presented below.

Table 3: Summary of Quantitative Performance Data

ParameterThis compoundEnalaprilatReference
Linearity Range (ng/mL) 1 - 1001 - 100[8]
1 - 5001 - 500[3][6]
0.1 - 1000.1 - 100[9]
5 - 5001 - 100
LLOQ (ng/mL) 11[3][6]
0.10.1[7][9]
LOD (ng/mL) 0.080.08[7]
Recovery (%) 8185[8]
Intra-day Precision (%RSD) < 7.7< 7.7[9]
Inter-day Precision (%RSD) < 7.8< 7.8[9]
Intra-day Accuracy (%) ± 3.9± 2.7[9]
Inter-day Accuracy (%) ± 3.9± 2.7[9]

Conclusion

The LC-MS/MS methods described provide a sensitive, selective, and reliable approach for the simultaneous quantification of this compound and enalaprilat in human plasma. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the specific requirements of the study, such as throughput needs and desired sensitivity. The provided protocols and performance data can serve as a valuable resource for researchers and scientists involved in drug development and clinical studies of this compound.

References

Application Notes & Protocols: Inducing Hypertension in Animal Models for Enalapril Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Enalapril is a widely prescribed medication for hypertension and heart failure. It functions as a prodrug that is converted in the body to its active form, enalaprilat, which is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][3] Preclinical evaluation of this compound and other antihypertensive agents necessitates the use of reliable and reproducible animal models of hypertension. These models are crucial for studying the pathophysiology of the disease and for assessing the efficacy and mechanism of action of novel therapeutic compounds.[4][5] This document provides detailed protocols for several commonly used animal models for inducing hypertension and a general protocol for testing the efficacy of this compound.

Mechanism of Action: this compound and the Renin-Angiotensin-Aldosterone System (RAAS)

This compound's primary mechanism of action is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation.[1][2] The liver produces angiotensinogen, which is cleaved by renin (released from the kidneys in response to low blood pressure) to form angiotensin I. ACE, primarily found in the lungs, then converts angiotensin I to angiotensin II.[3][6] Angiotensin II is a powerful vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys. Both of these actions lead to an increase in blood pressure.[6] this compound is hydrolyzed in the liver to enalaprilat, which competitively inhibits ACE. This inhibition reduces the levels of angiotensin II, leading to vasodilation and decreased aldosterone secretion, thereby lowering blood pressure.[1][6][7]

RAAS_Enalapril_Pathway Mechanism of Action of this compound cluster_Systemic Systemic Circulation & Tissues cluster_Enzymes cluster_Drug Angiotensinogen Angiotensinogen (from Liver) Renin Renin Angiotensin_I Angiotensin I ACE ACE (Angiotensin-Converting Enzyme) Angiotensin_I->ACE Angiotensin_II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_Retention Na+ and H2O Retention (in Kidney) Aldosterone->Na_Retention Na_Retention->BP_Increase Renin->Angiotensin_I ACE->Angiotensin_II Enalaprilat Enalaprilat (Active Metabolite) Enalaprilat->ACE Inhibition

Figure 1: this compound's inhibition of the RAAS pathway.

Protocols for Inducing Hypertension in Animal Models

Several animal models are available to study hypertension, each with distinct characteristics. They can be broadly categorized as genetic, surgical, or pharmacologically induced.[4][8]

Spontaneously Hypertensive Rat (SHR) Model (Genetic)

The SHR is a genetic model that develops hypertension without any external induction, making it a valuable tool for studying essential hypertension.[9][10]

  • Principle: Developed from Wistar-Kyoto (WKY) rats through selective breeding for high blood pressure.[10][11] Hypertension begins to develop around 5-6 weeks of age and stabilizes at systolic pressures of 180-200 mmHg in adults.[10]

  • Protocol:

    • Animal Sourcing: Obtain male or female SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats (as controls) from a reputable supplier. Animals are typically used starting from 4 weeks of age, before hypertension is fully established, or in adulthood.[11]

    • Acclimatization: House the animals under standard laboratory conditions (23 ± 1°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week.[12]

    • Blood Pressure Monitoring: Regularly monitor blood pressure using a non-invasive tail-cuff method to track the development of hypertension. Measurements should begin after a period of animal training to minimize stress-induced fluctuations.[13]

    • Experimentation: Once the desired level of hypertension is confirmed (typically >160 mmHg systolic), the animals are ready for this compound testing.

Two-Kidney, One-Clip (2K1C) Goldblatt Model (Surgical)

The 2K1C model simulates renovascular hypertension, which is driven by the activation of the RAAS.[14][15]

  • Principle: A clip is placed on one renal artery, reducing blood flow to that kidney. The ischemic kidney releases renin, leading to a systemic increase in angiotensin II and subsequent hypertension. The contralateral kidney remains untouched.[16][17]

  • Protocol:

    • Animals: Use male Wistar or Sprague-Dawley rats (180-250g).

    • Anesthesia: Anesthetize the rat with an appropriate agent (e.g., ketamine/xylazine i.p. or isoflurane).[13]

    • Surgical Procedure:

      • Place the animal on a heating pad to maintain body temperature at 37°C.[14]

      • Make a left paracostal incision to expose the left kidney.[14]

      • Carefully isolate the left renal artery by blunt dissection.

      • Place a U-shaped silver or stainless-steel clip (internal diameter of ~0.20-0.23 mm for rats) around the artery.[13][15]

      • Return the kidney to the abdominal cavity and suture the muscle and skin layers.

      • A sham operation (identical procedure without clip placement) is performed on the control group.[16]

    • Post-Operative Care: Administer analgesics and monitor the animal's recovery.

    • Hypertension Development: Blood pressure begins to rise within the first week and typically stabilizes within 4-6 weeks, with systolic pressures exceeding 160 mmHg.[13][16]

N G -nitro-L-arginine methyl ester (L-NAME) Model (Pharmacological)

This model induces hypertension through the inhibition of nitric oxide (NO) synthesis.

  • Principle: L-NAME is an inhibitor of nitric oxide synthase (NOS). Chronic inhibition of NOS reduces the production of NO, a potent vasodilator, leading to increased peripheral vascular resistance and hypertension.[18][19]

  • Protocol:

    • Animals: Use male Wistar or Sprague-Dawley rats.

    • Induction:

      • Dissolve L-NAME in the drinking water. A common dose is 40 mg/kg/day.[12][18][20]

      • To calculate the concentration, monitor daily water intake and body weight for a few days before the experiment begins. For example, if a 250g rat drinks 30 mL/day, the required dose is 10 mg. The concentration would be 10 mg / 30 mL = 0.33 mg/mL.

    • Duration: Administer L-NAME for 4 to 7 weeks.[20]

    • Monitoring: Measure blood pressure weekly. A significant and sustained increase in blood pressure is typically observed.

    • Control Group: The control group receives normal drinking water.

Deoxycorticosterone Acetate (DOCA)-Salt Model (Pharmacological/Surgical)

This is a model of low-renin, volume-dependent hypertension that mimics hyperaldosteronism.[21][22]

  • Principle: Unilateral nephrectomy is performed, and the animals are treated with a mineralocorticoid (DOCA) and given a high-salt diet. DOCA promotes sodium and water retention, leading to volume expansion and hypertension.[17][23]

  • Protocol:

    • Animals: Use male Wistar or Sprague-Dawley rats (150-200g).

    • Unilateral Nephrectomy: Anesthetize the rat and, through a flank incision, remove the left kidney.[23] Allow the animal to recover for one week.

    • Induction:

      • Begin subcutaneous injections of DOCA (e.g., 25-40 mg/kg, typically in olive or sesame oil) twice weekly.[22][23]

      • Replace the drinking water with a 1% NaCl solution (with or without 0.2% KCl).[23][24]

    • Duration: Continue the treatment for 4-6 weeks. Blood pressure starts to rise after the first week and reaches a plateau.[23]

    • Control Group: The sham control group undergoes uninephrectomy but receives vehicle injections and drinks regular tap water.

Angiotensin II (Ang II) Infusion Model (Pharmacological)

This model directly induces hypertension by elevating levels of Angiotensin II, a key component of the RAAS.[25]

  • Principle: Continuous subcutaneous infusion of Ang II via an osmotic minipump causes sustained vasoconstriction and increases in blood pressure.[25][26] This model is highly relevant for studying the direct effects of RAAS activation.

  • Protocol:

    • Animals: Mice (e.g., C57BL/6) or rats are commonly used.[26]

    • Osmotic Pump Preparation:

      • Fill an Alzet® osmotic minipump (e.g., Model 2004 for mice, delivering for 28 days) with Ang II solution. The concentration is calculated based on the desired dose (e.g., 400-1000 ng/kg/min), pump flow rate, and animal body weight.[26]

      • Prime the pumps in sterile saline at 37°C for several hours as per the manufacturer's instructions.

    • Surgical Implantation:

      • Anesthetize the animal.

      • Make a small incision in the skin over the back, between the shoulder blades.

      • Create a subcutaneous pocket using blunt dissection and insert the primed osmotic pump.[27]

      • Close the incision with wound clips or sutures.

    • Hypertension Development: Blood pressure increases rapidly, often within the first few days, and remains elevated for the duration of the infusion.[27]

    • Control Group: The control group receives pumps filled with the vehicle (e.g., saline).[26]

Data Presentation: Summary of Hypertension Models

The selection of an appropriate model depends on the specific research question.

Table 1: Comparison of Animal Models for Inducing Hypertension

Model Species Induction Method Key Characteristics Advantages Disadvantages
SHR Rat Genetic (inbred from WKY) Gradual onset, mimics human essential hypertension.[10] High reproducibility, no surgical/chemical induction needed. Polygenic and complex pathophysiology, expensive.[11]
2K1C Goldblatt Rat, Mouse Surgical (renal artery clipping) Renin-dependent hypertension.[14][16] Directly models renovascular hypertension, activates RAAS. Technically demanding surgery, variable success rate.[14]
L-NAME Rat Pharmacological (NOS inhibitor in drinking water) NO-deficient hypertension, endothelial dysfunction.[18] Non-invasive, easy to implement. Mechanism (NO deficiency) may not be primary in all human hypertension.
DOCA-Salt Rat Surgical (uninephrectomy) + Pharmacological (DOCA + high salt) Low-renin, volume-dependent hypertension.[22][23] Models salt-sensitive hypertension and mineralocorticoid excess. Requires surgery and repeated injections.

| Ang II Infusion | Mouse, Rat | Pharmacological (subcutaneous osmotic pump) | Direct RAAS activation, rapid onset.[25][26] | High control over hypertension level, directly tests RAAS. | Requires surgery for pump implantation, can be expensive. |

General Protocol for this compound Efficacy Testing

This protocol outlines a general workflow for evaluating the antihypertensive effect of this compound once a hypertensive animal model has been established.

Experimental_Workflow General Workflow for this compound Testing cluster_treatment Daily Dosing A 1. Animal Acclimatization (1-2 weeks) B 2. Baseline Measurement (Blood Pressure, Heart Rate) A->B C 3. Induction of Hypertension (Select appropriate model) B->C D 4. Confirmation of Hypertension (BP > 160 mmHg) C->D E 5. Random Group Allocation (n=6-8 per group) D->E F 6. Treatment Period (e.g., 28 days) E->F G Vehicle Control Group (e.g., Saline, p.o.) E->G H This compound-Treated Group (e.g., 10 mg/kg/day, p.o.) E->H I 7. Regular Monitoring (BP, HR, Body Weight weekly) F->I J 8. Terminal Procedures (Blood/Tissue Collection) I->J K 9. Data Analysis & Interpretation J->K

Figure 2: Experimental workflow for testing this compound.
Detailed Methodology

  • Model Establishment: Induce and confirm hypertension using one of the protocols described above.

  • Group Allocation: Randomly divide the hypertensive animals into at least two groups:

    • Vehicle Control Group: Receives the vehicle (e.g., distilled water or saline) used to dissolve this compound.

    • This compound-Treated Group: Receives this compound.

    • A normotensive control group (e.g., WKY rats for the SHR model, or sham-operated rats) should also be maintained throughout the study for comparison.

  • Drug Preparation and Administration:

    • This compound maleate is soluble in water. Prepare a fresh solution daily.

    • Dosage: A common oral dose used in rats is 10 mg/kg/day.[28] However, doses can range from 1 to 30 mg/kg/day depending on the model and study objective.[29][30]

    • Administration: Administer the drug orally (p.o.) via gavage once daily. The volume should be consistent (e.g., 1-2 mL/kg).

  • Monitoring:

    • Blood Pressure and Heart Rate: Measure non-invasively using the tail-cuff method at baseline and at regular intervals (e.g., weekly) throughout the treatment period. For acute studies, direct arterial cannulation can provide continuous measurements.

    • Body Weight: Record body weight weekly to monitor the general health of the animals and adjust drug dosage if necessary.

  • Duration: A typical treatment period is 28 consecutive days.[28]

  • Terminal Procedures: At the end of the study, animals may be anesthetized for:

    • Blood Collection: For measuring plasma renin activity, angiotensin II levels, or markers of kidney/liver function.

    • Tissue Harvesting: Hearts and kidneys can be collected, weighed (to assess hypertrophy), and processed for histological or molecular analysis.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the blood pressure and other parameters between the vehicle- and this compound-treated groups.

Table 2: Exemplary this compound Dosing Regimens in Hypertensive Animal Models

Animal Model Species This compound Dose Route of Administration Duration Reference
SHR Rat 10 mg/kg/day Oral (p.o.) 28 days [28]
SHR Rat 25 mg/kg/day In drinking water 16 weeks (from age 4 to 20 weeks) [31]
SHR Rat 0.3, 1, 3, 10 mg/kg Oral (p.o.) Acute dose [29]
Renal Hypertensive Dog 0.05 - 1 mg/kg Oral (p.o.) Acute dose [29]

| Thrombosis Model | Rat | 3, 10, 30 mg/kg | Oral (p.o.) | Acute dose |[30] |

References

Application Notes and Protocols: Enalapril for In Vitro Cardiac Hypertrophy Regression Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing enalapril in in vitro models of cardiac hypertrophy to study its regression. This document outlines the underlying principles, detailed experimental protocols, and data presentation for robust and reproducible studies.

Introduction

This compound, an angiotensin-converting enzyme (ACE) inhibitor, is a widely used therapeutic agent for hypertension and heart failure. Its mechanism of action involves the inhibition of the renin-angiotensin system (RAS), a critical pathway in the development of cardiac hypertrophy. In vitro studies using cultured cardiomyocytes offer a powerful and controlled environment to dissect the cellular and molecular mechanisms by which this compound induces the regression of cardiac hypertrophy. These models are invaluable for basic research and preclinical drug development.

The protocols detailed below describe the induction of hypertrophy in cultured cardiomyocytes using angiotensin II, a key effector of the RAS, followed by treatment with this compound to study the reversal of the hypertrophic phenotype. Key parameters for assessing hypertrophy and its regression, including cell size, protein synthesis, and the expression of hypertrophic markers, are outlined.

Data Presentation

Table 1: Quantitative Analysis of Angiotensin II-Induced Hypertrophy in Adult Ventricular Myocytes
ParameterControl (SFM)Angiotensin II (10⁻⁹ M)% Increase vs. Control
Myocyte Volume (µm³)
Day 3No significant change23% increase in post-infarcted myocytes23%
Day 711% decrease16% increase27% (relative to Day 7 control)
Protein Content per Cell (Arbitrary Units)
Day 3No significant change28% increase in post-infarcted myocytes28%
Day 7No significant change20% increase20%

SFM: Serum-Free Medium. Data is extrapolated from a study using angiotensin II to induce hypertrophy in adult ventricular myocytes. This provides a baseline for the expected hypertrophic response.[1]

Table 2: Expected Effects of this compound on In Vitro Cardiac Hypertrophy Regression
ParameterHypertrophied Cardiomyocytes (Angiotensin II)Hypertrophied Cardiomyocytes + this compoundExpected % Regression
Cell Surface Area IncreasedDecreased towards baselineSignificant reduction
Protein Synthesis Rate ([³H]-Leucine Incorporation) IncreasedDecreased towards baselineSignificant reduction
BNP (Brain Natriuretic Peptide) Expression UpregulatedDownregulated towards baselineSignificant reduction
Phosphorylated ERK1/2 Levels IncreasedDecreased towards baselineSignificant reduction

This table presents the anticipated outcomes of this compound treatment on angiotensin II-induced hypertrophied cardiomyocytes based on its known mechanism of action and in vivo data. The exact percentage of regression would be determined experimentally.

Experimental Protocols

Cell Culture and Induction of Hypertrophy

1.1. Cell Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

  • Materials:

    • 1-2 day old Sprague-Dawley rat pups

    • DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

    • Collagenase type II

    • Pancreatin

    • Percoll gradient

    • Laminin-coated culture dishes

  • Protocol:

    • Isolate hearts from neonatal rat pups and mince the ventricular tissue.

    • Perform enzymatic digestion using a mixture of collagenase and pancreatin.

    • Purify cardiomyocytes from fibroblasts using a Percoll gradient.

    • Plate the isolated NRVMs on laminin-coated dishes in DMEM/F12 with 10% FBS for 24-48 hours to allow for attachment.

    • After attachment, replace the medium with serum-free DMEM/F12 for 24 hours prior to inducing hypertrophy.

1.2. Induction of Hypertrophy with Angiotensin II

  • Materials:

    • Angiotensin II (Sigma-Aldrich)

    • Serum-free DMEM/F12

  • Protocol:

    • Prepare a stock solution of Angiotensin II in sterile water.

    • Starve the cultured NRVMs in serum-free medium for 24 hours.

    • Treat the cells with 100 nM Angiotensin II in serum-free medium for 48 hours to induce a hypertrophic phenotype.

This compound Treatment for Hypertrophy Regression
  • Materials:

    • Enalaprilat (the active metabolite of this compound) (Sigma-Aldrich)

    • Serum-free DMEM/F12

  • Protocol:

    • After inducing hypertrophy with Angiotensin II for 48 hours, wash the cells with sterile PBS.

    • Add fresh serum-free medium containing Enalaprilat at a concentration of 1-10 µM.

    • Incubate the cells for 24-48 hours to study the regression of hypertrophy.

Assessment of Cardiac Hypertrophy Regression

3.1. Measurement of Cell Surface Area

  • Materials:

    • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

    • DAPI (4',6-diamidino-2-phenylindole)

    • Fluorescence microscope with image analysis software (e.g., ImageJ)

  • Protocol:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the actin cytoskeleton with fluorescently labeled phalloidin and the nuclei with DAPI.

    • Capture images using a fluorescence microscope.

    • Measure the surface area of at least 100 randomly selected cells per condition using ImageJ software.

3.2. Protein Synthesis Assay ([³H]-Leucine Incorporation)

  • Materials:

    • [³H]-Leucine (PerkinElmer)

    • Trichloroacetic acid (TCA)

    • Sodium hydroxide (NaOH)

    • Scintillation counter

  • Protocol:

    • During the final 4-6 hours of this compound treatment, add [³H]-Leucine (1 µCi/mL) to the culture medium.

    • Wash the cells with ice-cold PBS.

    • Precipitate the proteins by adding ice-cold 10% TCA and incubating on ice for 30 minutes.

    • Wash the protein precipitate twice with ice-cold 95% ethanol.

    • Solubilize the protein pellet in 0.5 M NaOH.

    • Measure the radioactivity of the solubilized protein using a scintillation counter.

    • Normalize the counts to the total protein content of a parallel well, determined by a BCA or Bradford assay.

3.3. Western Blot Analysis for Hypertrophic Markers and Signaling Molecules

  • Materials:

    • Primary antibodies against: BNP, β-myosin heavy chain (β-MHC), phosphorylated ERK1/2 (p-ERK), total ERK1/2.

    • HRP-conjugated secondary antibodies

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • SDS-PAGE gels and blotting equipment

    • Chemiluminescence detection reagents

  • Protocol:

    • Lyse the cells in lysis buffer and determine the protein concentration.

    • Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize the expression of target proteins to a loading control (e.g., GAPDH or α-tubulin). For signaling molecules like p-ERK, normalize to the total ERK protein.

Visualizations

G cluster_0 Experimental Workflow Isolate NRVMs Isolate NRVMs Culture NRVMs Culture NRVMs Isolate NRVMs->Culture NRVMs 24-48h Serum Starvation Serum Starvation Culture NRVMs->Serum Starvation 24h Induce Hypertrophy (Angiotensin II) Induce Hypertrophy (Angiotensin II) Serum Starvation->Induce Hypertrophy (Angiotensin II) 48h This compound Treatment This compound Treatment Induce Hypertrophy (Angiotensin II)->this compound Treatment 24-48h Assess Regression Assess Regression This compound Treatment->Assess Regression

Caption: Experimental workflow for studying this compound-induced cardiac hypertrophy regression in vitro.

G cluster_1 Signaling Pathway Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1R AngiotensinII->AT1R PKC PKC AT1R->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Hypertrophy Hypertrophy MAPK_ERK->Hypertrophy This compound This compound ACE ACE This compound->ACE

Caption: Signaling pathway of this compound's action in cardiac hypertrophy regression.

References

Application Notes and Protocols for ELISA-Based Quantification of Enalapril and its Metabolite Enalaprilat in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the quantitative determination of enalapril and its active metabolite, enalaprilat, in biological samples using Enzyme-Linked Immunosorbent Assay (ELISA). This guide is intended to assist researchers in pharmacology, drug metabolism, and clinical trial monitoring in accurately measuring the concentrations of these crucial antihypertensive agents.

Introduction

This compound is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and heart failure. It is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat. The monitoring of this compound and enalaprilat levels in biological fluids is essential for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring. ELISA offers a sensitive, specific, and high-throughput method for the quantification of these compounds, presenting a viable alternative to chromatographic techniques.[1]

The assays described herein are competitive immunoassays, where the this compound or enalaprilat in the sample competes with a labeled form of the drug for binding to a limited number of specific antibody sites. The resulting signal is inversely proportional to the concentration of the drug in the sample.

Mechanism of Action: this compound and the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By blocking this conversion, enalaprilat leads to vasodilation and a reduction in aldosterone secretion, ultimately lowering blood pressure.

RAAS_Pathway cluster_Systemic Systemic Circulation Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (Kidney) ACE Angiotensin-Converting Enzyme (ACE) (Lungs, Endothelium) Enalaprilat Enalaprilat (Active Metabolite) Enalaprilat->ACE Inhibition Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Na+ & H2O Retention

Mechanism of action of enalaprilat within the RAAS pathway.

Quantitative Data Summary

The following tables summarize pharmacokinetic parameters of this compound and enalaprilat in human plasma determined by specific ELISA methods following oral administration of this compound maleate.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers [1]

Dose (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
10310 ± 1871.13 ± 0.22480 ± 216
20481 ± 1851.09 ± 0.33832 ± 325

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Enalaprilat in Healthy Volunteers [1]

Dose of this compound (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
1057 ± 294.28 ± 1.45256 ± 122
2072.9 ± 33.64.05 ± 1.22383 ± 158

Data are presented as mean ± standard deviation.

Experimental Protocols

Biological Sample Preparation

a) Plasma Preparation

  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin).

  • Centrifuge the blood samples at 1,000-2,000 x g for 10 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) and transfer it to a clean polypropylene tube.

  • If not for immediate use, aliquot the plasma and store at -20°C or -80°C to avoid freeze-thaw cycles.

b) Serum Preparation

  • Collect whole blood into tubes without anticoagulants.

  • Allow the blood to clot at room temperature for 15-30 minutes.

  • Centrifuge the clotted blood at 1,000-2,000 x g for 10 minutes at 4°C.

  • Transfer the resulting supernatant (serum) to a clean tube.

  • For storage, aliquot the serum and freeze at -20°C or -80°C.

c) Urine Preparation

  • Collect urine samples in a clean container.

  • Centrifuge the urine at 1,500 x g for 15 minutes at 4°C to remove any particulate matter.[2]

  • Transfer the clear supernatant to a new tube.

  • If not analyzed immediately, aliquot the urine and store at -20°C or lower.[2][3]

Competitive ELISA Protocol for this compound/Enalaprilat Quantification

This protocol is a representative competitive ELISA procedure. Optimal concentrations of antibodies and conjugates, as well as incubation times, may need to be determined empirically.

Materials:

  • Microtiter plates (96-well)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • This compound/Enalaprilat specific antibody

  • This compound/Enalaprilat-HRP conjugate

  • Standards of this compound or Enalaprilat

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the this compound/enalaprilat specific antibody in Coating Buffer to the optimal concentration.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution and wash the wells three times with Wash Buffer.

  • Competitive Reaction:

    • Add 50 µL of the standard or biological sample to the appropriate wells.

    • Add 50 µL of the diluted this compound/enalaprilat-HRP conjugate to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Aspirate the solution and wash the wells five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of this compound or enalaprilat in the samples by interpolating their absorbance values from the standard curve. The concentration will be inversely proportional to the signal.

Visualizations

Experimental Workflow

ELISA_Workflow Start Start Coating 1. Plate Coating (Anti-Enalapril/Enalaprilat Ab) Start->Coating Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking (e.g., BSA) Washing1->Blocking Washing2 4. Washing Blocking->Washing2 Competition 5. Competitive Reaction (Sample/Standard + this compound/Enalaprilat-HRP) Washing2->Competition Washing3 6. Washing Competition->Washing3 Substrate 7. Substrate Addition (TMB) Washing3->Substrate Stop 8. Stop Reaction Substrate->Stop Read 9. Read Absorbance (450nm) Stop->Read Analysis 10. Data Analysis Read->Analysis Competitive_ELISA cluster_high_conc High Analyte Concentration cluster_low_conc Low Analyte Concentration A1 Analyte (this compound) in sample C1 Antibody-coated well A1->C1 Binds B1 Labeled Analyte (this compound-HRP) B1->C1 Blocked D1 Low Signal C1->D1 Results in A2 Analyte (this compound) in sample C2 Antibody-coated well A2->C2 Binds B2 Labeled Analyte (this compound-HRP) B2->C2 Binds D2 High Signal C2->D2 Results in

References

Troubleshooting & Optimization

Enalapril stability in aqueous solutions and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of enalapril in aqueous solutions and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound in aqueous solutions?

A1: this compound primarily degrades into two major products: enalaprilat and a diketopiperazine (DKP) derivative[1][2][3][4]. Enalaprilat is the active metabolite of this compound, formed by the hydrolysis of the ester group[1][2]. The formation of these degradation products is influenced by factors such as pH, temperature, and the composition of the solution[1][2][4][5].

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The degradation pathway of this compound is pH-dependent[5]. Under alkaline conditions, the degradation to enalaprilat is predominant[1][4]. In neutral and particularly in acidic solutions (pH < 5), the formation of the diketopiperazine (DKP) derivative becomes more significant[2][4]. Some studies have shown that this compound is highly susceptible to degradation under alkaline stress[1][4].

Q3: What is the expected stability of this compound in commonly used laboratory buffers and water?

A3: The stability of this compound varies depending on the specific aqueous medium and storage temperature. For instance, a 1 mg/mL solution of this compound maleate in deionized water was found to be stable for 56 days at 25°C, while in a citrate buffer solution at the same concentration and temperature, it remained stable for over 91 days[6]. At 4°C, this compound in deionized water, citrate buffer, and a sweetened vehicle was stable for at least 91 days[6]. The degradation in aqueous solutions generally follows first-order kinetics[1].

Q4: I am preparing this compound solutions for cell culture experiments. What is the recommended solvent and how long can I store the stock solution?

A4: For cell culture experiments, this compound maleate can be dissolved in aqueous buffers like PBS (pH 7.2) at a concentration of approximately 1 mg/mL[7]. It is also soluble in organic solvents like DMSO and ethanol[7][8]. When preparing aqueous stock solutions, it is recommended not to store them for more than one day to ensure stability and minimize degradation[7]. For longer-term storage, preparing fresh solutions or storing aliquots at -20°C is advisable, though specific stability data for frozen cell culture media solutions is not extensively documented.

Q5: Are there any known incompatibilities of this compound with components of cell culture media?

A5: While direct studies on incompatibilities with specific cell culture media components are limited in the provided results, the stability of this compound is known to be influenced by the chemical environment. Given that cell culture media are complex aqueous solutions containing amino acids, vitamins, salts, and buffers, it is plausible that interactions could occur over time. To minimize potential interactions and degradation, it is best practice to add freshly prepared this compound solution to the cell culture medium immediately before the experiment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results using this compound. Degradation of this compound stock solution.Prepare fresh this compound solutions for each experiment. If storing, aliquot and freeze at -20°C and perform a stability test to confirm integrity over time. Avoid repeated freeze-thaw cycles.
Precipitate observed in this compound stock solution. Poor solubility or degradation.This compound maleate has limited solubility in aqueous buffers[7]. Ensure the concentration does not exceed its solubility limit. If using organic solvents like DMSO for a stock solution, ensure the final concentration of the solvent in the cell culture medium is low to avoid cytotoxicity[7].
Loss of this compound potency over time in an aqueous formulation. Hydrolytic degradation to enalaprilat and diketopiperazine.Adjust the pH of the solution to a more acidic range if compatible with the experimental design, as this compound shows greater stability at lower pH[2][9]. Store solutions at lower temperatures (e.g., 4°C) to slow down the degradation rate[6].
Unexpected cellular response. Formation of active or interfering degradation products.Enalaprilat, a degradation product, is the active form of the drug[10][11]. Its formation can alter the intended experimental conditions. Characterize the purity of the this compound solution using a stability-indicating method like HPLC to understand the concentration of the parent drug and its degradants.

Quantitative Data Summary

Table 1: Stability of this compound Maleate (1 mg/mL) in Various Aqueous Liquids [6]

Liquid Storage Temperature Stability Duration (>90% of initial concentration)
Deionized Water4°C91 days
Deionized Water25°C56 days
Citrate Buffer Solution4°C91 days
Citrate Buffer Solution25°C91 days
Sweetened Vehicle4°C91 days
Sweetened Vehicle25°C91 days

Table 2: Degradation Kinetics of this compound Maleate in Hydrolytic Conditions [4]

Stress Condition Temperature Degradation Rate Constant (k) t90 (Time for 10% degradation)
0.1 N NaOH60°C0.0914 min⁻¹1.15 min
Water80°C0.0018 h⁻¹57.20 h
0.1 N HCl80°C0.0090 h⁻¹11.73 h

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solution by HPLC

This protocol is adapted from methodologies described for stability-indicating assays of this compound[1][9][12][13].

1. Objective: To determine the concentration and degradation of this compound in an aqueous solution over time.

2. Materials:

  • This compound maleate reference standard

  • High-purity water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 2.2, 0.01M)[1][13]

  • RP-18 column (e.g., 150 mm x 4.6 mm, 5 µm)[1]

  • HPLC system with UV detector

3. Methods:

  • Preparation of Mobile Phase: Prepare a mixture of methanol and phosphate buffer (pH 2.2; 0.01M) in a 55:45 (v/v) ratio. Filter and degas the mobile phase before use[1].

  • Preparation of Standard Solution: Accurately weigh and dissolve this compound maleate in the mobile phase to prepare a stock solution of a known concentration (e.g., 200 µg/mL). Prepare working standards by diluting the stock solution.

  • Sample Preparation: Prepare the this compound solution in the desired aqueous medium (e.g., buffer, cell culture media) at the target concentration.

  • Stability Study: Store the sample solutions under the desired conditions (e.g., specific temperature and light exposure). At predetermined time points, withdraw aliquots of the sample.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min[1].

    • Set the UV detection wavelength to 215 nm[1][13].

    • Inject equal volumes of the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak area of this compound.

  • Data Analysis: Calculate the concentration of this compound remaining at each time point by comparing the peak area of the sample to that of the standard solution.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a general framework for assessing the stability of this compound under stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines[3][14].

1. Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

2. Materials:

  • This compound maleate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system as described in Protocol 1

3. Methods:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for a specified period (e.g., 24 hours)[1][3].

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60°C for a shorter period due to higher reactivity (e.g., 30 minutes)[1][3].

  • Neutral Hydrolysis: Dissolve this compound in high-purity water and heat at 80°C for a specified period (e.g., 24 hours)[1][3].

  • Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified period (e.g., 8 days)[4][9].

  • Photostability: Expose an aqueous solution of this compound to UV and visible light for a specified duration (e.g., 7 days), with a dark control run in parallel[1][4].

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples, dilute all samples appropriately, and analyze by the stability-indicating HPLC method described in Protocol 1 to separate this compound from its degradation products.

Visualizations

Enalapril_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Renin Renin Renin->Angiotensin_I Catalyzes ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Catalyzes This compound This compound (Prodrug) Enalaprilat Enalaprilat (Active) This compound->Enalaprilat Hepatic Hydrolysis Enalaprilat->ACE Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone_Secretion->Blood_Pressure

Caption: Mechanism of action of this compound in the Renin-Angiotensin System.

Angiotensin_II_Signaling_Pathway cluster_products Angiotensin_II Angiotensin II AT1R AT1 Receptor Angiotensin_II->AT1R Binds G_protein Gq/11, G12/13, Gi AT1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Responses Cellular Responses (Growth, Hypertrophy, Migration) Ca_release->Cellular_Responses MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK MAPK->Cellular_Responses

Caption: Simplified Angiotensin II signaling cascade via the AT1 receptor.

Experimental_Workflow_Stability_Testing start Start prep_solution Prepare this compound Solution in Aqueous Medium start->prep_solution storage Store Under Defined Conditions (Temperature, Light) prep_solution->storage sampling Withdraw Aliquots at Predetermined Time Points storage->sampling sampling->storage Continue Storage hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Calculate Remaining this compound Concentration hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing the stability of this compound in solutions.

References

Technical Support Center: Analysis of Enalapril Maleate and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of enalapril maleate and its common degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound maleate?

A1: The two major degradation products of this compound maleate are enalaprilat and a diketopiperazine (DKP) derivative.[1][2] Enalaprilat is formed by the hydrolysis of the ethyl ester group of this compound, a reaction that can be promoted under alkaline conditions.[1][2] The diketopiperazine is a result of an intramolecular cyclization reaction, which is favored in acidic conditions and at higher temperatures.[3]

Q2: What factors can influence the degradation of this compound maleate?

A2: The stability of this compound maleate is significantly influenced by several factors, including:

  • pH: Acidic conditions (pH < 5) tend to promote the formation of the diketopiperazine derivative, while alkaline conditions favor the hydrolysis to enalaprilat.[1][3]

  • Moisture: The presence of water is crucial for the hydrolytic degradation to enalaprilat.[2]

  • Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and intramolecular cyclization.[4]

  • Excipients: Certain pharmaceutical excipients can interact with this compound maleate and affect its stability.[5]

  • Light: Photolytic degradation can also occur, leading to the formation of various degradation products.[6]

Q3: Why is a stability-indicating method crucial for the analysis of this compound maleate?

A3: A stability-indicating analytical method is essential because it can accurately quantify the active pharmaceutical ingredient (this compound maleate) in the presence of its degradation products, impurities, and excipients.[1] This ensures that the measured concentration of this compound maleate reflects its true value and that the safety and efficacy of the drug product are not compromised by the presence of degradants.

Troubleshooting Guides for HPLC Analysis

This section addresses common issues encountered during the HPLC analysis of this compound maleate and its degradation products.

Problem Possible Cause(s) Troubleshooting Steps
Poor Resolution Between this compound and Degradation Product Peaks Inappropriate mobile phase composition or pH.Optimize the mobile phase. A common mobile phase is a mixture of acetonitrile and a phosphate buffer with a pH around 2.2-3.0.[3][6][7] Adjusting the percentage of acetonitrile or the pH of the buffer can improve separation.
Column degradation.Replace the HPLC column. A C8 or C18 column is typically used for this analysis.[3][7]
Inappropriate flow rate.Optimize the flow rate. A flow rate of around 1.0-2.0 mL/min is often used.[1][7]
Peak Tailing for this compound or Enalaprilat Silanol interactions with the column packing material.Use a mobile phase with a low pH (around 2.2) to suppress the ionization of silanol groups.[1][7] Consider using an end-capped column.
Column overload.Reduce the injection volume or the concentration of the sample.
Baseline Drift or Noise Mobile phase is not properly degassed.Degas the mobile phase using sonication or helium sparging.
Contaminated mobile phase or column.Prepare fresh mobile phase and flush the column with a strong solvent like acetonitrile.
Detector lamp is failing.Replace the detector lamp.
Variable Retention Times Fluctuation in column temperature.Use a column oven to maintain a constant temperature.[8]
Inconsistent mobile phase preparation.Ensure the mobile phase is prepared accurately and consistently for each run.
Pump malfunction.Check the pump for leaks and ensure it is delivering a constant flow rate.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Maleate and its Degradation Products

This protocol describes a typical isocratic HPLC method for the simultaneous determination of this compound maleate, enalaprilat, and diketopiperazine.

1. Chromatographic Conditions:

Parameter Condition
Column Grace Platinum C8 EPS (250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 2.2) (25:75 v/v)[7]
Flow Rate 2.0 mL/min[7]
Detection Wavelength 215 nm[7]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound maleate, enalaprilat, and diketopiperazine reference standards in the mobile phase to obtain a known concentration.

  • Sample Solution: For tablets, grind a suitable number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of this compound maleate and dissolve it in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter before injection.

3. Data Analysis:

  • Identify the peaks of this compound, enalaprilat, and diketopiperazine based on their retention times obtained from the injection of standard solutions.

  • Quantify the amounts of this compound and its degradation products in the sample by comparing their peak areas with those of the standards.

Quantitative Data: Typical Retention Times

Compound Retention Time (min)
Enalaprilat~2.5
This compound Maleate~6.6
Diketopiperazine~8.3
(Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact chromatographic conditions.)[8]
Protocol 2: Forced Degradation Study of this compound Maleate

This protocol outlines the conditions for conducting forced degradation studies to assess the stability of this compound maleate.[2][6][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound maleate in a suitable solvent (e.g., methanol or water) at a known concentration.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a specified period (e.g., 2 hours).[6]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period (e.g., 30 minutes).[9]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[9]

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 105°C for 24 hours).[8]

  • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., in a photostability chamber).[6]

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all stressed samples to a suitable concentration with the mobile phase.

  • Analyze the samples using the stability-indicating HPLC method described in Protocol 1.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products formed under each stress condition.

  • Calculate the percentage of degradation of this compound maleate.

Visualizations

Degradation_Pathway This compound This compound Maleate Enalaprilat Enalaprilat This compound->Enalaprilat Hydrolysis (Alkaline pH, Moisture) DKP Diketopiperazine This compound->DKP Intramolecular Cyclization (Acidic pH, Heat)

Caption: Degradation pathway of this compound maleate.

Experimental_Workflow Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Sample_Prep Sample Preparation (Neutralization, Dilution) Stress->Sample_Prep HPLC Stability-Indicating HPLC Analysis Sample_Prep->HPLC Data_Analysis Data Analysis (Peak Identification, Quantification) HPLC->Data_Analysis Results Results Data_Analysis->Results Degradation Profile

Caption: Workflow for forced degradation studies of this compound maleate.

References

Optimizing Enalapril Dosage for In Vivo Studies in Rats: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enalapril dosage for in vivo studies in rats.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound in rats.

Problem Potential Cause Recommended Solution
High mortality rate in treated rats Excessive Hypotension: The this compound dose may be too high, leading to a sharp drop in blood pressure.[1][2]- Start with a lower dose and gradually titrate upwards. - Monitor blood pressure regularly. - Ensure rats are not dehydrated, as this can exacerbate hypotension.[1]
Renal Insufficiency: this compound can affect renal blood flow and may be toxic at high doses, especially in rats with pre-existing kidney conditions.[1][3]- Monitor renal function (BUN, creatinine) before and during the study.[1] - Use with caution in models of renal disease.[4]
Interaction with other drugs: Co-administration with diuretics or other vasodilators can potentiate hypotensive effects.[4]- If co-administration is necessary, use lower doses of both drugs and monitor blood pressure closely.
Lack of therapeutic effect (e.g., no reduction in blood pressure) Insufficient Dosage: The dose of this compound may be too low to elicit a response.- Increase the dose in a stepwise manner. - Ensure the administration route is appropriate for the desired effect.
Drug Administration Issues: Improper oral gavage technique can lead to incorrect dosing. If administered in drinking water, consumption may be variable.- Ensure proper training in oral gavage techniques. - Monitor water intake if this compound is administered in drinking water. Consider individual dosing via gavage for more precise administration.
High Sodium Diet: A high-sodium diet can counteract the antihypertensive effects of this compound.[3]- Provide a standard diet with controlled sodium content.
Drug Stability: this compound may degrade in solution over time, especially at room temperature.[5]- Prepare fresh solutions regularly. If storing, refrigerate at 4°C.[5]
Adverse Events (Non-lethal) Lethargy, loss of appetite, diarrhea: These are common side effects of this compound.[1][2]- Monitor the animals closely. These side effects are often dose-dependent and may resolve with a dose reduction. - Providing food with the medication may alleviate gastrointestinal issues.[2]
Elevated serum potassium (hyperkalemia): this compound can increase potassium levels.[1][2]- Monitor serum electrolytes, particularly potassium.[1] - Avoid diets high in potassium.[4]

Frequently Asked Questions (FAQs)

Dosing and Administration

What is a typical starting dose of this compound for rats?

A typical oral starting dose for antihypertensive effects in rats ranges from 1 to 10 mg/kg/day.[3][6] However, the optimal dose will depend on the specific experimental model and the desired therapeutic outcome. For example, in studies of myocardial infarction, doses have ranged from 0.1 to 10 mg/kg/day.

What is the best way to administer this compound to rats?

Oral gavage is the most common and precise method for administering a specific dose of this compound.[7] It can also be administered in the drinking water, which is less stressful for the animals but may result in variable dosing due to differences in water consumption.[7][8][9]

Should I use this compound maleate or enalaprilat?

This compound maleate is the prodrug form that is well-absorbed orally and is converted in the liver to the active metabolite, enalaprilat.[4] Enalaprilat has poor oral absorption and is typically used for intravenous administration.[4] For oral dosing in rats, this compound maleate is the appropriate choice.

How should I prepare this compound for oral administration?

This compound maleate tablets can be crushed and suspended in deionized water, citrate buffer, or a sweetened vehicle.[5] this compound maleate has good water solubility.[10]

Efficacy and Monitoring

How long does it take for this compound to take effect in rats?

The onset of antihypertensive activity is typically seen within one hour, with peak reduction in blood pressure at 4-6 hours after oral administration.[3]

What parameters should I monitor to assess the efficacy of this compound?

For hypertension studies, blood pressure should be monitored regularly using tail-cuff plethysmography or telemetry. For heart failure models, cardiac function can be assessed by echocardiography.

What side effects should I monitor for?

Common side effects include lethargy, loss of appetite, and diarrhea.[1][2] More serious side effects can include hypotension, renal dysfunction (increased BUN and creatinine), and hyperkalemia.[1][4]

Experimental Models

Can I use this compound in diabetic rat models?

Yes, this compound has been used in diabetic rat models and has been shown to reduce some diabetes-induced changes.[11]

Is this compound effective in reducing cardiac hypertrophy?

Yes, this compound has been shown to reduce cardiac hypertrophy in rat models of pressure overload.

Quantitative Data Summary

Table 1: this compound Dosage in Rat Models

Experimental ModelRoute of AdministrationDosage Range (mg/kg/day)Reference
Hypertension (Spontaneously Hypertensive Rats)Oral (drinking water)1 - 25[6][9]
Hypertension (Norepinephrine- or Vasopressin-induced)Intraperitoneal6
Myocardial InfarctionOral (gavage)0.1 - 10[7]
Congestive Heart FailureOral (drinking water)~1.0[8]
Metabolic Syndrome (Olanzapine-induced)Oral1 - 20
Neurodegeneration (Scopolamine-induced)Intraperitoneal1[12]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueReference
Oral Bioavailability~60%
Active MetaboliteEnalaprilat[4]
Half-life (Enalaprilat)~11 hours
ExcretionUrine and feces[4]
Oral LD501821-2560 mg/kg[3]

Experimental Protocols

Induction of Hypertension and this compound Treatment in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Use male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

  • Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

  • Baseline Measurements: Measure baseline systolic blood pressure using the tail-cuff method.

  • This compound Administration:

    • Prepare a solution of this compound maleate in drinking water at the desired concentration (e.g., 25 mg/L to achieve a dose of approximately 25 mg/kg/day).[9]

    • Provide the this compound-containing water ad libitum.

    • The control group receives regular tap water.

  • Monitoring:

    • Monitor blood pressure weekly.

    • Monitor water intake to estimate the daily dose of this compound.

    • At the end of the study, collect blood samples for analysis of renal function (BUN, creatinine) and electrolytes.

  • Data Analysis: Compare the blood pressure and other parameters between the this compound-treated SHR, untreated SHR, and WKY controls.

Visualizations

Renin-Angiotensin-Aldosterone System Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI catalyzed by Renin Renin (from Kidney) Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII catalyzed by ACE Angiotensin-Converting Enzyme (ACE) (in Lungs & other tissues) ACE->AngiotensinII AdrenalCortex Adrenal Cortex AngiotensinII->AdrenalCortex stimulates BloodVessels Blood Vessels AngiotensinII->BloodVessels stimulates Aldosterone Aldosterone AdrenalCortex->Aldosterone secretes Kidneys Kidneys Aldosterone->Kidneys acts on Kidneys->Aldosterone to increase Na+ and H2O reabsorption BloodVessels->AngiotensinII causing vasoconstriction This compound This compound (ACE Inhibitor) This compound->ACE inhibits

Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Workflow Start Start: Select Rat Model (e.g., SHR, WKY) Acclimatization Acclimatization (1-2 weeks) Start->Acclimatization Baseline Baseline Measurements (Blood Pressure, Body Weight, etc.) Acclimatization->Baseline Randomization Randomization into Groups (Control, this compound Low Dose, this compound High Dose) Baseline->Randomization Treatment Treatment Period (this compound via gavage or drinking water) Randomization->Treatment Monitoring In-life Monitoring (Weekly BP, body weight, clinical signs) Treatment->Monitoring Endpoint Endpoint Data Collection (Blood samples, tissue harvesting) Treatment->Endpoint Monitoring->Treatment Analysis Data Analysis & Interpretation Endpoint->Analysis

Caption: A typical experimental workflow for an in vivo rat study using this compound.

Troubleshooting Decision Tree Start Unexpected Outcome Observed HighMortality High Mortality? Start->HighMortality NoEffect Lack of Efficacy? Start->NoEffect AdverseEvents Adverse Events? Start->AdverseEvents CheckDose Is dose too high? HighMortality->CheckDose Yes CheckDose2 Is dose too low? NoEffect->CheckDose2 Yes DoseDependent Are events dose-dependent? (Lethargy, Diarrhea) AdverseEvents->DoseDependent Yes ReduceDose Reduce Dose & Monitor BP CheckDose->ReduceDose Yes CheckRenal Check for Renal Toxicity (BUN, Creatinine) CheckDose->CheckRenal No ConsiderModel Re-evaluate model suitability CheckRenal->ConsiderModel Yes IncreaseDose Increase Dose Stepwise CheckDose2->IncreaseDose Yes CheckAdmin Check Administration Route & Technique CheckDose2->CheckAdmin No CheckDiet Check Sodium Content of Diet CheckAdmin->CheckDiet OK StandardizeDiet Standardize Diet CheckDiet->StandardizeDiet High ReduceDose2 Reduce Dose DoseDependent->ReduceDose2 Yes MonitorElectrolytes Monitor Electrolytes (especially Potassium) DoseDependent->MonitorElectrolytes No AdjustDiet Adjust Diet MonitorElectrolytes->AdjustDiet High K+

Caption: A decision tree for troubleshooting common issues in this compound rat studies.

References

Enalapril Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions concerning the pH-dependent degradation of enalapril.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

A1: this compound primarily degrades via two pathways:

  • Hydrolysis: The ester group of this compound is hydrolyzed to form enalaprilat, the active metabolite. This pathway is significantly influenced by pH.

  • Intramolecular Cyclization: this compound can undergo internal cyclization to form a diketopiperazine (DKP) derivative.[1][2]

Q2: How does pH influence the degradation of this compound?

A2: The degradation pathway of this compound is highly dependent on the pH of the solution.[2][3]

  • Alkaline Conditions (e.g., 0.1 N NaOH): Degradation is rapid and primarily proceeds through hydrolysis of the ester linkage to form enalaprilat.[2][4]

  • Neutral Conditions (e.g., water): In neutral solutions, this compound degrades to both enalaprilat and diketopiperazine (DKP).[2][4]

  • Acidic Conditions (e.g., 0.1 N HCl): Under acidic stress, this compound degrades to enalaprilat and DKP, with DKP being the major degradation product.[2][3][4]

Q3: My this compound sample shows degradation even in the solid state. What is the likely cause?

A3: In the solid state, the formation of diketopiperazine (DKP) is the predominant degradation route, particularly when exposed to heat and humidity.[3] The presence of certain excipients in a formulation can also accelerate this degradation.

Q4: I am observing unexpected peaks in my HPLC analysis of a stressed this compound sample. What could they be?

A4: Besides the primary degradation products, enalaprilat and DKP, other minor degradation products can form under specific stress conditions. It is recommended to use a stability-indicating HPLC method that can resolve this compound from all potential impurities and degradation products. Comparing the retention times with reference standards of known impurities can aid in identification.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid loss of this compound potency in an aqueous formulation. The pH of the formulation may be alkaline, leading to accelerated hydrolysis.Buffer the formulation to a slightly acidic pH (around pH 4-5) to minimize hydrolysis. Conduct a pH stability study to determine the optimal pH for your formulation.
High levels of diketopiperazine (DKP) detected. The sample has been exposed to acidic or neutral pH conditions, or high temperatures, especially in the solid state.For liquid formulations, consider adjusting the pH. For solid dosage forms, control storage temperature and humidity. Screen excipients for compatibility to avoid those that promote DKP formation.
Poor separation of this compound and its degradation products in HPLC. The chromatographic method is not optimized.Develop and validate a stability-indicating HPLC method. Adjust the mobile phase composition (e.g., pH, organic modifier ratio) and column type (e.g., C18, C8) to achieve adequate resolution. Refer to the detailed experimental protocol below.
Inconsistent degradation results between experiments. Variability in experimental conditions such as temperature, pH, or light exposure.Tightly control all experimental parameters. Use calibrated equipment and freshly prepared solutions. Ensure consistent light exposure conditions if photostability is being assessed.

Quantitative Data

The degradation of this compound in solution typically follows first-order kinetics.[2] The table below summarizes the degradation kinetics under different pH conditions.

Condition Temperature (°C) Degradation Rate Constant (k) t90 (Time for 10% degradation) Primary Degradation Product(s)
0.1 N HCl800.0090 h⁻¹11.73 hDiketopiperazine, Enalaprilat
Water800.0018 h⁻¹57.20 hEnalaprilat, Diketopiperazine
0.1 N NaOH600.0914 min⁻¹1.15 minEnalaprilat

Data sourced from a chemical stability study of this compound maleate.[4][5]

Experimental Protocols

Forced Degradation Studies

To investigate the pH-dependent degradation of this compound, forced degradation studies can be performed under the following conditions:

  • Acid Hydrolysis: Dissolve this compound maleate in 0.1 N hydrochloric acid. Incubate at 80°C.

  • Neutral Hydrolysis: Dissolve this compound maleate in water. Incubate at 80°C.

  • Alkaline Hydrolysis: Dissolve this compound maleate in 0.1 N sodium hydroxide. Incubate at 60°C.

Samples should be withdrawn at appropriate time intervals, neutralized if necessary, and diluted to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method

This method is designed to separate this compound from its main degradation products, enalaprilat and diketopiperazine.

  • Instrument: High-Performance Liquid Chromatograph with UV detection.

  • Column: Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.01 M KH₂PO₄, pH adjusted to 2.2 with phosphoric acid) in a 55:45 (v/v) ratio.[2][4]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection Wavelength: 215 nm.[4][6]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 55°C).[7]

Visualizations

Enalapril_Degradation_Pathways This compound This compound Enalaprilat Enalaprilat (Hydrolysis Product) This compound->Enalaprilat Alkaline pH (e.g., 0.1N NaOH) Ester Hydrolysis This compound->Enalaprilat Acidic/Neutral pH (Slower rate) DKP Diketopiperazine (DKP) (Cyclization Product) This compound->DKP Acidic/Neutral pH Intramolecular Cyclization

Caption: pH-dependent degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start This compound Maleate Sample Acid Acidic Stress (0.1N HCl, 80°C) Start->Acid Neutral Neutral Stress (Water, 80°C) Start->Neutral Alkaline Alkaline Stress (0.1N NaOH, 60°C) Start->Alkaline Sampling Time-point Sampling & Neutralization Acid->Sampling Neutral->Sampling Alkaline->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Workflow for studying this compound degradation.

References

Technical Support Center: Mitigating Enalapril-Induced Hypotension in Anesthetized Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting protocols and frequently asked questions to manage hypotension induced by enalapril in anesthetized animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced hypotension and why is it a concern during anesthesia?

A1: this compound is an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its primary function is to block the conversion of angiotensin I to angiotensin II.[2] Angiotensin II is a powerful vasoconstrictor, so inhibiting its production leads to vasodilation (widening of blood vessels) and a decrease in blood pressure.[2] Anesthetic agents also commonly cause vasodilation and hypotension.[1][3][4] When an animal treated with this compound is anesthetized, these two effects can combine, leading to a more profound and clinically significant drop in blood pressure than would be expected from either agent alone.[5][6] This severe hypotension can compromise blood flow to vital organs.[3][4]

Q2: How can I prevent or minimize the risk of this compound-induced hypotension before an experiment?

A2: A key preventative strategy is to adjust the dosing schedule of this compound prior to anesthesia. Research in canine models has shown that withholding the morning dose of this compound on the day of the procedure can significantly reduce the severity of intra-anesthetic hypotension compared to animals that receive the dose 90 minutes prior to induction.[5][6]

Q3: What is the first-line treatment if significant hypotension occurs in my this compound-treated animal model under anesthesia?

A3: The initial intervention for intra-anesthetic hypotension is typically fluid therapy.[3][7] Administering a bolus of an isotonic crystalloid solution, such as Lactated Ringer's Solution (LRS), can help to increase intravascular volume and improve preload, which may restore blood pressure.[5][7] It is crucial to first rule out primary cardiogenic causes before administering large volumes of fluid.[7]

Q4: What are the next steps if the animal's blood pressure does not respond to fluid administration?

A4: If hypotension is refractory to fluid therapy, the next step is the administration of vasopressor agents.[3] These drugs work by increasing systemic vascular resistance or cardiac contractility. A stepwise approach, starting with a continuous rate infusion of a drug like dopamine, is often employed.[5][6] If the response is still inadequate, the dosage may be increased or another agent, such as vasopressin, can be added.[5]

Q5: Are there any alternative or adjunct therapies for managing this condition?

A5: Yes, some studies suggest a role for naloxone, an opioid antagonist. The hypotensive properties of ACE inhibitors may involve central opioid mechanisms, and research in anesthetized dogs has shown that naloxone can reverse the effects of this compound on pressor responses.[8] This suggests that increased levels of endogenous opioids due to ACE inhibition may contribute to the hypotensive effect.[9]

Troubleshooting Guide: Stepwise Management of Acute Hypotension

This guide is for an anesthetized animal model on this compound therapy that develops acute hypotension (e.g., Mean Arterial Pressure [MAP] < 60 mmHg or Systolic Arterial Pressure [SAP] < 85 mmHg).[3][5]

  • Assess Anesthetic Depth: Before initiating pharmacological intervention, ensure the hypotension is not due to an excessive depth of anesthesia. Reducing the concentration of the inhalant anesthetic may be sufficient to restore blood pressure.[7]

  • Administer Isotonic Crystalloid Bolus: If reducing anesthetic depth is ineffective or not possible, administer a fluid challenge.

    • Action: Administer a bolus of Lactated Ringer's Solution (LRS) at 10 mL/kg intravenously over 10-15 minutes.[5][7]

    • Monitor: Continuously monitor blood pressure. If there is no or minimal response, a second bolus may be administered.[5]

  • Initiate Vasopressor Infusion: If the animal remains hypotensive after two fluid boluses, begin a vasopressor infusion.

    • Action 1: Start a continuous rate infusion (CRI) of dopamine at 7 µg/kg/min.[5]

    • Action 2: If hypotension persists, increase the dopamine CRI to 10 µg/kg/min.[5]

  • Add Secondary Vasopressor: For persistent, refractory hypotension, add a second agent.

    • Action: While maintaining the dopamine CRI (10 µg/kg/min), add a vasopressin CRI at 1 mU/kg/hour.[5]

  • Consider Adjunctive Therapy: In cases of severe, refractory hypotension, consider the administration of naloxone.

    • Action: An intravenous dose of naloxone (0.1 mg/kg) has been shown to reverse this compound's effects in some experimental settings.[8]

Data Presentation

Table 1: Hemodynamic Effects of this compound in Isoflurane-Anesthetized Dogs

Treatment GroupMean Systolic Arterial Pressure (SAP) in mmHgMean Diastolic Arterial Pressure (DAP) in mmHgMean Arterial Pressure (MAP) in mmHg
Placebo (PLA)Lower than ENA GroupLower than ENA GroupLower than ENA Group
This compound Withheld (ENA-W)Not significantly different from PLANot significantly different from PLANot significantly different from PLA
This compound Given (ENA)Significantly lower than PLASignificantly lower than PLASignificantly lower than PLA

Data summarized from a study in healthy beagles anesthetized with isoflurane. The ENA group received this compound 90 minutes prior to anesthesia, while the ENA-W group had their morning dose withheld.[5][6]

Table 2: Interventions Required to Correct Hypotension in Anesthetized Dogs

Treatment GroupNumber of Interventions Required
Placebo (PLA)Fewer interventions required
This compound Withheld (ENA-W)Not significantly different from PLA
This compound Given (ENA)Significantly greater number of interventions required

Based on a study where the ENA group (this compound administered on the day of anesthesia) required more sequential interventions (fluids, vasopressors) to correct hypotension compared to the placebo group.[5][6]

Experimental Protocols

Protocol: Stepwise Treatment for this compound-Induced Hypotension in a Canine Model

This protocol is based on a randomized, placebo-controlled crossover study in healthy beagle dogs receiving oral this compound (0.5 mg/kg twice daily) and anesthetized with isoflurane.[5]

  • Animal Preparation and Anesthesia:

    • Induce anesthesia using a standard protocol (e.g., propofol) and maintain with isoflurane.

    • Maintain a stable end-tidal isoflurane concentration (e.g., 1.3%).[5]

    • Place an arterial catheter for invasive and continuous blood pressure monitoring.

  • Defining Hypotension:

    • Establish a threshold for intervention. In the reference study, hypotension was defined as a Systolic Arterial Pressure (SAP) below 85 mmHg.[5]

  • Sequential Intervention Workflow:

    • Step A (First Intervention): Upon detection of hypotension (SAP < 85 mmHg), administer a bolus of Lactated Ringer's solution (LRS) at 10 mL/kg IV.[5]

    • Step B (Second Intervention): If hypotension persists 5 minutes after the completion of the first LRS bolus, administer a second, identical LRS bolus (10 mL/kg IV).[5]

    • Step C (Third Intervention): If hypotension persists 5 minutes after the second LRS bolus, initiate a constant rate infusion (CRI) of dopamine at 7 µg/kg/min.[5]

    • Step D (Fourth Intervention): If hypotension persists 5 minutes after starting the dopamine CRI, increase the infusion rate to 10 µg/kg/min.[5]

    • Step E (Fifth Intervention): If hypotension persists 5 minutes after increasing the dopamine dose, maintain the dopamine CRI at 10 µg/kg/min and begin a concurrent CRI of vasopressin at 1 mU/kg/hour.[5]

Visualizations

RAAS_this compound cluster_system Renin-Angiotensin-Aldosterone System (RAAS) cluster_intervention Pharmacological Intervention Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Potent Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone This compound This compound (ACE Inhibitor) This compound->Block Troubleshooting_Workflow Start Hypotension Detected (SAP < 85 mmHg) ReduceAnesthesia 1. Reduce Anesthetic Depth Start->ReduceAnesthesia Assess1 Resolved? ReduceAnesthesia->Assess1 Fluid1 2. LRS Bolus (10 mL/kg) Assess1->Fluid1 No End Blood Pressure Stabilized Assess1->End Yes Assess2 Resolved? Fluid1->Assess2 Fluid2 3. Repeat LRS Bolus Assess2->Fluid2 No Assess2->End Yes Assess3 Resolved? Fluid2->Assess3 Dopamine1 4. Dopamine CRI (7 µg/kg/min) Assess3->Dopamine1 No Assess3->End Yes Assess4 Resolved? Dopamine1->Assess4 Dopamine2 5. Increase Dopamine (10 µg/kg/min) Assess4->Dopamine2 No Assess4->End Yes Assess5 Resolved? Dopamine2->Assess5 Vaso 6. Add Vasopressin CRI Assess5->Vaso No Assess5->End Yes Vaso->End Opioid_Pathway ACE_Inhibition This compound (ACE Inhibition) Opioids Increased Endogenous Opioids (e.g., β-endorphin, enkephalins) ACE_Inhibition->Opioids (Proposed Mechanism) Opioid_Receptors Central Opioid Receptor Activation Opioids->Opioid_Receptors Hypotension Hypotension Opioid_Receptors->Hypotension Naloxone Naloxone (Opioid Antagonist) Naloxone->Opioid_Receptors Blocks

References

Impact of excipients on the stability of enalapril formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with enalapril formulations. The information provided addresses common stability issues arising from excipient interactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the formulation and stability testing of this compound products.

Problem Potential Cause Recommended Action
High levels of diketopiperazine (DKP) detected during stability studies. The microenvironment of the formulation is likely acidic (pH 2-3), which promotes the intramolecular cyclization of this compound to DKP.[1][2] Certain excipients may be contributing to an acidic microenvironment.- Review the excipients used in the formulation for their inherent pH. - Consider incorporating alkaline stabilizing agents, such as sodium bicarbonate, to create a more stable sodium salt of this compound in situ.[1][2] - The addition of a suitable organic acid, like tartaric acid, can also help to subtly control the microenvironmental pH and inhibit DKP formation.[3]
Significant formation of the diacid impurity (enalaprilat) is observed. The formulation likely has a basic microenvironment (pH > 5), which favors the hydrolysis of the ester group in this compound to form enalaprilat.[1][2][4]- Evaluate the pH of the excipient matrix. - Avoid highly basic excipients. - Consider adjusting the microenvironmental pH to a more neutral range (5.5 - 7.0) to minimize hydrolysis.[1]
Overall poor stability of the this compound formulation, even with controlled pH. High moisture content within the formulation can accelerate both hydrolysis and cyclization degradation pathways.[1][5][6] Excipients with high water sorption capacity can contribute to this issue.[5][6][7]- Select excipients with low moisture content and low water sorption capacity. Disaccharides have been shown to be more compatible than superdisintegrants, starches, and celluloses in this regard.[5][6][7] - Implement stringent moisture control during manufacturing and packaging. - Consider the use of hydrophobic excipients, such as stearic acid, to protect this compound from moisture.[8]
Inconsistent stability results between different batches of the same formulation. Variability in the physicochemical properties of the excipients, such as particle size and crystallinity, can affect their interaction with this compound.[1][6] Mechanical stress during processing, like compression, can also introduce instability.[1]- Ensure consistent sourcing and characterization of all excipients. - Evaluate the impact of processing parameters on drug stability. - Consider coating the active pharmaceutical ingredient to provide a protective barrier.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound maleate in solid dosage forms?

A1: The two main degradation products of this compound maleate are enalaprilat and diketopiperazine (DKP).[1][2][9] Enalaprilat is formed through the hydrolysis of the ester bond, a reaction that is predominant in basic conditions (pH > 5).[1][4] DKP is a result of intramolecular cyclization, which is favored in acidic environments (pH 2-3).[1][2]

Q2: How do excipients influence the stability of this compound?

A2: Excipients can significantly impact this compound stability through two primary mechanisms: modifying the microenvironmental pH and introducing moisture.[1][4] Excipients with acidic or basic properties can shift the local pH, promoting the formation of DKP or enalaprilat, respectively.[4] Furthermore, excipients with a high capacity for water sorption can create a layer of condensed water on their surface, which acts as a medium for degradation reactions.[5][6] Studies have shown that this compound maleate is most stable in the presence of disaccharides, followed by celluloses, starches, and is least stable with superdisintegrants, which have a high affinity for moisture.[5][6][7]

Q3: What are some effective strategies to stabilize this compound in a solid dosage form?

A3: Several strategies can be employed to enhance the stability of this compound formulations:

  • In situ salt formation: Incorporating an alkaline excipient, such as sodium carbonate or sodium bicarbonate, can convert this compound maleate to its more stable sodium salt within the formulation.[1][2]

  • pH control: The use of pH-adjusting excipients, like certain organic acids, can help maintain a microenvironmental pH that minimizes the rates of both hydrolysis and cyclization.[3]

  • Moisture control: Selecting excipients with low hygroscopicity and implementing controlled manufacturing and packaging conditions are crucial.[1][5][6]

  • Hydrophobic barriers: The inclusion of hydrophobic excipients like stearic acid can coat the this compound particles and protect them from moisture.[8]

Q4: Are there any specific excipients that are known to be incompatible with this compound maleate?

A4: Yes, compatibility studies have indicated potential issues with several common excipients. For instance, some studies have reported incompatibilities with silicon dioxide, lactose, microcrystalline cellulose, and magnesium stearate.[10][11] It is essential to conduct thorough drug-excipient compatibility studies during pre-formulation development.

Quantitative Data Summary

The following table summarizes the degradation of this compound maleate in the presence of various excipients under accelerated stability conditions.

Excipient ClassExcipient ExampleDegradation Rate Constant (k) x 10^-3 (1/day) at 40°C/75% RHReference
Superdisintegrants Sodium Starch Glycolate~15-25[9]
Croscarmellose Sodium~10-20[9]
Starches Maize Starch~5-10[9]
Pregelatinized Starch~5-10[9]
Celluloses Microcrystalline Cellulose~2-8[9]
Hydroxypropyl Cellulose~2-7[9]
Disaccharides Lactose~1-5[9]
Mannitol~1-4[9]

Note: The degradation rate constants are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.

Experimental Protocols

Protocol 1: Drug-Excipient Compatibility Study

Objective: To assess the potential interactions between this compound maleate and selected excipients under accelerated stability conditions.

Methodology:

  • Sample Preparation: Prepare binary mixtures of this compound maleate and each excipient, typically in a 1:1 ratio by weight. A control sample of pure this compound maleate should also be prepared.

  • Storage Conditions: Place the samples in suitable containers (e.g., glass vials) and store them under accelerated stability conditions, such as 40°C ± 2°C and 75% ± 5% relative humidity (RH), for a predetermined period (e.g., 4 weeks).[12]

  • Sample Analysis: At specified time points (e.g., initial, 1, 2, and 4 weeks), withdraw samples and analyze them for the presence of degradation products.

  • Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically used for analysis.[4][5][10] The method should be capable of separating this compound from its known degradation products (enalaprilat and DKP) and any other potential impurities.

  • Data Evaluation: Compare the chromatograms of the binary mixtures with that of the pure drug stored under the same conditions. The appearance of new peaks or a significant increase in the area of existing impurity peaks in the binary mixtures indicates a potential incompatibility.

Protocol 2: Stability-Indicating HPLC Method for this compound Maleate

Objective: To quantify this compound maleate and its degradation products in a formulation.

Typical HPLC Parameters:

  • Column: A reversed-phase column, such as a C18 or C8, is commonly used.[13][14]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving good separation.[10][14][15]

  • Detection: UV detection at a wavelength of approximately 215 nm is typically employed.[10][13]

  • Flow Rate: A flow rate of around 1.0 - 1.5 mL/min is common.[13][14]

  • Column Temperature: The column temperature may be controlled to ensure reproducibility.[10]

Note: The specific parameters of the HPLC method must be optimized and validated for the particular formulation being tested.

Visualizations

Enalapril_Degradation_Pathways This compound This compound Maleate DKP Diketopiperazine (DKP) (Intramolecular Cyclization) This compound->DKP Acidic Conditions (pH 2-3) + Moisture Enalaprilat Enalaprilat (Hydrolysis) This compound->Enalaprilat Basic Conditions (pH > 5) + Moisture

Caption: this compound maleate degradation pathways.

Excipient_Compatibility_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Maleate (API) BinaryMix Binary Mixture (API + Excipient) API->BinaryMix Excipient Test Excipient Excipient->BinaryMix Storage Accelerated Stability (e.g., 40°C / 75% RH) BinaryMix->Storage HPLC Stability-Indicating HPLC Storage->HPLC Data Compare Degradation Profile to Control HPLC->Data

Caption: Experimental workflow for excipient compatibility testing.

References

Identifying and quantifying enalapril impurities in research-grade samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of enalapril impurities in research-grade samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of this compound I should be aware of?

A1: this compound can have several process-related impurities and degradation products. The most commonly cited impurities, particularly in pharmacopeial methods, are Enalaprilat (Impurity C) and this compound Diketopiperazine (Impurity D). Other known impurities include Impurity A, Impurity B, Impurity E, Impurity F, and Impurity H.[1] These impurities can arise during synthesis or through degradation under stress conditions such as exposure to acidic, basic, oxidative, or thermal environments.[1][2][3][4]

Q2: How are this compound impurities typically identified and quantified?

A2: The most common analytical technique for the identification and quantification of this compound impurities is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][3][5] More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the characterization of unknown impurities.[2][3][4]

Q3: What are the typical acceptance criteria for common this compound impurities?

A3: Acceptance criteria for impurities are often defined by regulatory bodies like the European Pharmacopoeia (EP). While specific limits can vary based on the product and regulatory filing, some cited specification limits are:

  • Impurity A, B, E, H: 0.3%

  • Impurity C (Enalaprilat): 1.5%

  • Impurity D (Diketopiperazine): 0.5%[1]

Experimental Protocols and Data

Recommended HPLC Method for this compound and its Impurities

This method is a user-friendly alternative to some pharmacopeial methods, offering good separation and peak shapes.[1][6]

ParameterRecommended Conditions
Column ZORBAX Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.02 M NaH₂PO₄ buffer (pH adjusted to 2.5 with H₃PO₄)
Mobile Phase B Acetonitrile (ACN)
Gradient Time (min)/%B: 0/10, 10/70, 14/70, 15/10, 20/10
Flow Rate 1.0 mL/min
Column Temperature 55°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Diluent 950 mL of 0.02 M NaH₂PO₄ buffer (pH 2.5) and 50 mL of ACN
Typical Retention Times and Resolution

The following table summarizes the approximate retention times (RT) and resolution (Rs) for this compound and its key impurities using the recommended HPLC method.

CompoundTypical RT (min)Resolution (Rs)
Enalaprilat (Impurity C)~5.8> 2.0 from nearest peak
This compound~10.2> 3.5 from nearest peak
Diketopiperazine (Impurity D)~12.5> 2.0 from nearest peak

Note: Retention times can vary slightly depending on the specific HPLC system, column batch, and mobile phase preparation.

Troubleshooting Guides

Common HPLC Problems in this compound Analysis

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound and its impurities.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Silanol Interactions: Residual silanols on the silica-based column packing can interact with the basic amine groups in this compound and its impurities, leading to peak tailing.

    • Solution:

      • Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.0) to suppress the ionization of silanols.[1][3]

      • Use a high-purity, end-capped column.

      • Consider adding a competing base, like triethylamine (TEA), to the mobile phase in low concentrations, though this may not be necessary with modern columns.[7]

  • Possible Cause 2: Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or injection volume.[7][8]

  • Possible Cause 3: Inappropriate Mobile Phase pH: The ionization state of this compound and its impurities is pH-dependent.

    • Solution: Maintain a consistent and appropriate mobile phase pH to ensure consistent peak shapes.[1]

Issue 2: Inconsistent Retention Times

  • Possible Cause 1: Mobile Phase Composition Drift: Inaccurate mixing of the mobile phase or evaporation of the organic solvent can cause retention time shifts.

    • Solution:

      • Prepare fresh mobile phase daily.

      • Ensure the mobile phase is well-mixed and degassed.

      • Keep solvent bottles capped to prevent evaporation.

  • Possible Cause 2: Fluctuations in Column Temperature: Changes in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a stable temperature.[1][9] A temperature of 55°C has been shown to improve resolution for this compound impurities.[1]

  • Possible Cause 3: Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution:

      • Use a guard column to protect the analytical column.

      • Flush the column with an appropriate solvent after each run sequence.

      • Replace the column if performance does not improve.

Issue 3: Poor Resolution Between this compound and Impurity A

  • Background: Some official methods, like the one described in the European Pharmacopoeia, are known to have issues with the separation of this compound and Impurity A.[1][6]

  • Solution:

    • Method Optimization: The recommended HPLC method in this guide, with a ZORBAX Eclipse XDB-C18 column and a mobile phase pH of around 3.0, has been shown to provide good resolution between these two compounds.[1]

    • Temperature Adjustment: Increasing the column temperature to around 55°C can enhance the resolution between this compound and Impurity A.[1]

Visualizations

Enalapril_Impurity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Sample Research-Grade This compound Sample Dilution Dilute with Diluent Sample->Dilution Standard Reference Standards (this compound & Impurities) Standard->Dilution HPLC HPLC System (C18 Column, Gradient Elution) Dilution->HPLC Detection UV Detection (215 nm) HPLC->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantify Impurities (vs. Standards) Integration->Quantification

Caption: Experimental workflow for the identification and quantification of this compound impurities.

HPLC_Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues Start HPLC Problem Identified PeakShape Poor Peak Shape? Start->PeakShape Tailing Tailing? PeakShape->Tailing Yes Retention Inconsistent Retention Time? PeakShape->Retention No Fronting Fronting? Tailing->Fronting No CheckpH Check Mobile Phase pH Tailing->CheckpH Yes CheckOverload Reduce Sample Concentration Fronting->CheckOverload Yes Solution Problem Resolved Fronting->Solution No CheckpH->Solution CheckOverload->Solution CheckMobilePhase Check Mobile Phase Preparation & Age Retention->CheckMobilePhase Yes Resolution Poor Resolution? Retention->Resolution No CheckTemp Verify Column Temperature Stability CheckMobilePhase->CheckTemp CheckTemp->Solution OptimizeMethod Optimize Method (pH, Temp, Gradient) Resolution->OptimizeMethod Yes Resolution->Solution No OptimizeMethod->Solution

Caption: Troubleshooting logic for common HPLC issues in this compound analysis.

References

Validation & Comparative

Enalapril vs. Lisinopril: A Comparative Analysis of Endothelial Function Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the angiotensin-converting enzyme (ACE) inhibitors enalapril and lisinopril, with a specific focus on their effects on endothelial function. The information presented is supported by experimental data from clinical studies to assist researchers and drug development professionals in their understanding of the nuanced differences between these two widely prescribed medications.

Executive Summary

Both this compound and lisinopril are effective antihypertensive agents that exert their primary effects through the inhibition of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). While both drugs demonstrate efficacy in blood pressure reduction, recent evidence suggests differing impacts on endothelial function. A 2023 prospective study by Nagy et al. found that while both this compound and lisinopril effectively lowered blood pressure in newly diagnosed hypertensive patients, only this compound significantly improved endothelial function as measured by flow-mediated dilation (FMD).[1] This guide will delve into the experimental data and methodologies from this and other relevant studies to provide a comprehensive comparison.

Data Presentation: this compound vs. Lisinopril on Vascular Parameters

The following tables summarize the quantitative data from a comparative study by Nagy et al. (2023), which investigated the effects of this compound and lisinopril on various vascular parameters in hypertensive patients.

Table 1: Effects on Flow-Mediated Dilation (FMD) and Intima-Media Thickness (IMT)

ParameterThis compound (n=17)Lisinopril (n=16)
FMD (%)
Before Treatment6.7 ± 0.67.5 ± 0.7
After Treatment8.8 ± 0.8*7.7 ± 0.6
IMT (mm)
Before Treatment0.55 ± 0.020.56 ± 0.03
After Treatment0.55 ± 0.020.56 ± 0.02

*p < 0.05 compared to before treatment. Data are presented as mean ± SEM.[1]

Table 2: Effects on Augmentation Index (Aix) and Pulse Wave Velocity (PWV)

ParameterThis compound (n=17)Lisinopril (n=16)
Aix (%)
Before Treatment25.8 ± 3.429.1 ± 3.2
After Treatment22.1 ± 3.927.5 ± 3.4
PWV (m/s)
Before Treatment8.3 ± 0.48.9 ± 0.5
After Treatment7.9 ± 0.48.5 ± 0.5

Data are presented as mean ± SEM.[1]

Table 3: Effects on Blood Pressure

ParameterThis compoundLisinopril
Aortic Systolic BP (mmHg)
Before Treatment139 ± 4143 ± 4
After Treatment128 ± 4134 ± 4
Aortic Diastolic BP (mmHg)
Before Treatment91 ± 394 ± 3
After Treatment83 ± 387 ± 3
Peripheral Systolic BP (mmHg)
Before Treatment149 ± 4153 ± 4
After Treatment137 ± 4142 ± 4
Peripheral Diastolic BP (mmHg)
Before Treatment94 ± 397 ± 3
After Treatment86 ± 389 ± 3

*p < 0.05 compared to before treatment. Data are presented as mean ± SEM.[1]

Comparative Effects on Endothelial Dysfunction Markers

While direct comparative studies are limited, individual studies provide insights into the effects of this compound and lisinopril on key markers of endothelial dysfunction.

Nitric Oxide (NO) Bioavailability:

  • This compound: Studies have shown that this compound treatment can increase nitric oxide production. One study in patients with essential hypertension demonstrated a significant increase in serum reactive nitrite intermediates (a marker of NO production) after treatment with this compound (from 164.5 ± 20.2 nmol/mL to 266.9 ± 47.3 nmol/mL).[2][3] Another study found that this compound significantly increased the NO release rate from the lungs in normotensive subjects.[4][5]

  • Lisinopril: Research suggests that lisinopril also enhances the effects of nitric oxide. One study indicated that chronic treatment with lisinopril in spontaneously hypertensive rats, while reducing the relative contribution of NO alone, enhanced the combined effect of nitric oxide and potassium channels, leading to greater endothelium-dependent relaxation.[6]

Endothelin-1 (ET-1), Adhesion Molecules, and Inflammatory Markers:

  • This compound: this compound has been shown to attenuate endothelin-1-induced hypertension.[7] It has also been demonstrated to prevent the angiotensin II-induced up-regulation of endothelial adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 in mice.[8] Furthermore, some ACE inhibitors have been shown to reduce levels of C-reactive protein (CRP).[9]

  • Lisinopril: In a study on passive Heymann nephritis in rats, lisinopril treatment reduced exaggerated urinary endothelin-1 levels by 40%.[10] Another study in hypertensive patients showed that lisinopril treatment significantly decreased high-sensitivity C-reactive protein (hs-CRP) levels.[11][12]

Experimental Protocols

This section details the methodologies employed in the key cited studies to assess endothelial function and related parameters.

Flow-Mediated Dilation (FMD) Measurement (Nagy et al., 2023)
  • Patient Preparation: Patients were required to fast for at least 6 hours and abstain from caffeine and smoking for 12 hours prior to the measurement.

  • Procedure:

    • Patients rested in a supine position for 10 minutes in a quiet, temperature-controlled room.

    • The brachial artery of the non-dominant arm was scanned in a longitudinal section using a high-resolution ultrasound system equipped with a 7.5 MHz linear array transducer.

    • Baseline diameter of the brachial artery was measured.

    • A blood pressure cuff was placed on the forearm and inflated to 50 mmHg above the patient's systolic blood pressure for 5 minutes to induce reactive hyperemia.

    • The cuff was then deflated, and the brachial artery diameter was continuously monitored for 3 minutes.

    • FMD was calculated as the percentage change in the peak vessel diameter from the baseline diameter.[1]

Measurement of Serum Nitric Oxide Metabolites (Jain et al., 2001)
  • Sample Collection: Venous blood samples were collected from patients before and after treatment with this compound.

  • Procedure:

    • Serum was separated by centrifugation.

    • Serum reactive nitrite intermediates (RNI) were measured as an indicator of nitric oxide production.

    • The assay is based on the Griess reaction, which involves the diazotization of sulfanilamide by nitric acid in an acidic medium and subsequent coupling with N-(1-naphthyl)ethylenediamine to form a colored azo compound.

    • The absorbance of the colored product was measured spectrophotometrically at 540 nm.

    • The concentration of RNI was determined from a standard curve prepared with sodium nitrite.[2][3]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and the experimental workflow described in this guide.

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_ACEI Mechanism of ACE Inhibitors Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidneys) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention (in Kidneys) Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP ACE_Inhibitors This compound / Lisinopril ACE_Inhibitors->Angiotensin_I Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of ACE inhibitors.

Endothelial_Function_Pathway cluster_ACEI_Effects ACE Inhibitor Effects on Endothelial Function cluster_AngII Decreased Angiotensin II cluster_Bradykinin Increased Bradykinin ACE_Inhibitors This compound / Lisinopril cluster_AngII cluster_AngII ACE_Inhibitors->cluster_AngII Inhibition of ACE cluster_Bradykinin cluster_Bradykinin ACE_Inhibitors->cluster_Bradykinin Inhibition of Bradykinin Breakdown AngII_Effects Reduced Vasoconstriction Reduced Inflammation Reduced Oxidative Stress Bradykinin_Effects Increased Nitric Oxide (NO) Increased Prostacyclin Improved_Endothelial_Function Improved Endothelial Function (Vasodilation) cluster_AngII->Improved_Endothelial_Function cluster_Bradykinin->Improved_Endothelial_Function

Caption: Signaling pathway of ACE inhibitors in improving endothelial function.

FMD_Workflow cluster_Workflow Flow-Mediated Dilation (FMD) Experimental Workflow Patient_Prep Patient Preparation (Fasting, No Caffeine/Smoking) Resting 10 min Supine Rest Patient_Prep->Resting Baseline_Scan Baseline Brachial Artery Ultrasound Scan Resting->Baseline_Scan Cuff_Inflation Forearm Cuff Inflation (50 mmHg above SBP for 5 min) Baseline_Scan->Cuff_Inflation Cuff_Deflation Cuff Deflation (Induces Reactive Hyperemia) Cuff_Inflation->Cuff_Deflation Post_Scan Continuous Ultrasound Scan (3 min post-deflation) Cuff_Deflation->Post_Scan Data_Analysis FMD Calculation (% change in artery diameter) Post_Scan->Data_Analysis

Caption: Experimental workflow for the assessment of flow-mediated dilation.

Conclusion

The available evidence suggests that while both this compound and lisinopril are effective in lowering blood pressure, this compound may offer superior benefits in improving endothelial function, as demonstrated by its significant effect on flow-mediated dilation.[1] The lipophilicity of this compound, allowing for greater tissue penetration, has been proposed as a potential reason for this difference.[1] However, both drugs have been shown to positively influence markers of endothelial health, such as nitric oxide bioavailability and levels of endothelin-1 and inflammatory markers. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their effects on a broader range of endothelial dysfunction markers. This guide provides a summary of the current understanding to aid in the design of future research and in the evaluation of these two important therapeutic agents.

References

Validating the Antihypertensive Effect of Enalapril in Canine Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antihypertensive effects of enalapril in canine models, supported by experimental data from key studies. We delve into the experimental protocols used to validate its efficacy and compare its performance against other antihypertensive agents.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

This compound is an angiotensin-converting enzyme (ACE) inhibitor.[1][2] It exerts its antihypertensive effect by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2] This leads to vasodilation, reduced peripheral resistance, and a decrease in blood pressure.[1] The inhibition of angiotensin II also reduces the secretion of aldosterone, a hormone that promotes sodium and water retention.[2][3]

The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ACE inhibitors like this compound.

RAAS_Pathway cluster_Systemic_Effects Systemic Effects cluster_RAAS_Cascade RAAS Cascade Blood_Pressure Decreased Blood Pressure Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin_II->Blood_Pressure Vasoconstriction Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Stimulates Aldosterone->Blood_Pressure Leads to Na+ & H2O Retention Renin Renin (from Kidney) ACE ACE This compound This compound (ACE Inhibitor) This compound->ACE

Figure 1: Simplified RAAS Pathway and this compound's Mechanism of Action.

Comparative Efficacy of this compound

This compound has been evaluated in various canine models of hypertension and heart failure, demonstrating significant antihypertensive effects compared to placebo and other active comparators.

This compound vs. Placebo

In a multicenter study (the IMPROVE Study), dogs with naturally acquired heart failure treated with this compound (approximately 0.5 mg/kg body weight twice daily) showed a significant reduction in mean systemic arterial blood pressure compared to dogs receiving a placebo.[3] Another study, the COVE Study Group, found that this compound at a similar dosage in dogs with moderate to severe heart failure resulted in significant clinical improvement across 14 variables compared to a placebo.[4] The VETPROOF trial also suggested that chronic this compound administration modestly delays the onset of congestive heart failure in dogs with moderate to severe mitral regurgitation.[5][6]

Study (Model)Drug & DosageKey Findings
IMPROVE Study [3] (Naturally Acquired Heart Failure)This compound (~0.5 mg/kg BID) vs. PlaceboSignificantly lower heart rate, mean systemic arterial blood pressure, and mean pulmonary arterial blood pressure in the this compound group.
COVE Study [4] (Mitral Regurgitation or Dilated Cardiomyopathy)This compound (~0.5 mg/kg SID or BID) vs. PlaceboSignificant improvement in 14 clinical variables in the this compound group. Fewer deaths and removals from the study due to heart failure progression in the this compound group.
VETPROOF Trial [5][6] (Compensated Mitral Valve Regurgitation)This compound vs. PlaceboModestly delayed onset of congestive heart failure.

Table 1: Summary of Key Clinical Trials of this compound vs. Placebo in Canine Heart Disease

This compound vs. Other ACE Inhibitors

Studies comparing this compound to other ACE inhibitors, such as benazepril and imidapril, have generally found comparable efficacy in their antihypertensive effects.

ComparatorStudy ModelKey Findings
Benazepril [7]Anesthetized DogsIntravenous injection of 0.4 mg/kg of either this compound or benazepril hydrochloride resulted in a significant reduction in mean arterial pressure and an increase in renal blood flow.
Benazepril [8]Healthy Beagles with Furosemide-Activated RAASHigh doses of both this compound (1 mg/kg BID) and benazepril (1 mg/kg BID) significantly inhibited ACE activity, but did not prevent increases in aldosterone concentrations.
Imidapril [9]Naturally Acquired Heart FailureImidapril (minimum 0.25 mg/kg once daily) was as effective as this compound (median 0.5 mg/kg once daily) in improving quality of life scores and survival times over 12 months.

Table 2: Comparison of this compound with Other ACE Inhibitors in Canine Models

This compound vs. Other Antihypertensive Classes

This compound has also been compared with drugs from other antihypertensive classes, such as calcium channel blockers.

ComparatorStudy ModelKey Findings
Amlodipine (Calcium Channel Blocker) [10][11]Normal Adult Male BeaglesAmlodipine (0.57 mg/kg BID) alone decreased blood pressure by approximately 7%. The combination of amlodipine and this compound (0.57 mg/kg BID) resulted in a further 7% reduction in blood pressure.
Amlodipine [12]Reperfused Anterior Myocardial Canine InfarctionBoth this compound (5 mg BID) and amlodipine (5 mg BID) preserved left ventricular volumes and function. This compound was more effective in limiting hypertrophy and preserving heart shape. Decreases in mean arterial pressure were more sustained with this compound.

Table 3: Comparison of this compound with Amlodipine in Canine Models

Experimental Protocols

The validation of this compound's antihypertensive effects has been conducted using various experimental models that induce hypertension or simulate heart failure in canines.

Pacing-Induced Heart Failure Model

This model is used to create a state of low-output cardiomyopathy that mimics naturally acquired dilated cardiomyopathy.[1][13]

Protocol Outline:

  • Surgical Implantation: A programmable ventricular pacemaker is surgically implanted in the dog.[1][13]

  • Induction of Heart Failure: The heart is stimulated at a high rate (e.g., 245 beats/min) until signs of heart failure develop.[1][13] This typically takes several weeks.[1]

  • Stabilization: The pacing rate is then reduced (e.g., to 190 beats/min) to maintain a stable state of heart failure.[1]

  • Drug Administration and Monitoring: this compound or a comparator drug is administered, and various parameters, including blood pressure, heart rate, and echocardiographic measurements, are monitored.[1]

The following diagram illustrates a general workflow for a study using a pacing-induced heart failure model.

Pacing_Induced_HF_Workflow cluster_Preparation Preparation cluster_Induction Induction Phase cluster_Treatment_and_Analysis Treatment and Analysis Animal_Selection Healthy Canine Model Selection Pacemaker_Implantation Surgical Implantation of Pacemaker Animal_Selection->Pacemaker_Implantation High_Rate_Pacing High-Rate Ventricular Pacing (e.g., 245 bpm) Pacemaker_Implantation->High_Rate_Pacing HF_Development Development of Heart Failure Signs High_Rate_Pacing->HF_Development Stabilization_Pacing Reduced-Rate Pacing for Stabilization (e.g., 190 bpm) HF_Development->Stabilization_Pacing Group_Allocation Random Allocation to Treatment Groups (this compound vs. Comparator) Stabilization_Pacing->Group_Allocation Drug_Administration Drug Administration Group_Allocation->Drug_Administration Data_Collection Hemodynamic and Echocardiographic Monitoring Drug_Administration->Data_Collection Analysis Data Analysis and Comparison of Effects Data_Collection->Analysis

References

Enalapril Antibody Cross-Reactivity with Other ACE Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies developed against the angiotensin-converting enzyme (ACE) inhibitor enalapril with other drugs in the same class. Understanding the specificity of such antibodies is critical for the development of accurate immunoassays for pharmacokinetic studies, therapeutic drug monitoring, and immunogenicity assessments. This document summarizes available experimental data, details relevant experimental protocols, and provides visualizations to illustrate key concepts and workflows.

Introduction to ACE Inhibitor Cross-Reactivity

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs primarily used to treat hypertension and heart failure. They act by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced blood pressure. Common ACE inhibitors include this compound, lisinopril, benazepril, and ramipril. While these drugs share a common mechanism of action, their chemical structures have subtle differences. These structural variations can influence whether an antibody generated against one ACE inhibitor, such as this compound, will also bind to other drugs in the same class. This phenomenon is known as cross-reactivity.

Quantitative Comparison of Antibody Cross-Reactivity

The development of highly specific antibodies is crucial for immunoassays. An ideal antibody will bind exclusively to its target analyte with minimal interference from structurally related compounds. The following table summarizes the cross-reactivity of an antibody raised against a lisinopril-based immunogen with enalaprilat (the active metabolite of this compound) and other compounds. It is important to note that comprehensive studies detailing the cross-reactivity of this compound-specific antibodies with a wide panel of other ACE inhibitors are limited in publicly available literature. The data presented here is based on a radioimmunoassay developed for lisinopril and enalaprilat, which provides insights into the potential for cross-reactivity among these molecules.[1]

CompoundChemical ClassCross-Reactivity (%) with Lisinopril/Enalaprilat Antibody
Lisinopril ACE Inhibitor100% (by definition)
Enalaprilat ACE Inhibitor~100%
This compound ACE Inhibitor (Prodrug)0.005%[1]
Captopril ACE InhibitorNo cross-reactivity observed[1]
Proline Amino AcidNo cross-reactivity observed[1]
Lysine Amino AcidNo cross-reactivity observed[1]

Note: The antibody in this study was raised against a lisinopril immunogen, which is structurally very similar to enalaprilat. This explains the high degree of cross-reactivity between lisinopril and enalaprilat. The low cross-reactivity with the prodrug this compound highlights the antibody's specificity for the active form of the drug. The lack of cross-reactivity with captopril, which has a different core structure, further demonstrates the antibody's specificity.

Inferred Cross-Reactivity Based on Chemical Structures

In the absence of extensive experimental data for this compound antibodies, an analysis of the chemical structures of various ACE inhibitors can provide an indication of potential cross-reactivity. Antibodies recognize specific three-dimensional shapes and chemical moieties. Therefore, ACE inhibitors with greater structural similarity to this compound are more likely to cross-react with this compound-specific antibodies.

  • High Potential for Cross-Reactivity: Lisinopril and enalaprilat share a very similar core structure, with the primary difference being the substitution of an alanine group in enalaprilat with a lysine group in lisinopril. It is highly probable that an antibody generated against this compound would show significant cross-reactivity with lisinopril.

  • Moderate Potential for Cross-Reactivity: Benazepril and ramipril share some structural motifs with this compound, but also possess distinct ring structures and side chains. The potential for cross-reactivity would depend on the specific epitope recognized by the this compound antibody.

  • Low Potential for Cross-Reactivity: Captopril is the only ACE inhibitor containing a sulfhydryl group and has a significantly different overall structure compared to this compound. Therefore, the likelihood of cross-reactivity is low.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive immunoassay format, such as a competitive enzyme-linked immunosorbent assay (ELISA).

Competitive ELISA for ACE Inhibitor Cross-Reactivity

Objective: To determine the percentage of cross-reactivity of an anti-enalapril antibody with other ACE inhibitors.

Materials:

  • Anti-enalapril antibody

  • This compound standard

  • Competing ACE inhibitors (e.g., lisinopril, benazepril, ramipril)

  • This compound-horseradish peroxidase (HRP) conjugate

  • 96-well microtiter plates coated with a capture antibody (e.g., goat anti-rabbit IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Preparation of Standards and Competitors:

    • Prepare a series of dilutions of the this compound standard in assay buffer to create a standard curve.

    • Prepare a series of dilutions for each of the competing ACE inhibitors in assay buffer.

  • Assay Protocol:

    • Add a fixed amount of anti-enalapril antibody and a fixed amount of this compound-HRP conjugate to each well of the microtiter plate.

    • Add the this compound standards or the competing ACE inhibitor solutions to the respective wells.

    • Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for competitive binding.

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add the TMB substrate solution to each well and incubate in the dark for a specified time to allow for color development.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentration of the this compound standards.

    • Determine the concentration of each competing ACE inhibitor that causes a 50% reduction in the maximal signal (IC50).

    • Calculate the percent cross-reactivity for each competitor using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100

Visualizations

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone ACE_Inhibitors ACE Inhibitors (e.g., this compound) ACE_Inhibitors->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ACE inhibitors.

Experimental Workflow: Competitive ELISA for Cross-Reactivity

ELISA_Workflow Start Start: Coated Plate Add_Reagents Add Anti-Enalapril Ab, This compound-HRP, and Sample/Standard/Competitor Start->Add_Reagents Incubate_Bind Incubate (Competitive Binding) Add_Reagents->Incubate_Bind Wash_1 Wash to Remove Unbound Reagents Incubate_Bind->Wash_1 Add_Substrate Add TMB Substrate Wash_1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Stop_Reaction Add Stop Solution Incubate_Color->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate Analyze Analyze Data and Calculate % Cross-Reactivity Read_Plate->Analyze

Caption: Workflow for determining antibody cross-reactivity using a competitive ELISA.

References

In vitro potency comparison of enalaprilat and other ACE inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in vitro potency of Angiotensin-Converting Enzyme (ACE) inhibitors is crucial for researchers in pharmacology and drug development. This guide provides a comparative analysis of enalaprilat and other prominent ACE inhibitors, supported by experimental data on their inhibitory concentrations. Detailed methodologies for the cited experiments are included to ensure reproducibility and further investigation.

In Vitro Potency Comparison of ACE Inhibitors

The potency of ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the ACE activity in vitro. A lower IC50 value indicates a higher potency. The active forms of these drugs, such as enalaprilat (the active metabolite of enalapril) and ramiprilat (the active metabolite of ramipril), are the relevant moieties for in vitro comparison.

A study comparing the active forms of several ACE inhibitors in homogenates of various tissues from spontaneously hypertensive rats (SHR) found the following order of potency: ramiprilat > enalaprilat > captopril.[1] Another comparative study established the relative potencies of the active forms as: ramiprilat > lisinopril > zofenoprilat > fosinoprilat > enalaprilat > captopril.[2]

The table below summarizes the IC50 values for several ACE inhibitors from in vitro studies.

ACE Inhibitor (Active Form)IC50 (nM)Tissue/Enzyme SourceReference
Enalaprilat 1.2Purified rabbit lung ACE[3]
2.0Pig vascular endothelial cells[4]
0.20 - 0.24Rat tissues (lung, heart, kidney)[1]
Ramiprilat 0.05 - 0.07Rat tissues (lung, heart, kidney)[1]
Captopril 3.2 - 4.0Rat tissues (lung, heart, kidney)[1]
Moexiprilat 0.3Purified rabbit lung ACE[3]
Lisinopril VariesRat tissues[2]
Zofenoprilat VariesRat tissues[2]
Fosinoprilat VariesRat tissues[2]

Note: IC50 values can vary depending on the specific experimental conditions, such as the enzyme source, substrate used, and assay method.[1]

Mechanism of Action: The Renin-Angiotensin System

ACE inhibitors exert their effects by blocking the Angiotensin-Converting Enzyme, a key component of the Renin-Angiotensin System (RAS).[5][6] ACE is responsible for converting the inactive angiotensin I into the potent vasoconstrictor angiotensin II.[6][7][8] Angiotensin II increases blood pressure by constricting blood vessels and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.[6][8] By inhibiting ACE, these drugs reduce the levels of angiotensin II, leading to vasodilation and decreased blood volume.[6] Furthermore, ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation.[7] Inhibition of ACE therefore leads to increased bradykinin levels, further contributing to the blood pressure-lowering effect.[6][7]

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin ACE ACE (Angiotensin-Converting Enzyme) Angiotensin_I->ACE Angiotensin_II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments ACE_Inhibitors ACE Inhibitors (e.g., Enalaprilat) ACE_Inhibitors->ACE Inhibition Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Bradykinin Bradykinin (Vasodilator) Bradykinin->ACE dummy Bradykinin->dummy Vasodilation Vasodilation dummy->Vasodilation

Caption: The Renin-Angiotensin System (RAS) and the mechanism of ACE inhibitors.

Experimental Protocols

The in vitro determination of ACE inhibitory activity is commonly performed using spectrophotometric or colorimetric assays. A widely used method involves the substrate hippuryl-histidyl-leucine (HHL), which is hydrolyzed by ACE to form hippuric acid (HA) and histidyl-leucine.[9]

General Protocol for ACE Inhibition Assay (HHL-based)

This protocol is a synthesized example based on common laboratory practices.[9][10][11]

1. Reagent Preparation:

  • ACE Enzyme Solution: Prepare a solution of ACE (e.g., from rabbit lung) in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3) to a final concentration of approximately 100 mU/mL.

  • Substrate Solution: Prepare a 5 mM solution of Hippuryl-L-Histidyl-L-Leucine (HHL) in the same buffer.

  • Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., enalaprilat, captopril) in the buffer to cover a range of concentrations for IC50 determination.

  • Stopping Reagent: 1 M HCl.

  • Extraction Solvent: Ethyl acetate.

2. Assay Procedure:

  • Pre-incubation: In a microcentrifuge tube, add 20 µL of the ACE enzyme solution to 40 µL of the inhibitor solution (or buffer for control). Incubate the mixture at 37°C for 10 minutes.[10]

  • Enzymatic Reaction: Initiate the reaction by adding 100 µL of the HHL substrate solution. Incubate at 37°C for 45-60 minutes.[10][11]

  • Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.

  • Extraction: Add 1.5 mL of ethyl acetate to the tube, vortex vigorously for 30 seconds to extract the hippuric acid formed.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to separate the organic and aqueous phases.[10]

  • Sample Preparation for Reading: Carefully transfer 1 mL of the upper organic layer (ethyl acetate containing hippuric acid) to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Measurement: Re-dissolve the dried hippuric acid residue in a known volume of buffer or deionized water. Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

3. Data Analysis:

  • The percent inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the control (no inhibitor) and A_inhibitor is the absorbance in the presence of the inhibitor.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow Start Start: Prepare Reagents (ACE, Substrate, Inhibitor) Preincubation Pre-incubation: ACE + Inhibitor (37°C, 10 min) Start->Preincubation Reaction Initiate Reaction: Add Substrate (HHL) (37°C, 45-60 min) Preincubation->Reaction Stop Terminate Reaction (Add 1M HCl) Reaction->Stop Extract Extract Product (Hippuric Acid) with Ethyl Acetate Stop->Extract Measure Measure Absorbance (228 nm) Extract->Measure Analyze Calculate % Inhibition & IC50 Value Measure->Analyze

Caption: A typical experimental workflow for an in vitro ACE inhibition assay.

References

Enalapril vs. Ramipril: A Head-to-Head Comparison on Renal Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, evidence-based comparison of two widely used Angiotensin-Converting Enzyme (ACE) inhibitors, enalapril and ramipril, with a specific focus on their effects on renal outcomes. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from clinical trials and meta-analyses to offer an objective evaluation of their comparative efficacy and safety in preserving kidney function.

Introduction

This compound and ramipril are mainstays in the management of hypertension and heart failure, primarily due to their ability to inhibit the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] Their role extends to nephroprotection, where they are crucial in slowing the progression of chronic kidney disease (CKD), particularly in patients with proteinuria.[3] Both drugs are prodrugs, converted to their active forms (enalaprilat and ramiprilat, respectively) in the body.[2][4] While they share a common mechanism of action, differences in their pharmacokinetic profiles and clinical evidence warrant a direct comparison for informed therapeutic and developmental decisions.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The renoprotective effects of both this compound and ramipril are primarily attributed to their suppression of the RAAS.[1] ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[5] The reduction in angiotensin II levels leads to several beneficial renal effects: it decreases efferent arteriolar resistance, which in turn lowers intraglomerular pressure; it reduces aldosterone secretion, decreasing sodium and water retention; and it may limit the pro-fibrotic and pro-inflammatory effects of angiotensin II on kidney tissue.[3][5] This multifaceted action helps to reduce proteinuria and preserve the glomerular filtration rate (GFR) over the long term.[5]

RAAS_Pathway cluster_Systemic Systemic Circulation & Kidney cluster_Lungs Lungs & Tissues cluster_Effects Pathophysiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I catalyzed by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II catalyzed by Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Efferent Arteriole Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) Angiotensin_II->Aldosterone Glomerular_Pressure Increased Intraglomerular Pressure & Proteinuria Vasoconstriction->Glomerular_Pressure Inhibitors This compound & Ramipril (ACE Inhibitors) Inhibitors->ACE inhibit

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.

Comparative Efficacy on Renal Outcomes

Direct head-to-head trials comparing this compound and ramipril on primary renal endpoints are limited. However, data from comparative studies, network meta-analyses, and trials evaluating individual agents against placebo or other antihypertensives provide valuable insights.

Proteinuria and Albuminuria

Both this compound and ramipril have demonstrated significant efficacy in reducing urinary protein and albumin excretion, a key therapeutic goal in slowing CKD progression.[3][6] Studies have shown that ACE inhibitors as a class can effectively reduce albuminuria.[7][8] For instance, one study highlighted that this compound can reduce the albumin-to-creatinine ratio by 65.7% after one year compared to a placebo.[8] Similarly, ramipril has been shown to decrease proteinuria in 84% of children with initial pathologic levels.[9] While a direct superiority of one agent over the other is not clearly established, both are considered effective.[6][10] The therapeutic effects of ACE inhibitors and Angiotensin II Receptor Blockers (ARBs) have been found to be largely equivalent in reducing proteinuria.[6]

Glomerular Filtration Rate (GFR) and Serum Creatinine

ACE inhibitors can cause an initial, modest, and reversible increase in serum creatinine (and a corresponding decrease in GFR) due to the reduction in glomerular capillary pressure.[11] This is an expected hemodynamic effect and not typically a reason for discontinuation unless the rise is excessive (>30%).[3]

A network meta-analysis of ACE inhibitors in patients with chronic heart failure found that this compound was associated with a greater deterioration in renal function compared to captopril.[12] While this was in a heart failure population, it raises a point for consideration. Conversely, other studies have found that this compound can be used safely in patients with severe CKD without negatively impacting renal function over the follow-up period.[13] For ramipril, the landmark REIN (Ramipril Efficacy in Nephropathy) trial demonstrated its effectiveness in slowing the decline of GFR in patients with proteinuric, non-diabetic nephropathy.[11]

Progression to End-Stage Renal Disease (ESRD)

By mitigating key risk factors like proteinuria and hypertension, both drugs contribute to a lower risk of progression to ESRD. A network meta-analysis of non-dialysis CKD patients (stages 3-5) concluded that ACE inhibitors as a class are superior to ARBs and other antihypertensives in preventing kidney events.[14] While specific data from a head-to-head trial between this compound and ramipril on ESRD is lacking, the available evidence supports a strong class effect.[10]

Data Presentation: Summary of Comparative Renal Outcomes

Outcome MeasureThis compoundRamiprilComparative InsightCitation(s)
Reduction in Albuminuria Significant reduction (e.g., 65.7% reduction in ACR vs. placebo in one study).Significant reduction (e.g., effective in 84% of pediatric patients with pathologic proteinuria).Both are highly effective. Meta-analyses suggest ACE inhibitors and ARBs have equivalent effects on reducing proteinuria.[6][8][9]
Effect on GFR/Creatinine May be associated with greater renal function deterioration in heart failure patients compared to some ACEis.Proven to slow the rate of GFR decline in patients with proteinuric nephropathy.Both can cause an initial GFR dip. This compound's profile in heart failure may warrant caution. Ramipril has strong evidence for GFR preservation in nephropathy.[11][12][13]
All-Cause Mortality (in CHF) Associated with higher mortality compared to ramipril in some univariable analyses of CHF patients.Associated with the lowest incidence of all-cause mortality among several ACEis in a network meta-analysis of CHF patients.In propensity-score matched analyses, mortality differences were not significant, suggesting similar efficacy at equivalent doses.[12][15][16]
Dosing in Renal Impairment Dose adjustment required; initial dose of 2.5 mg daily recommended for patients with renal impairment.Specific dose adjustment guidelines available; preferred in severe impairment (CrCl <30 mL/min) with an initial dose of 1.25 mg daily.Ramipril has more specific dosing guidelines for patients with impaired renal function, potentially making it a safer option in this population.[17]

Note: Data is synthesized from various studies, including network meta-analyses and trials against placebo or other drugs, not solely from direct head-to-head trials.

Experimental Protocols

A typical clinical trial designed to compare the renal outcomes of this compound and ramipril would follow a robust methodology to ensure unbiased and reliable results.

Standard Protocol: Randomized Controlled Trial
  • Study Design: A multicenter, randomized, double-blind, active-comparator trial.[18]

  • Patient Population: Patients with diagnosed chronic kidney disease (e.g., defined by eGFR and albuminuria levels), with or without comorbidities like diabetes and hypertension. Inclusion/exclusion criteria would be strictly defined to ensure a homogenous study group.

  • Randomization: Eligible patients are randomly assigned to receive either this compound or ramipril. Allocation is concealed to prevent selection bias.

  • Intervention:

    • This compound Arm: Patients receive this compound, starting at a low dose (e.g., 2.5-5 mg/day) and titrated up to a target or maximum tolerated dose (e.g., 20 mg/day) based on blood pressure control and tolerability.[13][18]

    • Ramipril Arm: Patients receive ramipril, with a similar dose-titration strategy, starting at a low dose (e.g., 1.25-2.5 mg/day) and titrating up to a target dose (e.g., 10 mg/day).[18]

  • Primary and Secondary Endpoints:

    • Primary: Time to a composite renal endpoint, such as a 50% reduction in eGFR, onset of end-stage renal disease, or death from renal causes.

    • Secondary: Change in eGFR slope over time, change in urinary albumin-to-creatinine ratio (UACR), changes in blood pressure, and incidence of adverse events (e.g., hyperkalemia, acute kidney injury, cough).[12]

  • Follow-up: Patients are followed for a predetermined period (e.g., 2-5 years) with regular study visits to monitor renal function, blood pressure, and adverse events.[11][15]

  • Statistical Analysis: An intention-to-treat analysis is typically used to compare the outcomes between the two groups. Survival analysis methods (e.g., Kaplan-Meier curves and Cox proportional hazards models) are used for time-to-event endpoints.

Experimental_Workflow cluster_Setup Phase 1: Trial Setup & Recruitment cluster_Intervention Phase 2: Intervention cluster_FollowUp Phase 3: Follow-Up & Data Collection cluster_Analysis Phase 4: Analysis & Conclusion A Patient Screening (CKD, Hypertension, etc.) B Informed Consent & Baseline Assessment (eGFR, UACR, BP) A->B C Randomization B->C D1 Arm 1: this compound (Dose Titration) C->D1 D2 Arm 2: Ramipril (Dose Titration) C->D2 E Long-Term Follow-Up (e.g., 36 months) Regular Monitoring D1->E D2->E F Endpoint Assessment - Change in eGFR & UACR - Incidence of ESRD - Adverse Events E->F G Statistical Analysis (Intention-to-Treat) F->G H Comparative Efficacy & Safety Results G->H

Caption: A typical experimental workflow for a head-to-head clinical trial of this compound vs. ramipril.

Conclusion

Both this compound and ramipril are effective ACE inhibitors for conferring renal protection, primarily through their potent suppression of the RAAS, leading to reductions in proteinuria and the slowing of GFR decline. The existing evidence, largely from indirect comparisons and class-effect data, suggests that their overall efficacy on major renal outcomes is comparable when used at equipotent doses.[10][16]

However, key differences emerge in specific clinical contexts. Ramipril has more specific and well-defined dosing guidelines for patients with severe renal impairment (CrCl <30 mL/min), which may position it as a preferred agent in this vulnerable population.[17] Conversely, some evidence from a network meta-analysis in heart failure suggests this compound might be associated with a greater risk of renal function deterioration, a factor that warrants consideration in patients with cardiorenal syndrome.[12] Ultimately, the choice between this compound and ramipril should be guided by individual patient characteristics, including the degree of renal impairment, comorbidities, and tolerability, rather than an assumption of inherent superiority of one agent over the other for all patients.

References

A Comparative Pharmacodynamic Analysis of Enalapril and Newer Generation ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacodynamic properties of enalapril, a cornerstone angiotensin-converting enzyme (ACE) inhibitor, with those of newer generation agents, including lisinopril, ramipril, perindopril, and zofenopril. The focus is on key differentiators in their mechanisms of action and physiological effects, supported by experimental data to inform research and development in cardiovascular therapeutics.

Inhibition of Angiotensin-Converting Enzyme (ACE)

The primary mechanism of action for all ACE inhibitors is the blockade of the enzyme that converts angiotensin I to the potent vasoconstrictor, angiotensin II. However, differences in potency and duration of action exist among these agents.

While both this compound and newer ACE inhibitors like zofenopril can produce complete or near-complete inhibition of serum ACE activity for 6-8 hours after administration, with significant inhibition still present after 24 hours, their affinity and duration of action can vary.[1] For instance, ramiprilat, the active metabolite of ramipril, has an approximately 7-fold higher affinity for ACE compared to enalaprilat.[2] Furthermore, the dissociation of the ramiprilat-ACE complex is 6 times slower than that of the enalaprilat-ACE complex, suggesting a more sustained inhibition.[2] In a comparative study, ramipril achieved a larger average decrease in plasma ACE activity (71%) compared to this compound (48%) across all dosages.[3] Similarly, perindoprilat has been shown to have a greater potency in inhibiting plasma ACE activity than enalaprilat.[4]

Quantitative Comparison of ACE Inhibition
ACE InhibitorRelative Potency (Enalaprilat = 1)Duration of ActionTrough-to-Peak Ratio (%)
Enalaprilat 1Moderate40-64[5]
Lisinopril Similar to EnalaprilatLong30-70[5], with some studies showing a median of 0.65 compared to 0.48 for this compound[6]
Ramiprilat ~7 times higher than Enalaprilat[2]Long50-63[5]
Perindoprilat Higher than Enalaprilat[4]Long~35[5]
Zofenoprilat PotentLongData not readily available

Blood Pressure Control

The primary therapeutic outcome of ACE inhibition is the reduction of blood pressure. While all ACE inhibitors are effective antihypertensive agents, newer generation drugs may offer more consistent 24-hour blood pressure control due to their pharmacokinetic and pharmacodynamic profiles.[7]

Lisinopril is often preferred for its once-daily dosing and longer duration of action compared to the typically twice-daily regimen of this compound.[8] Studies have shown that lisinopril can provide a more sustained 24-hour blood pressure reduction.[6] Similarly, ramipril's long elimination half-life allows for true once-daily dosing and sustained blood pressure control.[2] Perindopril has also demonstrated a longer duration of action than this compound, making it suitable for once-daily administration.[9]

The trough-to-peak ratio is a key measure of the persistence of a drug's antihypertensive effect. A ratio greater than 50% is generally considered desirable for once-daily dosing. As indicated in the table above, newer agents like lisinopril and ramipril often exhibit more favorable trough-to-peak ratios compared to this compound.

Tissue ACE Inhibition and Lipophilicity

ACE is present not only in the plasma but also in various tissues, including the heart, kidneys, and blood vessels. The ability of an ACE inhibitor to penetrate tissues and inhibit local ACE is influenced by its lipophilicity.[10] Higher lipophilicity is thought to contribute to more effective inhibition of tissue ACE, which may confer additional cardiovascular protective benefits beyond systemic blood pressure reduction.[10][11]

This compound is more lipophilic than the hydrophilic lisinopril.[12][13] This difference in lipophilicity may underlie the observation that this compound, but not lisinopril, significantly improves endothelial function, despite similar blood pressure-lowering effects.[12][13] Perindopril and zofenopril are also highly lipophilic ACE inhibitors with a strong affinity for tissue ACE.[1][14] Ramipril is another lipophilic ACE inhibitor that demonstrates significant and long-lasting inhibition of tissue ACE in organs like the aorta.[15]

Lipophilicity of ACE Inhibitors
ACE InhibitorLipophilicity
This compound Lipophilic
Lisinopril Hydrophilic
Ramipril Lipophilic
Perindopril Highly Lipophilic
Zofenopril Highly Lipophilic[1]

Effects on Endothelial Function and Bradykinin

ACE inhibitors exert beneficial effects on endothelial function, partly by preventing the breakdown of bradykinin, a potent vasodilator that stimulates the release of nitric oxide (NO).[16]

Some studies suggest that newer generation ACE inhibitors may have a more pronounced effect on endothelial function. Perindopril, for instance, has been shown to have a higher selectivity for bradykinin sites compared to this compound.[14] It also appears to be superior to this compound in producing systemic anti-inflammatory effects and improving monocyte function in patients with coronary artery disease.[11] In a head-to-head comparison, this compound was found to be superior to lisinopril in improving endothelial function, a difference attributed to this compound's greater lipophilicity and potential for better tissue ACE inhibition.[12][13][17]

Antioxidant Properties

Oxidative stress is a key contributor to cardiovascular disease. Some ACE inhibitors, particularly those with a sulfhydryl group, possess direct antioxidant properties.

Zofenopril, a sulfhydryl-containing ACE inhibitor, has demonstrated significant antioxidant activity.[1] It can reduce oxidative stress and improve the nitric oxide pathway in patients with essential hypertension.[4] In experimental models, zofenopril has been shown to be more potent than this compound in reducing certain markers of oxidative damage.[18] The antioxidant effects of sulfhydryl-containing ACE inhibitors like zofenopril are attributed to their ability to scavenge free radicals.[9] this compound has also been shown to have antioxidant effects, though the mechanism may be more indirect, potentially through the enhancement of endogenous antioxidant defense systems.[19][20][21]

Experimental Protocols

Measurement of ACE Activity (Fluorometric Assay)

A common method for determining ACE activity in plasma or tissue homogenates is a fluorometric assay.

  • Principle: This assay utilizes a synthetic substrate, such as o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline, which is internally quenched.[22] Cleavage of this substrate by ACE results in the release of a fluorescent product, o-aminobenzoylglycine, which can be continuously monitored.

  • Reagents:

    • Assay Buffer: 0.1 M Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl2.[3]

    • Substrate: o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline (or similar fluorogenic substrate).

    • ACE Inhibitor (for control): Lisinopril or captopril (e.g., 0.5 µM).[3]

  • Procedure:

    • Pre-incubate the plasma sample in the assay buffer at 37°C in a thermostated cuvette.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Continuously monitor the increase in fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 420 nm for 5-10 minutes.[3]

    • The rate of fluorescence increase is directly proportional to the ACE activity in the sample.

Assessment of Endothelial Function (Flow-Mediated Dilation)

Flow-mediated dilation (FMD) of the brachial artery is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.

  • Principle: A temporary occlusion of the brachial artery induces reactive hyperemia upon release, leading to increased shear stress on the endothelium. This stimulates the release of nitric oxide, causing vasodilation, which is measured as an increase in the artery's diameter.

  • Procedure:

    • The patient rests in a supine position in a quiet, temperature-controlled room.

    • A high-resolution ultrasound transducer is used to obtain a baseline longitudinal image of the brachial artery.

    • A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (e.g., 200-300 mmHg) for 5 minutes to induce ischemia.[23]

    • The cuff is then rapidly deflated, causing a surge in blood flow (reactive hyperemia).

    • The diameter of the brachial artery is continuously monitored and recorded for at least 2 minutes following cuff deflation to capture the maximal dilation.

    • FMD is calculated as the percentage change in the artery's diameter from baseline to the maximum diameter achieved after reactive hyperemia.

Signaling Pathways and Experimental Workflows

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction, Aldosterone Release, Cell Proliferation AT1_Receptor->Vasoconstriction ACE ACE Renin Renin ACE_Inhibitors ACE Inhibitors (this compound, etc.) ACE_Inhibitors->ACE Inhibit

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.

Bradykinin_Pathway Kininogen High Molecular Weight Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Binds to Vasodilation Vasodilation (NO, PGI2) B2_Receptor->Vasodilation ACE ACE ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->ACE Inhibit

Caption: The Bradykinin pathway and the effect of ACE inhibition.

FMD_Workflow Baseline 1. Baseline Brachial Artery Diameter Measurement (Ultrasound) Occlusion 2. Forearm Cuff Inflation (Suprasystolic pressure for 5 min) Baseline->Occlusion Deflation 3. Cuff Deflation (Induces Reactive Hyperemia) Occlusion->Deflation Post_Dilation 4. Continuous Diameter Monitoring (Post-Deflation) Deflation->Post_Dilation Calculation 5. FMD Calculation (% change from baseline) Post_Dilation->Calculation

Caption: Experimental workflow for Flow-Mediated Dilation (FMD) assessment.

Conclusion

While this compound remains an effective and widely used ACE inhibitor, newer generation agents offer distinct pharmacodynamic profiles that may translate into clinical advantages in specific patient populations. Differences in ACE affinity, duration of action, lipophilicity, and effects on endothelial function and oxidative stress are important considerations for researchers and drug development professionals. The choice of an ACE inhibitor in a research or clinical setting should be guided by a thorough understanding of these pharmacodynamic nuances.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enalapril
Reactant of Route 2
Reactant of Route 2
Enalapril

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.